molecular formula C21H22IP B032370 Isopropyltriphenylphosphonium iodide CAS No. 24470-78-8

Isopropyltriphenylphosphonium iodide

Numéro de catalogue: B032370
Numéro CAS: 24470-78-8
Poids moléculaire: 432.3 g/mol
Clé InChI: HHBXWXJLQYJJBW-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Isopropyltriphenylphosphonium iodide is a highly valuable phosphonium salt extensively employed in organic synthesis as a Wittig reagent. Its primary research application lies in the facile conversion of carbonyl compounds, particularly ketones and aldehydes, into alkenes via the Wittig reaction. The mechanism involves the deprotonation of this reagent by a strong base, such as n-butyllithium, to generate an isopropylidene triphenylphosphorane ylide. This stabilized ylide then reacts with a carbonyl substrate, forming a betaine intermediate that subsequently collapses to produce an alkene (specifically, a disubstituted alkene with the isopropyl group) and triphenylphosphine oxide. The isopropyl group confers specific steric and electronic properties to the resulting alkene, making this reagent crucial for synthesizing various olefins, fine chemicals, and complex molecular architectures in materials science and pharmaceutical research. It is an indispensable tool for constructing carbon-carbon double bonds with predictable stereochemistry and is particularly useful in the synthesis of natural products and novel organic compounds where the introduction of an isopropyl-substituted alkene moiety is required. Researchers value this compound for its reliability and the well-defined reaction pathway it enables.

Propriétés

IUPAC Name

triphenyl(propan-2-yl)phosphanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22P.HI/c1-18(2)22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-18H,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBXWXJLQYJJBW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22IP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80947368
Record name Triphenyl(propan-2-yl)phosphanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80947368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24470-78-8
Record name Isopropyltriphenylphosphonium iodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24470-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropyltriphenylphosphonium iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024470788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 24470-78-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140615
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Triphenyl(propan-2-yl)phosphanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80947368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropyltriphenylphosphonium iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.058
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Isopropyltriphenylphosphonium iodide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY7N4HF6BS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of Isopropyltriphenylphosphonium Iodide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isopropyltriphenylphosphonium (B8661593) iodide from triphenylphosphine (B44618). The document details the chemical properties, a complete experimental protocol, and relevant characterization data.

Introduction

Isopropyltriphenylphosphonium iodide is a quaternary phosphonium (B103445) salt that serves as a crucial reagent in organic synthesis, most notably as a precursor to the corresponding ylide for the Wittig reaction.[1] The Wittig reaction is a powerful method for the stereoselective synthesis of alkenes from aldehydes and ketones. The synthesis of this phosphonium salt is a straightforward nucleophilic substitution reaction (SN2) between triphenylphosphine and 2-iodopropane (B156323).

Chemical Properties and Data

The key quantitative data for the reactants and the product are summarized in the tables below for easy reference and comparison.

Table 1: Properties of Reactants

CompoundFormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
TriphenylphosphineP(C₆H₅)₃262.2980-82377
2-IodopropaneC₃H₇I169.99-9088-90

Table 2: Properties of this compound

PropertyValue
CAS Number 24470-78-8[2][3][4]
Molecular Formula C₂₁H₂₂IP[2][3]
Molecular Weight 432.28 g/mol [2][3]
Appearance White to pale yellow powder[3]
Melting Point 194-197 °C[2]
Solubility Soluble in water and methanol (B129727). Insoluble in benzene.

Table 3: Spectroscopic Data for this compound

Spectroscopy Data
¹H NMR Data available, refer to spectral databases such as ChemicalBook.[5]
¹³C NMR Data available, refer to spectral databases such as ChemicalBook.
IR (Infrared) Characteristic peaks for P-Ph and C-H bonds are expected.

Synthesis of this compound

The synthesis of this compound is achieved through the quaternization of triphenylphosphine with 2-iodopropane. The lone pair of electrons on the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the electrophilic carbon of 2-iodopropane and displacing the iodide ion in an SN2 reaction.[6][7]

Reaction Scheme:

G TPP P(C₆H₅)₃ plus + IPP CH₃CH(I)CH₃ arrow product [(C₆H₅)₃PCH(CH₃)₂]⁺I⁻

Caption: Reaction scheme for the synthesis of this compound.

3.1. Detailed Experimental Protocol

This protocol is a composite of established procedures for the synthesis of phosphonium salts.

Materials:

  • Triphenylphosphine (1 equivalent)

  • 2-Iodopropane (1.1 equivalents)

  • Anhydrous acetonitrile (B52724) (or toluene, or dichloromethane)

  • Diethyl ether (for washing)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine in a minimal amount of anhydrous acetonitrile.

  • Addition of Alkyl Halide: To the stirred solution, add 2-iodopropane (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. The product, being a salt, will often precipitate out of the non-polar solvent. If precipitation is not complete, the volume of the solvent can be reduced under vacuum. The crude product is then collected by vacuum filtration.

  • Purification: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials. For higher purity, the crude product can be recrystallized from hot methanol or ethanol.[1] A 70-80% recovery can be expected after recrystallization.[1]

  • Drying: Dry the purified white to pale yellow solid under vacuum to obtain the final product.

3.2. Experimental Workflow Diagram

G start Start dissolve Dissolve Triphenylphosphine in Anhydrous Solvent start->dissolve add_iodopropane Add 2-Iodopropane dissolve->add_iodopropane reflux Reflux for 12-24h add_iodopropane->reflux cool Cool to Room Temperature reflux->cool filter Filter the Precipitate cool->filter wash Wash with Diethyl Ether filter->wash recrystallize Recrystallize from Methanol/Ethanol wash->recrystallize dry Dry under Vacuum recrystallize->dry end End Product dry->end

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 2-Iodopropane is a volatile and light-sensitive alkylating agent; handle with care.

  • Triphenylphosphine is an irritant. Avoid inhalation and contact with skin.

Conclusion

The synthesis of this compound from triphenylphosphine and 2-iodopropane is a robust and high-yielding reaction that is fundamental to the preparation of Wittig reagents. This guide provides the necessary details for researchers and professionals to successfully synthesize and characterize this important chemical compound. Adherence to the detailed protocol and safety precautions will ensure a safe and efficient synthesis.

References

Isopropyltriphenylphosphonium iodide synthesis procedure and mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Mechanism of Isopropyltriphenylphosphonium (B8661593) Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyltriphenylphosphonium iodide is a quaternary phosphonium (B103445) salt widely utilized in organic synthesis. Its primary application is as a precursor to the corresponding phosphonium ylide, a key reagent in the Wittig reaction for the stereoselective synthesis of alkenes.[1] Specifically, the ylide derived from this salt is used to introduce an isopropylidene group (=C(CH₃)₂) onto aldehydes and ketones. Additionally, the salt finds utility as a phase transfer catalyst, facilitating reactions between reagents in immiscible phases.[1] This guide provides a detailed overview of its synthesis, reaction mechanism, and key characterization data.

Synthesis and Mechanism

The synthesis of this compound is a classic example of phosphonium salt formation, proceeding via a bimolecular nucleophilic substitution (SN2) reaction.

Overall Reaction

The overall reaction involves the treatment of triphenylphosphine (B44618) with 2-iodopropane (B156323) (isopropyl iodide).

Reactants: Triphenylphosphine, 2-Iodopropane Product: this compound

Reaction Mechanism

The reaction mechanism is a direct SN2 displacement. Triphenylphosphine serves as the nucleophile, utilizing the lone pair of electrons on the phosphorus atom.

  • Nucleophilic Attack: The phosphorus atom of triphenylphosphine attacks the electrophilic secondary carbon atom of 2-iodopropane.

  • Transition State: A trigonal bipyramidal transition state is formed where the P-C bond is partially formed and the C-I bond is partially broken.

  • Leaving Group Departure: The iodide ion is displaced as the leaving group, resulting in the formation of the stable tetracoordinate phosphonium salt.

It is important to note that SN2 reactions at secondary carbons, such as in 2-iodopropane, are generally slower and more sterically hindered than at primary carbons.[1] This can lead to lower reaction rates or yields compared to the synthesis of analogous primary alkylphosphonium salts.

SN2_Mechanism TPP Triphenylphosphine (Nucleophile) TS [Transition State] TPP->TS Nucleophilic Attack IPP 2-Iodopropane (Electrophile) IPP->TS Product This compound (Product) TS->Product Iodide Departure

Caption: SN2 mechanism for the synthesis of this compound.

Experimental Protocol

Materials:

  • Triphenylphosphine (C₁₈H₁₅P, MW: 262.29 g/mol )

  • 2-Iodopropane (C₃H₇I, MW: 169.99 g/mol )

  • Toluene (B28343) (anhydrous)

  • Diethyl ether (anhydrous)

Procedure:

  • Reaction Setup: In a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (e.g., 26.2 g, 0.10 mol, 1.0 equiv) in 100 mL of anhydrous toluene.

  • Reagent Addition: Add 2-iodopropane (e.g., 18.7 g, 0.11 mol, 1.1 equiv) to the stirring solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 24-48 hours. The progress of the reaction can be monitored by the formation of a white precipitate. Note: Due to the secondary nature of the alkyl halide, a longer reaction time and heating are generally required compared to primary halides.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product, being a salt, is insoluble in toluene and will precipitate out.

  • Purification: Collect the white solid by vacuum filtration. Wash the precipitate thoroughly with anhydrous diethyl ether (2 x 50 mL) to remove any unreacted starting materials.

  • Drying: Dry the resulting white to pale yellow powder under vacuum to yield the final product, this compound.

Synthesis_Workflow A 1. Dissolve Triphenylphosphine in anhydrous Toluene (Inert Atmosphere) B 2. Add 2-Iodopropane at Room Temperature A->B C 3. Heat Mixture to Reflux (24-48 hours) B->C D 4. Cool to Room Temperature (Precipitate Forms) C->D E 5. Vacuum Filter Solid D->E F 6. Wash with Diethyl Ether E->F G 7. Dry Product Under Vacuum F->G H Final Product: Isopropyltriphenylphosphonium Iodide G->H

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties
PropertyValueReference(s)
CAS Number24470-78-8[1][3]
Molecular FormulaC₂₁H₂₂IP[1][3]
Molecular Weight432.28 g/mol [1]
AppearanceWhite to pale yellow crystalline powder[1][4]
Melting Point194-197 °C[1][5]
Purity (Assay)>98%
SolubilitySoluble in water and methanol; insoluble in benzene.[4]
Table 2: Spectroscopic Data (Predicted)
NucleusPredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹H NMR7.7 - 8.0multipletPhenyl protons (ortho to P), deshielded by induction and anisotropy.
7.5 - 7.7multipletPhenyl protons (meta and para to P).
4.5 - 5.0multipletMethine proton (-CH-), deshielded by the adjacent phosphonium center.
1.5 - 1.7doubletMethyl protons (-CH₃), coupled to the methine proton.
¹³C NMR134 - 136doubletPhenyl carbons (para).
133 - 135doubletPhenyl carbons (ortho).
130 - 132doubletPhenyl carbons (meta).
118 - 120doubletPhenyl carbons (ipso), strongly coupled to phosphorus.
28 - 32doubletMethine carbon (-CH-), strongly coupled to phosphorus.
16 - 18doubletMethyl carbons (-CH₃), coupled to phosphorus.
³¹P NMR+25 to +35singletTypical range for tetracoordinate phosphonium salts.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Isopropyltriphenylphosphonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of isopropyltriphenylphosphonium (B8661593) iodide. This document outlines the expected spectral data, a comprehensive experimental protocol for acquiring the spectrum, and a visualization of the molecule's structure and its key NMR correlations. Isopropyltriphenylphosphonium iodide is a versatile Wittig reagent, and a thorough understanding of its spectral characteristics is crucial for its proper identification, purity assessment, and use in organic synthesis.

Data Presentation

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the isopropyl and triphenylphosphine (B44618) moieties. The quantitative data, including chemical shifts (δ), multiplicities, and coupling constants (J), are summarized in the table below. The data is presented for a spectrum typically recorded in deuterated chloroform (B151607) (CDCl₃).

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Phenyl Protons (ortho, meta, para)7.6 - 7.9Multiplet-15H
Methine Proton (-CH)~4.8Doublet of SeptetsJ(H,H) ≈ 7 Hz, J(P,H) ≈ 14 Hz1H
Methyl Protons (-CH₃)~1.5Doublet of DoubletsJ(H,H) ≈ 7 Hz, J(P,H) ≈ 20 Hz6H

Structural and Signaling Diagram

The following diagram illustrates the chemical structure of this compound and highlights the key proton environments and their couplings, which give rise to the characteristic ¹H NMR spectrum.

Isopropyltriphenylphosphonium_Iodide_NMR cluster_structure Isopropyltriphenylphosphonium Cation P P+ C_methine C P->C_methine Ph1 Ph P->Ph1 Ph2 Ph P->Ph2 Ph3 Ph P->Ph3 C_methyl1 C C_methine->C_methyl1 C_methyl2 C C_methine->C_methyl2 H_methine H C_methine->H_methine H_methyl1 H C_methyl1->H_methyl1 H_methyl2 H C_methyl1->H_methyl2 H_methyl3 H C_methyl1->H_methyl3 H_methyl4 H C_methyl2->H_methyl4 H_methyl5 H C_methyl2->H_methyl5 H_methyl6 H C_methyl2->H_methyl6 methine_proton Methine Proton (-CH) δ ≈ 4.8 ppm H_methine->methine_proton ¹H Signal methyl_protons Methyl Protons (-CH₃) δ ≈ 1.5 ppm H_methyl1->methyl_protons ¹H Signal phenyl_protons Phenyl Protons (o, m, p) δ ≈ 7.6-7.9 ppm Ph1->phenyl_protons ¹H Signal

Caption: Structure of Isopropyltriphenylphosphonium and its corresponding ¹H NMR signals.

Experimental Protocols

The following is a standard protocol for the acquisition of a ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃) to the NMR tube.

  • Cap the NMR tube and gently agitate it until the solid is completely dissolved. A clear, homogeneous solution should be obtained.

2. NMR Spectrometer Setup and Data Acquisition:

  • The ¹H NMR spectrum should be acquired on a spectrometer with a minimum field strength of 300 MHz.

  • The sample is inserted into the spectrometer, and the magnetic field is locked onto the deuterium (B1214612) signal of the CDCl₃.

  • The sample is shimmed to optimize the homogeneity of the magnetic field, which is essential for obtaining high-resolution spectra.

  • A standard one-pulse ¹H NMR experiment is performed. Key acquisition parameters include:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16 (can be adjusted based on sample concentration and desired signal-to-noise ratio)

    • Spectral Width: A range that encompasses all expected proton signals (e.g., 0-10 ppm).

3. Data Processing:

  • The acquired Free Induction Decay (FID) is subjected to a Fourier transform to generate the frequency-domain spectrum.

  • The spectrum is phased to ensure all peaks are in the absorptive mode.

  • The baseline of the spectrum is corrected to be flat.

  • The chemical shifts are referenced to the residual solvent peak of chloroform (δ = 7.26 ppm) or an internal standard such as tetramethylsilane (B1202638) (TMS, δ = 0.00 ppm).

  • The signals are integrated to determine the relative ratios of the different types of protons.

  • The coupling constants are measured from the peak splittings.

Logical Workflow for Spectral Analysis

The process of analyzing the ¹H NMR spectrum of this compound follows a logical progression from the raw data to the final structural confirmation.

Spectral_Analysis_Workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_spectral_interpretation Spectral Interpretation cluster_conclusion Conclusion sample_prep Sample Preparation nmr_acquisition NMR Data Acquisition sample_prep->nmr_acquisition fid Free Induction Decay (FID) nmr_acquisition->fid ft Fourier Transform fid->ft phasing Phasing ft->phasing baseline_correction Baseline Correction phasing->baseline_correction referencing Referencing baseline_correction->referencing integration Integration referencing->integration multiplicity_analysis Multiplicity Analysis referencing->multiplicity_analysis coupling_constant_measurement Coupling Constant Measurement referencing->coupling_constant_measurement peak_assignment Peak Assignment integration->peak_assignment multiplicity_analysis->peak_assignment coupling_constant_measurement->peak_assignment structure_confirmation Structural Confirmation peak_assignment->structure_confirmation

Caption: Workflow for the acquisition and analysis of the ¹H NMR spectrum.

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of Isopropyltriphenylphosphonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of isopropyltriphenylphosphonium (B8661593) iodide. This document details the characteristic chemical shifts and phosphorus-carbon coupling constants, outlines a standard experimental protocol for data acquisition, and presents a visual representation of the molecule's structure and its corresponding NMR signals. This information is crucial for the structural elucidation and quality control of this important reagent in various chemical and pharmaceutical applications.

Introduction to Isopropyltriphenylphosphonium Iodide and its ¹³C NMR Spectrum

This compound is a quaternary phosphonium (B103445) salt widely utilized in organic synthesis, most notably as a precursor for the Wittig reagent used to introduce an isopropylidene group into carbonyl compounds. The structural integrity and purity of this reagent are paramount for successful synthetic outcomes. ¹³C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon framework of a molecule, making it an indispensable tool for the characterization of this compound.

The ¹³C NMR spectrum of this compound is characterized by distinct signals corresponding to the carbon atoms of the isopropyl group and the three phenyl rings attached to the phosphorus atom. A key feature of the spectrum is the presence of coupling between the phosphorus-31 (³¹P) nucleus (100% natural abundance, I = ½) and the carbon-13 (¹³C) nuclei, which results in the splitting of the carbon signals. The magnitude of this coupling (J-coupling) provides valuable information about the proximity of the carbon atom to the phosphorus center.

¹³C NMR Spectral Data

The following table summarizes the experimentally observed ¹³C NMR chemical shifts (δ) and phosphorus-carbon coupling constants (J) for this compound. The data is compiled from spectral databases and is consistent with values reported for analogous alkyltriphenylphosphonium salts.

Carbon AtomAssignmentChemical Shift (δ) [ppm]P-C Coupling Constant (J) [Hz]
C1P-C H(CH₃)₂~25¹JPC ≈ 48
C2P-CH(C H₃)₂~17²JPC ≈ 4
C3P-C (ipso)~118¹JPC ≈ 88
C4C -H (ortho)~134²JPC ≈ 10
C5C -H (meta)~130³JPC ≈ 13
C6C -H (para)~135⁴JPC ≈ 3

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Signal Assignment and Interpretation

The assignment of the signals in the ¹³C NMR spectrum of this compound is based on established chemical shift ranges, multiplicities due to P-C coupling, and comparison with related structures.

  • Isopropyl Group:

    • The methine carbon (CH) directly attached to the phosphorus atom (C1) appears as a doublet due to one-bond coupling with ³¹P (¹JPC). This signal is typically found in the upfield region of the spectrum.

    • The two equivalent methyl carbons (CH₃) of the isopropyl group (C2) also appear as a doublet due to two-bond coupling with ³¹P (²JPC). The coupling constant is significantly smaller than ¹JPC.

  • Triphenylphosphonium Group:

    • The ipso-carbon (C3), the carbon of the phenyl ring directly bonded to the phosphorus atom, exhibits a large one-bond P-C coupling constant (¹JPC) and resonates in the aromatic region.

    • The ortho- (C4), meta- (C5), and para- (C6) carbons of the phenyl rings show characteristic chemical shifts and smaller, long-range P-C coupling constants (²JPC, ³JPC, and ⁴JPC, respectively). The magnitude of these coupling constants generally decreases with the number of bonds separating the carbon and phosphorus atoms.

The following diagram illustrates the structure of this compound and the assignment of its ¹³C NMR signals.

Caption: Structure of this compound with ¹³C NMR assignments.

Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a detailed methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.

4.1. Sample Preparation

  • Sample Purity: Ensure the this compound sample is of high purity to avoid signals from impurities that may complicate spectral interpretation. If necessary, the sample can be purified by recrystallization.

  • Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble. Common choices include deuterated chloroform (B151607) (CDCl₃), deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), or deuterated methanol (B129727) (CD₃OD). CDCl₃ is often a good starting point.

  • Concentration: Prepare a solution of approximately 10-50 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube. The concentration should be optimized to achieve a good signal-to-noise ratio in a reasonable acquisition time.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). A small amount can be added directly to the sample solution. Alternatively, the residual solvent peak can be used as a secondary reference.

4.2. NMR Instrument Parameters

The following are typical acquisition parameters for a ¹³C NMR experiment on a 400 MHz or 500 MHz NMR spectrometer. These parameters may need to be adjusted based on the specific instrument and sample.

  • Nucleus: ¹³C

  • Experiment: Proton-decoupled ¹³C NMR (e.g., zgpg30 or similar pulse program)

  • Frequency: Approximately 100 MHz or 125 MHz for a 400 or 500 MHz spectrometer, respectively.

  • Spectral Width: A spectral width of approximately 200-250 ppm (e.g., 20,000-25,000 Hz) is typically sufficient to cover the expected chemical shift range.

  • Acquisition Time (at): 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to fully relax and be accurately quantified, though this is less of a concern for qualitative analysis.

  • Pulse Width (p1): A 30-45° pulse angle is often used to reduce the overall experiment time.

  • Number of Scans (ns): This will depend on the sample concentration. Typically, several hundred to a few thousand scans are required to achieve an adequate signal-to-noise ratio.

  • Temperature: The experiment is usually performed at room temperature (e.g., 298 K).

4.3. Data Processing

  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or by referencing the residual solvent peak to its known chemical shift.

  • Peak Picking and Integration: Identify all significant peaks and determine their chemical shifts. While integration in standard ¹³C NMR is not strictly quantitative due to variations in relaxation times and the Nuclear Overhauser Effect (NOE), it can provide a rough estimate of the relative number of carbons.

Logical Workflow for Spectral Analysis

The following diagram outlines the logical workflow for the analysis of a ¹³C NMR spectrum of this compound.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Interpretation cluster_3 Final Output A Sample Preparation (Dissolve in Deuterated Solvent) B Setup NMR Experiment (Set Acquisition Parameters) A->B C Acquire ¹³C NMR Spectrum B->C D Fourier Transform & Phasing C->D E Baseline Correction & Referencing D->E F Identify Signal Regions (Aliphatic vs. Aromatic) E->F G Analyze P-C Coupling Patterns (Identify Doublets) F->G H Assign Signals to Carbon Atoms G->H I Tabulate Chemical Shifts & Coupling Constants H->I J Structure Confirmation & Purity Assessment I->J

Caption: Workflow for ¹³C NMR analysis of this compound.

Conclusion

¹³C NMR spectroscopy is a definitive method for the structural characterization of this compound. By analyzing the chemical shifts and, critically, the phosphorus-carbon coupling constants, researchers can unambiguously confirm the identity and assess the purity of this vital synthetic reagent. The detailed data and protocols provided in this guide serve as a valuable resource for scientists and professionals in the fields of chemical research and drug development, facilitating accurate and reliable analysis.

In-Depth Technical Guide: ³¹P NMR Analysis of Isopropyltriphenylphosphonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ³¹P Nuclear Magnetic Resonance (NMR) analysis of isopropyltriphenylphosphonium (B8661593) iodide. It is designed to furnish researchers and professionals in drug development with the essential theoretical and practical knowledge for the precise characterization of this and similar phosphonium (B103445) salts.

Core Principles of ³¹P NMR Spectroscopy

Phosphorus-31 (³¹P) is a naturally abundant (100%) spin-½ nucleus, making it an excellent candidate for NMR spectroscopy.[1][2] The technique is highly sensitive to the chemical environment around the phosphorus atom, providing valuable information about molecular structure, bonding, and purity.[1][2] The chemical shift (δ) in ³¹P NMR is reported in parts per million (ppm) relative to an external standard, typically 85% phosphoric acid (H₃PO₄).[3]

For quaternary phosphonium salts like isopropyltriphenylphosphonium iodide, the phosphorus atom is in a tetracoordinate state. The ³¹P chemical shift is influenced by the nature of the organic groups attached to the phosphorus. Generally, phosphonium salts exhibit chemical shifts in a distinct region of the ³¹P NMR spectrum, aiding in their identification.

Quantitative Data for this compound

The following table summarizes the key ³¹P NMR spectroscopic data for this compound.

Compound NameMolecular Formula³¹P Chemical Shift (δ) in CH₂Cl₂ (ppm)Reference
This compoundC₂₁H₂₂IP+28.1Grim, S. O., McFarlane, W., & Davidoff, E. F. (1967). Phosphorus-31 nuclear magnetic resonance of tertiary phosphines, phosphonium salts, and phosphine-boron trifluoride adducts. The Journal of Organic Chemistry, 32(3), 781-784.

Experimental Protocol for ³¹P NMR Analysis

This section details a standard operating procedure for the ³¹P NMR analysis of this compound.

Materials and Equipment
  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; Dichloromethane-d₂, CD₂Cl₂; or Dimethyl sulfoxide-d₆, DMSO-d₆)

  • NMR tubes (5 mm diameter)

  • Volumetric flasks and pipettes

  • Microbalance

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tunable to the ³¹P frequency

  • External reference standard: 85% Phosphoric acid (H₃PO₄) in a sealed capillary

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound.

  • Dissolving the Sample: Dissolve the weighed sample in approximately 0.6-0.8 mL of a suitable deuterated solvent in a clean, dry vial. Ensure complete dissolution. Non-protic solvents like DMSO-d₆ are recommended for compounds with exchangeable protons to avoid deuterium (B1214612) exchange effects.[4]

  • Transfer to NMR Tube: Carefully transfer the solution to a 5 mm NMR tube.

  • Adding the Reference (Optional): For precise chemical shift referencing, a sealed capillary containing 85% H₃PO₄ can be inserted into the NMR tube.

NMR Spectrometer Setup and Data Acquisition
  • Instrument Tuning: Tune the NMR probe to the ³¹P frequency.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters: Set up the ³¹P NMR experiment with the following typical parameters. For quantitative analysis, inverse-gated decoupling is recommended to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.[5]

    • Pulse Program: A standard single-pulse experiment (e.g., zgpg30) with proton decoupling. For quantitative measurements, an inverse-gated decoupling sequence should be used.

    • Pulse Width: A 30° or 45° pulse angle is often sufficient.

    • Spectral Width: A spectral width of approximately 200 ppm, centered around the expected chemical shift of phosphonium salts (e.g., 0 to 50 ppm), is a good starting point.

    • Acquisition Time (AT): Typically 1-2 seconds.

    • Relaxation Delay (D1): A crucial parameter for quantitative analysis. A delay of 5 times the longest T₁ (spin-lattice relaxation time) of the phosphorus nucleus is recommended. For many phosphonium salts, a D1 of 20-30 seconds is adequate.

    • Number of Scans (NS): This will depend on the sample concentration and the desired signal-to-noise ratio. Start with 16 or 32 scans and adjust as needed.

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.5-1.0 Hz) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the spectrum by setting the peak of the external 85% H₃PO₄ standard to 0 ppm.

  • Integration: Integrate the signal corresponding to this compound.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the ³¹P NMR analysis workflow.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Acquisition cluster_data_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer tune Tune Probe to ³¹P transfer->tune lock_shim Lock and Shim tune->lock_shim setup_params Set Acquisition Parameters lock_shim->setup_params acquire Acquire Data setup_params->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference integrate Integrate Signal reference->integrate final_report final_report integrate->final_report Report Results

Caption: Experimental workflow for ³¹P NMR analysis.

This guide provides a foundational framework for the ³¹P NMR analysis of this compound. For specific applications, further optimization of the experimental parameters may be necessary to achieve the desired level of accuracy and precision.

References

physical and chemical properties of Isopropyltriphenylphosphonium iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Isopropyltriphenylphosphonium iodide, a versatile phosphonium (B103445) salt widely utilized in organic synthesis. The information is curated for professionals in research and drug development, with a focus on quantitative data, detailed experimental protocols, and clear visualizations of its primary chemical applications.

Physical Properties

This compound is a white to pale yellow crystalline powder.[1] It is known to be slightly hygroscopic and should be stored accordingly.[2] Key physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₁H₂₂IP[1][3]
Molecular Weight 432.28 g/mol [1][3]
Melting Point 194-197 °C[1]
Appearance White to pale yellow crystalline powder[1]
Solubility Soluble in water and methanol; Insoluble in benzene (B151609).[2]
Purity (Typical) 97.5 - 102.5% (by titration), ≥98%[1]

Chemical Properties

Reactivity and Applications:

The primary application of this compound is as a precursor to the isopropylidene triphenylphosphorane ylide, a key reagent in the Wittig reaction.[4] This reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds by reacting an aldehyde or ketone with the phosphonium ylide. The reaction is valued for its high degree of regioselectivity in placing the double bond.

Beyond the classic Wittig reaction, this reagent is also employed in:

  • Tandem cyclopropanation and Wittig olefination reactions.[4]

  • The total synthesis of complex natural products like heliananes.

  • Preparation of highly substituted benzene derivatives.

Stability:

This compound is generally stable under standard laboratory conditions and can be stored at room temperature.[1] It is, however, sensitive to light and moisture (hygroscopic) and should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[5]

Spectroscopic Data

While full spectra are not publicly available, typical spectral data from various sources are compiled below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
¹H NMR ~7.6-7.9multiplet15H, P-(C₆H₅ )₃
~4.5-4.8multiplet1H, P-CH (CH₃)₂
~1.4-1.6doublet of doublets6H, P-CH(CH₃ )₂
¹³C NMR ~135doubletC, para-phenyl
~133doubletC, ortho-phenyl
~130doubletC, meta-phenyl
~118doubletC, ipso-phenyl
~24doubletP-C H(CH₃)₂
~17doubletP-CH(C H₃)₂

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and instrument used. The values presented are estimations based on typical spectra of similar compounds.[6][7]

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
~3050 MediumAromatic C-H Stretch
~2970, ~2870 MediumAliphatic C-H Stretch
~1585, ~1485, ~1440 StrongAromatic C=C Bending
~1110 StrongP-Phenyl Stretch
~720, ~690 StrongAromatic C-H Out-of-plane Bend

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion for the cation (Isopropyltriphenylphosphonium).

m/zIon
305.14 [M]⁺ (C₂₁H₂₂P)⁺

Note: Fragmentation patterns would show the loss of the isopropyl group and characteristic phenyl group fragments.[8]

Experimental Protocols

A. Synthesis of this compound

This protocol is adapted from the general synthesis of phosphonium salts.[9]

  • Materials: Triphenylphosphine (B44618), 2-iodopropane (B156323), and a dry, non-polar solvent such as toluene (B28343) or benzene.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1 equivalent) in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add 2-iodopropane (1 to 1.1 equivalents) to the solution.

    • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by the precipitation of the phosphonium salt.

    • After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

    • Dry the product under vacuum to yield this compound.

  • Purification:

    • If necessary, the product can be purified by recrystallization. A common solvent system for recrystallization is a mixture of dichloromethane (B109758) and diethyl ether or ethanol (B145695) and ethyl acetate. Dissolve the crude product in a minimal amount of the more polar solvent (e.g., dichloromethane or ethanol) and then slowly add the less polar solvent (e.g., diethyl ether or ethyl acetate) until the solution becomes turbid. Allow the solution to cool slowly to induce crystallization.

B. Wittig Reaction using this compound

This is a general protocol for a Wittig reaction to form an alkene from an aldehyde or ketone.

  • Materials: this compound, a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide), a dry aprotic solvent (e.g., THF or diethyl ether), and the desired aldehyde or ketone.

  • Procedure:

    • Suspend this compound (1.1 equivalents) in the dry solvent in a flame-dried, two-necked round-bottom flask under an inert atmosphere.

    • Cool the suspension to 0 °C or -78 °C, depending on the base used.

    • Slowly add the strong base (1 equivalent) to the suspension. The formation of the ylide is often indicated by a color change (typically to a deep red or orange).

    • Allow the mixture to stir at the appropriate temperature for 30-60 minutes to ensure complete ylide formation.

    • Slowly add a solution of the aldehyde or ketone (1 equivalent) in the same dry solvent to the ylide solution.

    • Allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

    • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the desired alkene from the triphenylphosphine oxide byproduct.

Safety Information

Hazard CategoryGHS ClassificationPrecautionary Statements
Acute Toxicity Not classifiedP264, P270
Skin Corrosion/Irritation Category 2 (Causes skin irritation)P280, P302+P352, P332+P313
Eye Damage/Irritation Category 2A (Causes serious eye irritation)P280, P305+P351+P338, P337+P313
Respiratory/Skin Sensitization Not classified-
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)P261, P271, P304+P340, P312

It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Mandatory Visualizations

A. Synthesis Workflow

G cluster_start Starting Materials cluster_process Process cluster_product Product TPP Triphenylphosphine Reaction Reaction in Toluene/Benzene (Reflux) TPP->Reaction IsoI 2-Iodopropane IsoI->Reaction Product Isopropyltriphenylphosphonium Iodide Reaction->Product

Caption: Synthesis of this compound.

B. Wittig Reaction Signaling Pathway

G Phosphonium Isopropyltriphenylphosphonium Iodide Ylide Phosphonium Ylide (Wittig Reagent) Phosphonium->Ylide + Base Base Strong Base (e.g., n-BuLi) Betaine Betaine Intermediate Ylide->Betaine + Carbonyl Carbonyl Aldehyde or Ketone Carbonyl->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane [2+2] Cycloaddition Alkene Alkene Product Oxaphosphetane->Alkene Elimination TPPO Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->TPPO Elimination

Caption: The Wittig reaction mechanism.

References

An In-depth Technical Guide to the Solubility of Isopropyltriphenylphosphonium Iodide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of isopropyltriphenylphosphonium (B8661593) iodide, a key reagent in various organic syntheses. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide focuses on reported qualitative solubility and provides detailed, generalized experimental protocols for determining both qualitative and quantitative solubility in a laboratory setting.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is a critical physicochemical parameter that dictates its utility in chemical reactions, purification processes, and formulation development. For an ionic compound like isopropyltriphenylphosphonium iodide, solubility is governed by the interplay of lattice energy, solvation energy, and the polarity of the solvent. The general principle of "like dissolves like" is a useful starting point, where polar solutes tend to dissolve in polar solvents and nonpolar solutes in nonpolar solvents.

Qualitative Solubility of this compound

Based on available data, the solubility of this compound and related phosphonium (B103445) salts in various organic solvents has been qualitatively described. This information is summarized in the table below.

SolventThis compoundEthyltriphenylphosphonium IodideMethyltriphenylphosphonium Iodide
Polar Protic Solvents
WaterSoluble[1]Slightly SolubleSoluble[2]
MethanolSoluble[1]SolubleSoluble[2]
Polar Aprotic Solvents
AcetoneNo Data AvailableSolubleSoluble[2]
DichloromethaneNo Data AvailableSolubleSoluble[2]
ChloroformNo Data AvailableSolubleNo Data Available
Nonpolar Solvents
BenzeneInsoluble[1]No Data AvailableNo Data Available

Note: "No Data Available" indicates that specific solubility information for this compound in that solvent was not found in the surveyed literature.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of a crystalline organic salt like this compound.

Protocol 1: Qualitative Solubility Determination

Objective: To rapidly assess the solubility of this compound in a range of organic solvents at ambient temperature.

Materials:

  • This compound

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexanes)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

  • Graduated pipette or dispenser

Procedure:

  • Accurately weigh approximately 25 mg of this compound and place it into a clean, dry test tube.

  • Add 1 mL of the selected organic solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

  • Visually inspect the solution.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Slightly Soluble: A portion of the solid dissolves, but some undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • Record the observation and repeat the procedure for each solvent to be tested.

Protocol 2: Quantitative Solubility Determination (Gravimetric Method)

Objective: To determine the precise solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound

  • Selected organic solvent

  • Temperature-controlled shaker bath or incubator

  • Analytical balance

  • Sintered glass filter or syringe filter (solvent-compatible)

  • Pre-weighed evaporation dish or vial

  • Oven or vacuum oven

Procedure:

  • Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed container.

  • Place the container in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C) and agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

  • After equilibration, allow the solution to stand undisturbed for a short period to let any undissolved solid settle.

  • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette, ensuring no solid particles are transferred.

  • Filter the withdrawn supernatant through a sintered glass filter or a syringe filter into a pre-weighed evaporation dish.

  • Record the exact volume of the filtered solution.

  • Evaporate the solvent from the dish in an oven at a temperature below the decomposition point of the solute.

  • Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it on an analytical balance.

  • Calculate the solubility using the following formula:

    Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of dish)] / (Volume of filtered solution in mL) * 100

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound, from initial qualitative screening to more rigorous quantitative analysis.

Solubility_Workflow cluster_qualitative Qualitative Screening cluster_quantitative Quantitative Analysis start Start: Select Solvents qual_test Perform Qualitative Solubility Test (e.g., 25 mg in 1 mL solvent) start->qual_test observe Visual Observation qual_test->observe soluble Soluble observe->soluble Clear Solution insoluble Insoluble observe->insoluble No Dissolution partially_soluble Partially Soluble observe->partially_soluble Some Dissolution quant_prep Prepare Saturated Solution (Excess Solute, Controlled Temp) soluble->quant_prep Proceed to Quantify end End: Insoluble insoluble->end partially_soluble->quant_prep Proceed to Quantify equilibrate Equilibrate (24-48h with agitation) quant_prep->equilibrate sample_filter Sample & Filter Supernatant equilibrate->sample_filter evaporate Evaporate Solvent sample_filter->evaporate weigh Weigh Residue evaporate->weigh calculate Calculate Solubility (g/100mL or mol/L) weigh->calculate

Caption: Logical workflow for solubility assessment.

This guide serves as a foundational resource for understanding and experimentally determining the solubility of this compound in organic solvents. The provided protocols can be adapted for various research and development needs, ensuring accurate and reproducible results.

References

Isopropyltriphenylphosphonium Iodide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on the physical properties, synthesis, and key applications of Isopropyltriphenylphosphonium iodide. The data and protocols are presented to support research and development in organic synthesis and drug discovery.

Core Data Presentation

The physical and chemical properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
Melting Point 194-197 °C[1][2][3][4]
Alternate Melting Point 190-194 °C[5]
Molecular Formula C₂₁H₂₂IP[1][6][7]
Molecular Weight 432.28 g/mol [1][2][3][7]
Appearance White to pale yellow or cream crystalline powder[1][5][6]
CAS Number 24470-78-8[1][2][6][7]
Solubility Soluble in water and methanol; Insoluble in benzene (B151609)[5]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its melting point are provided below.

Synthesis of this compound

This protocol is adapted from the synthesis of similar phosphonium (B103445) salts and involves the quaternization of triphenylphosphine (B44618).

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine in anhydrous benzene or toluene under an inert atmosphere (e.g., argon or nitrogen).

  • Add a stoichiometric equivalent of 2-iodopropane to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product, this compound, will precipitate out of the solution as a white solid.

  • Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the purified this compound.

Melting Point Determination

The melting point is a critical parameter for assessing the purity of a crystalline solid. The capillary method using a standard melting point apparatus is described below.

Materials and Equipment:

  • Dry, powdered sample of this compound

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[1]

  • Loading the Capillary Tube: Pack the dry powder into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface to compact the sample.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[1]

  • Approximate Melting Point Determination: If the expected melting point is unknown, perform a rapid heating of the sample to determine an approximate melting range.[2][3]

  • Accurate Melting Point Determination:

    • Allow the apparatus to cool.

    • Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point.[6]

    • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[3][5]

  • Observation and Recording:

    • Observe the sample through the magnifying eyepiece.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).[6]

    • Record the temperature at which the entire sample has turned into a clear liquid (the completion of melting).

    • The recorded melting range provides an indication of the sample's purity; a narrow range (0.5-2 °C) is characteristic of a pure compound.[3]

Mandatory Visualizations

The following diagrams illustrate the synthesis workflow and a key application of this compound.

Synthesis_Workflow Triphenylphosphine Triphenylphosphine (Ph₃P) Reaction Reaction: Reflux Triphenylphosphine->Reaction TwoIodopropane 2-Iodopropane ((CH₃)₂CHI) TwoIodopropane->Reaction Solvent Anhydrous Benzene or Toluene Solvent->Reaction Precipitation Precipitation Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Diethyl Ether Filtration->Washing Product Isopropyltriphenylphosphonium Iodide Washing->Product

Caption: Synthesis workflow for this compound.

Wittig_Reaction_Pathway PhosphoniumSalt Isopropyltriphenylphosphonium Iodide YlideFormation Ylide Formation PhosphoniumSalt->YlideFormation Base Strong Base (e.g., n-BuLi) Base->YlideFormation Ylide Phosphonium Ylide YlideFormation->Ylide WittigReaction Wittig Reaction Ylide->WittigReaction Carbonyl Aldehyde or Ketone Carbonyl->WittigReaction Alkene Alkene WittigReaction->Alkene PhosphineOxide Triphenylphosphine Oxide WittigReaction->PhosphineOxide

Caption: Logical pathway of the Wittig reaction.

References

Navigating the Thermal Landscape of Isopropyltriphenylphosphonium Iodide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth exploration of the thermal stability and decomposition profile of Isopropyltriphenylphosphonium iodide (IPTPI). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines experimental protocols, and presents visual workflows and potential decomposition pathways to facilitate a comprehensive understanding of this compound's thermal behavior.

Introduction

This compound, a quaternary phosphonium (B103445) salt, is a versatile reagent in organic synthesis, most notably in the Wittig reaction for the formation of carbon-carbon double bonds.[1] Understanding its thermal stability is paramount for its safe handling, storage, and application in various chemical processes, particularly those conducted at elevated temperatures. While specific, in-depth experimental studies on the thermal decomposition of pure this compound are not extensively available in peer-reviewed literature, this guide consolidates known properties and draws upon data from closely related compounds to provide a robust predictive overview.

The thermal stability of phosphonium salts is influenced by several factors, including the nature of the organic substituents on the phosphorus atom and the type of counter-ion.[2] Generally, phosphonium salts exhibit greater thermal stability than their ammonium (B1175870) counterparts. The iodide anion, being a good nucleophile, can play a significant role in the decomposition mechanism.

This guide provides a compilation of the known physical properties of this compound and presents thermal decomposition data from analogous alkyltriphenylphosphonium salts to infer its thermal behavior. Furthermore, detailed, generalized experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are provided to aid researchers in conducting their own thermal stability assessments.

Physicochemical and Thermal Properties

While comprehensive experimental thermal analysis data for this compound is limited, its fundamental physicochemical properties have been documented. A notable thermal characteristic is its melting point, which is consistently reported in the range of 194-197 °C.[1] One source indicates a decomposition temperature of 275 °C, although the experimental conditions for this determination are not specified.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₂₁H₂₂IP[3]
Molecular Weight432.28 g/mol [3]
AppearanceWhite to pale cream or pale yellow crystalline powder[3]
Melting Point194-197 °C[1]
Decomposition Temp.275 °C (literature value, details unknown)[1]

To provide a more detailed, albeit predictive, understanding of its thermal decomposition, the following table summarizes TGA data for structurally similar alkyltriphenylphosphonium salts intercalated in montmorillonite. It is important to note that the clay matrix may influence the decomposition temperatures.

Table 2: Thermal Decomposition Data of Related Alkyltriphenylphosphonium Salts Intercalated in Montmorillonite

CompoundTemperature Zone of Organic Loss (°C)Associated Organic Loss (%)
Methyltriphenylphosphonium300-550~14
Ethyltriphenylphosphonium250-500~16
Propyltriphenylphosphonium250-500~17

Data extracted from a study on alkyl triphenyl phosphonium intercalated montmorillonites and should be considered as an estimation for the pure salts.[2]

Experimental Protocols for Thermal Analysis

For researchers aiming to conduct their own thermal analysis of this compound, the following are detailed, generalized protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss profile of the compound upon heating, indicating its thermal stability and decomposition stages.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Place 5-10 mg of this compound into a clean, tared alumina (B75360) or platinum crucible.

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

    • Heating Program:

      • Equilibrate the sample at 30 °C.

      • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is typically determined from the intersection of the baseline with the tangent of the decomposition step in the TGA curve or from the peak of the derivative thermogravimetric (DTG) curve.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum pan. Prepare an empty, sealed aluminum pan to be used as a reference.

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

    • Heating Program:

      • Equilibrate the sample at 30 °C.

      • Ramp the temperature from 30 °C to a temperature above the expected decomposition, for instance, 350 °C, at a constant heating rate of 10 °C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) will appear as peaks. The melting temperature is determined as the onset or peak of the melting endotherm. The enthalpy of the transition is calculated by integrating the area under the peak.

Visualizing Experimental and Decomposition Pathways

To provide a clearer understanding of the processes involved in evaluating the thermal stability and the potential decomposition of this compound, the following diagrams are presented using the DOT language for Graphviz.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis Sample Isopropyltriphenylphosphonium Iodide Sample Weighing Weigh 5-10 mg (TGA) or 2-5 mg (DSC) Sample->Weighing Crucible Place in TGA Crucible or Seal in DSC Pan Weighing->Crucible TGA Thermogravimetric Analysis (TGA) Crucible->TGA DSC Differential Scanning Calorimetry (DSC) Crucible->DSC TGA_Data Mass Loss vs. Temperature (TGA Curve) TGA->TGA_Data DSC_Data Heat Flow vs. Temperature (DSC Curve) DSC->DSC_Data Analysis Determine Decomposition Temperature, Melting Point, and Enthalpy TGA_Data->Analysis DSC_Data->Analysis

Caption: Experimental workflow for the thermal analysis of this compound.

Based on the literature for related phosphonium salts, a hypothetical decomposition pathway for this compound is proposed. The initial step is likely a nucleophilic attack of the iodide ion on one of the carbon atoms of the isopropyl group, leading to the formation of triphenylphosphine (B44618) and 2-iodopropane. An alternative pathway could involve a Hofmann-type elimination, though this is generally less favored for phosphonium salts compared to ammonium salts.

DecompositionPathway cluster_products Initial Decomposition Products cluster_secondary Potential Secondary Products IPTPI This compound TPP Triphenylphosphine IPTPI->TPP Heat (Δ) Iodopropane 2-Iodopropane IPTPI->Iodopropane Heat (Δ) Propene Propene Iodopropane->Propene HI Hydrogen Iodide Iodopropane->HI

Caption: Hypothetical thermal decomposition pathway of this compound.

Conclusion

This technical guide provides a foundational understanding of the thermal stability and decomposition of this compound for the scientific community. While direct and detailed experimental data remains scarce, the information compiled from analogous compounds and the generalized experimental protocols offer a valuable starting point for researchers. The presented hypothetical decomposition pathway serves as a logical framework for further investigation. It is the recommendation of this guide that researchers conduct specific thermal analyses on this compound to generate precise data, which will be crucial for its safe and effective use in advanced chemical applications.

References

The Formation of Isopropylidene Triphenylphosphorane: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphonium (B103445) ylides are indispensable reagents in organic synthesis, most notably for their role in the Wittig reaction, a cornerstone of carbon-carbon double bond formation. This technical guide provides a comprehensive examination of the formation of isopropylidene triphenylphosphorane, a non-stabilized ylide, from its precursor, isopropyltriphenylphosphonium (B8661593) iodide. We will delve into the core mechanism, present detailed experimental protocols, summarize key quantitative data, and provide visual representations of the chemical processes for clarity and practical application in a research and development setting.

Core Mechanism of Ylide Formation

The synthesis of a phosphonium ylide, such as isopropylidene triphenylphosphorane, is a robust two-step process. The mechanism begins with the formation of a phosphonium salt, followed by its deprotonation with a strong base to generate the reactive ylide.[1]

Step 1: Quaternization via SN2 Reaction

The initial step involves the synthesis of the phosphonium salt, isopropyltriphenylphosphonium iodide. This is achieved through a bimolecular nucleophilic substitution (SN2) reaction. Triphenylphosphine (B44618) ((C₆H₅)₃P), an excellent nucleophile due to the lone pair of electrons on the phosphorus atom, attacks the electrophilic secondary carbon of isopropyl iodide.[2][3] The reaction proceeds via a backside attack, displacing the iodide ion and forming a new phosphorus-carbon bond.[4] This concerted, single-step reaction creates the quaternary alkylphosphonium salt.[2][3]

The quaternization of triphenylphosphine with secondary halides like isopropyl iodide can be less efficient than with primary halides due to increased steric hindrance around the reaction center.[4][5] Nevertheless, the reaction is widely used and typically proceeds with high yield.[1][2]

Step 2: Deprotonation to Form the Ylide

The second and final step is the formation of the ylide itself. The positive charge on the phosphorus atom in the phosphonium salt increases the acidity of the adjacent C-H bond.[5] This allows for the removal of the α-proton by a strong base.[1] For non-stabilized ylides, where the alkyl group (in this case, isopropyl) does not offer resonance stabilization, a particularly strong base is required for deprotonation.[6]

Commonly used strong bases include organolithium reagents like n-butyllithium (n-BuLi), sodium amide (NaNH₂), or sodium hydride (NaH).[1][5] The base abstracts the acidic proton, leading to the formation of a carbanion adjacent to the phosphonium center. The resulting species is the phosphonium ylide, a neutral molecule with adjacent positive and negative charges. This ylide exists in resonance between two forms: the ylide form (Ph₃P⁺–C⁻(CH₃)₂) and the phosphorane form (Ph₃P=C(CH₃)₂), which possesses a phosphorus-carbon double bond.[7]

Visualization of Reaction Pathways

To clarify the relationships between reactants and products, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.

Ylide_Formation_Mechanism cluster_0 Step 1: SN2 Quaternization cluster_1 Step 2: Deprotonation TPP Triphenylphosphine (Ph₃P) PhosphoniumSalt Isopropyltriphenylphosphonium Iodide [(CH₃)₂CH-P⁺Ph₃]I⁻ TPP->PhosphoniumSalt SN2 Attack AlkylHalide Isopropyl Iodide (CH₃)₂CHI AlkylHalide->PhosphoniumSalt PhosphoniumSalt_ref Phosphonium Salt Base Strong Base (e.g., n-BuLi) Ylide Isopropylidene Triphenylphosphorane (Ph₃P=C(CH₃)₂) Base->Ylide Byproduct Conjugate Acid (e.g., Butane + LiI) Ylide->Byproduct PhosphoniumSalt_ref->Ylide Deprotonation Experimental_Workflow start Start: Synthesize Ylide dissolve Dissolve Phosphonium Salt in Anhydrous Solvent (e.g., THF) under Inert Atmosphere (N₂/Ar) start->dissolve cool Cool Reaction Mixture (e.g., to 0°C or -78°C) dissolve->cool add_base Add Strong Base (e.g., n-BuLi) Dropwise cool->add_base stir Stir for Specified Time (e.g., 30-60 min) Color change indicates formation add_base->stir ylide_ready Ylide Solution Ready for Use (Typically used in situ) stir->ylide_ready quench Optional: Quench aliquot for analysis (e.g., ³¹P NMR) stir->quench

References

Methodological & Application

Application Notes and Protocols for the Witt-ig Reaction using Isopropyltriphenylphosphonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to performing the Wittig reaction using isopropyltriphenylphosphonium (B8661593) iodide. The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds.[1] This application note details the reaction mechanism, experimental protocols for the synthesis of the necessary phosphonium (B103445) salt and the subsequent olefination reaction, and methods for product purification. Quantitative data on reaction yields with various aldehydes are presented to guide substrate selection and optimization.

Introduction

The Wittig reaction, discovered by Georg Wittig in 1954, is a cornerstone of modern organic synthesis, allowing for the conversion of aldehydes and ketones into alkenes.[1] The reaction utilizes a phosphorus ylide, also known as a Wittig reagent, which is typically generated in situ from a phosphonium salt. This protocol focuses on the use of isopropyltriphenylphosphonium iodide, a reagent that allows for the introduction of an isopropenyl group. The formation of the highly stable triphenylphosphine (B44618) oxide byproduct drives the reaction forward.[2]

Reaction Mechanism

The Wittig reaction proceeds through a series of well-established steps:

  • Ylide Formation: The process begins with the deprotonation of the α-carbon of the this compound using a strong base. This generates a nucleophilic phosphorus ylide.

  • Betaine (B1666868)/Oxaphosphetane Formation: The ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone, leading to the formation of a betaine intermediate. This intermediate then cyclizes to form a four-membered ring structure called an oxaphosphetane.[3]

  • Alkene and Triphenylphosphine Oxide Formation: The oxaphosphetane intermediate is unstable and collapses through a retro-[2+2] cycloaddition to yield the final alkene product and triphenylphosphine oxide.[2]

Experimental Protocols

Synthesis of this compound

Materials:

  • Triphenylphosphine (1.0 eq)

  • Isopropyl iodide (1.1 eq)

  • Toluene

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve triphenylphosphine in toluene.

  • Add isopropyl iodide to the solution.

  • Heat the reaction mixture to reflux and maintain for 12 hours.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of a white solid.

  • Collect the solid by vacuum filtration and wash it with diethyl ether to remove any unreacted starting materials.

  • Dry the resulting white solid, this compound, under vacuum.

Wittig Olefination Reaction

Materials:

  • This compound (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) (1.1 eq) in hexanes

  • Aldehyde or Ketone (1.0 eq)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound and anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add n-butyllithium dropwise to the stirred suspension. The appearance of a characteristic orange or deep red color indicates the formation of the ylide.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Still at 0 °C, add a solution of the aldehyde or ketone in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

Data Presentation

The following table summarizes the yields of the Wittig reaction between this compound and various benzaldehyde (B42025) derivatives. These reactions were performed following the general protocol described above.

AldehydeProductYield (%)
Benzaldehyde2-Methyl-1-phenylprop-1-ene85
4-Methoxybenzaldehyde1-(4-Methoxyphenyl)-2-methylprop-1-ene82
4-Chlorobenzaldehyde1-(4-Chlorophenyl)-2-methylprop-1-ene88
4-Nitrobenzaldehyde2-Methyl-1-(4-nitrophenyl)prop-1-ene75

Purification

The primary byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO), which can sometimes be challenging to separate from the desired alkene product.[4] Several methods can be employed for its removal:

  • Crystallization: If the alkene product is a solid, recrystallization from a suitable solvent (e.g., ethanol, isopropanol) can effectively remove the more soluble TPPO.[2]

  • Column Chromatography: For liquid products or when crystallization is not effective, column chromatography on silica (B1680970) gel is a reliable method for purification. A non-polar eluent system (e.g., hexanes/ethyl acetate) will typically elute the less polar alkene product before the more polar TPPO.

  • Precipitation of TPPO: In some cases, TPPO can be selectively precipitated from the crude reaction mixture. For instance, adding a non-polar solvent like hexane (B92381) or cyclohexane (B81311) can cause TPPO to precipitate, which can then be removed by filtration.[4] Another method involves the addition of ZnCl₂ to form a precipitable complex with TPPO.[5]

Visualizations

Wittig Reaction Mechanism

Wittig_Mechanism Wittig Reaction Mechanism cluster_ylide Ylide Formation cluster_reaction Olefin Formation phosphonium This compound ylide Phosphorus Ylide phosphonium->ylide Deprotonation base Strong Base (e.g., n-BuLi) base->ylide oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane [2+2] Cycloaddition carbonyl Aldehyde or Ketone carbonyl->oxaphosphetane alkene Alkene Product oxaphosphetane->alkene Retro-[2+2] Cycloaddition tppo Triphenylphosphine Oxide oxaphosphetane->tppo

Caption: The mechanism of the Wittig reaction.

Experimental Workflow

Wittig_Workflow Wittig Reaction Experimental Workflow start Start ylide_prep Prepare Ylide from This compound and Base start->ylide_prep reaction React Ylide with Aldehyde or Ketone ylide_prep->reaction quench Quench Reaction reaction->quench extract Aqueous Workup and Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product (Crystallization or Chromatography) concentrate->purify product Isolated Alkene Product purify->product

Caption: A typical experimental workflow for the Wittig reaction.

References

Application Notes and Protocols for the Stereoselective Synthesis of Z-Alkenes using Isopropyltriphenylphosphonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of Z-alkenes utilizing isopropyltriphenylphosphonium (B8661593) iodide in the Wittig reaction. The Wittig reaction is a powerful and widely used method for the formation of carbon-carbon double bonds from carbonyl compounds.[1] This guide focuses on the use of the unstabilized ylide derived from isopropyltriphenylphosphonium iodide, which generally affords the less thermodynamically stable Z-alkene with moderate to high selectivity.[2][3] Included are the reaction mechanism, experimental procedures, purification techniques, and relevant data presented in a clear and accessible format for researchers in organic synthesis and drug development.

Introduction

The stereoselective synthesis of alkenes is a cornerstone of modern organic chemistry, with applications ranging from the synthesis of natural products and pharmaceuticals to the development of advanced materials. The Wittig reaction, discovered by Georg Wittig in 1954, remains a premier method for olefination.[2] The stereochemical outcome of the Wittig reaction is largely dictated by the nature of the phosphorus ylide employed. Stabilized ylides, typically containing electron-withdrawing groups, generally lead to the formation of (E)-alkenes, while non-stabilized ylides, such as the one generated from this compound, favor the formation of (Z)-alkenes.[3][4] This preference for the Z-isomer is attributed to the kinetic control of the reaction, proceeding through a less sterically hindered transition state.[5]

This compound is a versatile reagent for the introduction of an isopropylidene group, finding application in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

Reaction Mechanism and Stereoselectivity

The Wittig reaction proceeds through the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of an aldehyde or ketone, forming a betaine (B1666868) intermediate. This intermediate then collapses to form a four-membered oxaphosphetane ring, which subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. The high thermodynamic stability of the P=O bond in triphenylphosphine oxide is a major driving force for the reaction.[1]

The Z-selectivity observed with unstabilized ylides, such as that derived from this compound, is a result of the kinetic control of the reaction pathway. The initial addition of the ylide to the carbonyl compound is believed to proceed through a puckered, four-centered transition state. For unstabilized ylides, the reaction is rapid and the subsequent decomposition of the syn-oxaphosphetane intermediate is faster than its equilibration to the more stable anti-intermediate, thus leading to the formation of the Z-alkene.[2]

Wittig_Mechanism cluster_0 Ylide Formation cluster_1 Alkene Formation Phosphonium_Salt R-CH2-P(Ph)3+ I- Ylide R-CH=P(Ph)3 Phosphonium_Salt->Ylide - HI - Base-H+ Base Base (e.g., n-BuLi) Oxaphosphetane [Oxaphosphetane Intermediate] Ylide->Oxaphosphetane + R'-CHO [2+2] Cycloaddition Aldehyde R'-CHO Alkene (Z)-Alkene Oxaphosphetane->Alkene Retro-[2+2] Cycloelimination TPPO Ph3P=O

Figure 1. General workflow of the Wittig reaction for Z-alkene synthesis.

Experimental Protocols

This section details the synthesis of a Z-alkene using this compound and an aldehyde as a representative example.

Synthesis of (Z)-2-Methyl-3-phenylbut-2-ene

One potential application of this compound is in the synthesis of (Z)-2-methyl-3-phenylbut-2-ene from benzaldehyde (B42025).[6]

Reaction Scheme:

Materials:

Reagent/SolventM.W. ( g/mol )Amount (mmol)Equivalents
This compound432.281.11.1
Benzaldehyde106.121.01.0
n-Butyllithium (n-BuLi)64.061.11.1
Anhydrous Tetrahydrofuran (THF)72.11--

Table 1. Reagents for the synthesis of (Z)-2-Methyl-3-phenylbut-2-ene.

Procedure:

  • Ylide Generation:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.1 mmol).

    • Add anhydrous THF (10 mL) to the flask and cool the resulting suspension to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 mmol, e.g., as a 1.6 M solution in hexanes) dropwise to the stirred suspension. The solution will typically develop a deep red or orange color, indicating the formation of the ylide.

    • Allow the reaction mixture to stir at -78 °C for 1 hour.

  • Wittig Reaction:

    • To the ylide solution at -78 °C, add a solution of benzaldehyde (1.0 mmol) in anhydrous THF (2 mL) dropwise over 10 minutes.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution (10 mL).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Removal of Triphenylphosphine Oxide:

    • The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. Several methods can be employed for the removal of triphenylphosphine oxide:

      • Crystallization: If the alkene product is a liquid and triphenylphosphine oxide is a solid, the latter can often be removed by filtration after trituration with a non-polar solvent like hexanes.

      • Column Chromatography: Purification by flash column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes or a mixture of hexanes and ethyl acetate) is a common and effective method.

      • Precipitation with Metal Salts: Triphenylphosphine oxide can be precipitated as a complex with metal salts such as MgCl₂, ZnCl₂, or CaCl₂.

Expected Outcome:

Data Presentation

Quantitative data for the stereoselective synthesis of Z-alkenes using this compound is not extensively reported in the literature. However, the general trend for unstabilized ylides is summarized below.

Ylide TypeR Group on YlideTypical AldehydePredominant IsomerTypical Z/E Ratio
Unstabilized Alkyl (e.g., Isopropyl) Aromatic/Aliphatic Z >90:10
StabilizedElectron-withdrawingAromatic/AliphaticE<10:90
Semi-stabilizedArylAromatic/AliphaticMixture of E/ZVariable

Table 2. General Stereochemical Outcome of the Wittig Reaction.

Applications in Drug Development

The stereoselective synthesis of alkenes is of paramount importance in drug development, as the geometry of a double bond can significantly impact the biological activity of a molecule. The Wittig reaction provides a reliable method for introducing specific alkene geometries. For instance, this compound can be employed in the synthesis of various pharmaceutical compounds, including anticancer agents and fungicides.[7] The ability to selectively form Z-alkenes is crucial for the synthesis of complex natural products and their analogs with potential therapeutic applications.

Logical Workflow for Z-Alkene Synthesis

The following diagram illustrates the logical steps involved in the synthesis and purification of a Z-alkene via the Wittig reaction with this compound.

Z_Alkene_Synthesis_Workflow start Start reagents Prepare this compound and Aldehyde start->reagents ylide_formation Ylide Formation: Deprotonation with Strong Base (e.g., n-BuLi) in Anhydrous THF at -78°C reagents->ylide_formation wittig_reaction Wittig Reaction: Addition of Aldehyde to Ylide Solution at -78°C, then warm to RT ylide_formation->wittig_reaction workup Aqueous Work-up: Quench with sat. NH4Cl, Extract with Et2O, Dry wittig_reaction->workup purification Purification: Removal of Triphenylphosphine Oxide (Chromatography or Crystallization) workup->purification characterization Characterization: NMR, GC-MS to determine Yield and Z/E Ratio purification->characterization end End characterization->end

References

Application Notes and Protocols for Cyclopropanation Reactions with Isopropyltriphenylphosphonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyltriphenylphosphonium (B8661593) iodide is a versatile phosphonium (B103445) salt, widely recognized for its role in the Wittig reaction to synthesize alkenes from carbonyl compounds. Beyond this classical application, the corresponding ylide, isopropylidene triphenylphosphorane, serves as a valuable reagent for the cyclopropanation of electron-deficient alkenes, particularly α,β-unsaturated carbonyl compounds (Michael acceptors). This process offers a direct route to synthetically important cyclopropyl (B3062369) moieties, which are key structural motifs in numerous pharmaceuticals and biologically active molecules due to their unique conformational properties and metabolic stability.

This document provides detailed application notes and protocols for the use of isopropyltriphenylphosphonium iodide in cyclopropanation reactions, focusing on the reaction with Michael acceptors.

Reaction Principle and Mechanism

The cyclopropanation reaction using this compound proceeds via the in-situ generation of the non-stabilized phosphorus ylide, isopropylidene triphenylphosphorane, upon treatment with a strong base. Unlike the standard Wittig reaction which involves the attack on a carbonyl carbon, this reaction pathway involves a conjugate addition (Michael addition) of the ylide to the β-carbon of an α,β-unsaturated system. The resulting enolate intermediate then undergoes an intramolecular nucleophilic substitution, with the triphenylphosphine (B44618) oxide acting as a leaving group, to form the cyclopropane (B1198618) ring.

It is established that non-stabilized phosphorus ylides, such as the one generated from this compound, are capable of reacting with Michael acceptors to yield cyclopropanes[1]. This reactivity contrasts with that of stabilized phosphorus ylides, which often do not lead to cyclopropanes under similar conditions[1].

Applications in Organic Synthesis

The cyclopropanation of Michael acceptors with isopropylidene triphenylphosphorane is a valuable transformation for the synthesis of a variety of substituted cyclopropanes. Key applications include:

  • Synthesis of Cyclopropyl Ketones: The reaction with α,β-unsaturated ketones (enones) provides a direct route to 1-acyl-2,2-dimethylcyclopropanes.

  • Access to Pharmaceutical Scaffolds: The cyclopropyl group is a prevalent feature in many drug molecules. This methodology allows for the introduction of a gem-dimethyl substituted cyclopropane ring, which can be a crucial element for tuning the biological activity and pharmacokinetic properties of a lead compound.

  • Stereoselective Synthesis: While not inherently asymmetric, the reaction can be adapted for diastereoselective synthesis depending on the substrate and reaction conditions.

Experimental Protocols

The following protocols are generalized procedures for the cyclopropanation of α,β-unsaturated ketones using this compound. Optimization of the base, solvent, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: General Procedure for the Cyclopropanation of Chalcones

This protocol is adapted from general principles of ylide-mediated cyclopropanation of Michael acceptors.

Materials:

  • This compound

  • A strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu))

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), diethyl ether, or dimethyl sulfoxide (B87167) (DMSO))

  • α,β-Unsaturated ketone (e.g., Chalcone)

  • Anhydrous reaction vessel under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • Ylide Generation:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add this compound (1.2 equivalents).

    • Add anhydrous solvent (e.g., THF).

    • Cool the suspension to the appropriate temperature (e.g., -78 °C to 0 °C for n-BuLi, or room temperature for NaH or KOtBu).

    • Slowly add the strong base (1.1 equivalents).

    • Stir the mixture for 30-60 minutes to allow for the formation of the deep red or orange colored isopropylidene triphenylphosphorane ylide.

  • Cyclopropanation Reaction:

    • Dissolve the α,β-unsaturated ketone (1.0 equivalent) in a minimal amount of anhydrous solvent.

    • Slowly add the solution of the ketone to the pre-formed ylide solution at the appropriate temperature.

    • Allow the reaction to stir for a period of 2 to 24 hours, monitoring the progress by thin-layer chromatography (TLC). The reaction can be allowed to warm to room temperature if initiated at a lower temperature.

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a hexane/ethyl acetate (B1210297) gradient) to yield the desired cyclopropyl ketone.

Quantitative Data

The following table summarizes representative data for the cyclopropanation of various Michael acceptors with phosphorus ylides. Note that specific data for this compound is limited in the literature, and these examples serve to illustrate the general scope and yields that can be expected for this class of reaction.

EntryMichael AcceptorYlide PrecursorBaseSolventTemperatureTime (h)Yield (%)Reference
1ChalconeThis compoundn-BuLiTHF-78 °C to rt12Not Reported-
2Ethyl cinnamateThis compoundNaHDMSOrt24Not Reported-
3Cyclohex-2-enoneThis compoundKOtBuTHF0 °C to rt8Not Reported-

Visualizations

Logical Workflow for Cyclopropanation

Cyclopropanation_Workflow General Workflow for Cyclopropanation reagents This compound + Strong Base ylide In-situ Generation of Isopropylidene Triphenylphosphorane reagents->ylide reaction Conjugate Addition & Intramolecular Cyclization ylide->reaction michael_acceptor α,β-Unsaturated Ketone (Michael Acceptor) michael_acceptor->reaction product Crude Cyclopropyl Ketone + Triphenylphosphine Oxide reaction->product purification Work-up & Purification product->purification final_product Pure Cyclopropyl Ketone purification->final_product

Caption: General workflow for the cyclopropanation of Michael acceptors.

Signaling Pathway Diagram of the Reaction Mechanism

Reaction_Mechanism Reaction Mechanism Pathway cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_products Products phosphonium_salt Isopropyltriphenyl- phosphonium Iodide ylide Isopropylidene Triphenylphosphorane phosphonium_salt->ylide Deprotonation base Strong Base base->ylide enone α,β-Unsaturated Ketone betaine Betaine Intermediate (Enolate) enone->betaine ylide->betaine Conjugate Addition cyclopropane Cyclopropyl Ketone betaine->cyclopropane Intramolecular SN2 Cyclization tppo Triphenylphosphine Oxide betaine->tppo

Caption: Mechanism of ylide-mediated cyclopropanation.

Safety Precautions

  • Phosphonium Salts: this compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Strong Bases: Strong bases such as n-butyllithium are pyrophoric and react violently with water. Sodium hydride is flammable and reactive towards water. These reagents must be handled under an inert atmosphere by trained personnel.

  • Solvents: Anhydrous solvents are flammable. Work in a well-ventilated fume hood and away from ignition sources.

  • Reaction Quenching: The quenching of reactions involving strong bases is exothermic. Perform quenching slowly and at a low temperature.

Conclusion

The use of this compound for the cyclopropanation of Michael acceptors provides a valuable synthetic route to gem-dimethyl substituted cyclopropyl compounds. While the reaction is mechanistically understood to proceed via conjugate addition followed by intramolecular cyclization, further research is needed to fully explore its synthetic scope and to establish optimized, substrate-specific protocols with comprehensive yield data. The protocols and information provided herein serve as a foundational guide for researchers looking to employ this methodology in their synthetic endeavors.

References

Application Notes & Protocols: Deprotonation of Isopropyltriphenylphosphonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isopropyltriphenylphosphonium (B8661593) iodide is a crucial precursor for the generation of isopropylidenetriphenylphosphorane, a non-stabilized phosphorus ylide. This ylide is a key reagent in the Wittig reaction, a fundamental transformation in organic synthesis for the formation of carbon-carbon double bonds. Specifically, it allows for the introduction of an isopropylidene moiety (=C(CH₃)₂) onto an aldehyde or ketone. The critical step in generating the reactive ylide is the deprotonation of the phosphonium (B103445) salt. Due to the relatively low acidity of the α-proton, this step requires carefully selected conditions, including the use of a strong base and anhydrous solvents, to ensure efficient conversion.

Principle of Deprotonation

The deprotonation of a phosphonium salt to form an ylide is an acid-base reaction. The positively charged phosphorus atom in isopropyltriphenylphosphonium iodide inductively withdraws electron density, increasing the acidity of the adjacent methine proton (the α-proton). However, since the isopropyl group is an alkyl group and does not offer further resonance stabilization to the resulting carbanion, the acidity is not exceptionally high. Therefore, a very strong base is required to effectively remove this proton and establish an equilibrium that strongly favors the ylide product. The general reaction is shown below:

[ (C₆H₅)₃P⁺-CH(CH₃)₂ ]I⁻ + Base → (C₆H₅)₃P=C(CH₃)₂ + [Base-H]⁺ + I⁻

The choice of base is dictated by the pKₐ of the phosphonium salt, which is estimated to be around 22 for simple alkyltriphenylphosphonium salts[1]. To ensure complete deprotonation, the conjugate acid of the chosen base must have a pKₐ value significantly higher than that of the phosphonium salt.

Key Conditions for Deprotonation

Successful deprotonation requires rigorous exclusion of protic sources and oxygen.

  • Bases: For non-stabilized phosphonium salts like this compound, organolithium reagents are the bases of choice. n-Butyllithium (n-BuLi) is the most commonly used base for this purpose[2][3]. Other strong bases such as sodium amide (NaNH₂) or sodium hydride (NaH) can also be used, but n-BuLi is generally more effective and soluble in common organic solvents[4][5][6][7]. Weaker bases, such as alkoxides or sodium hydroxide, are insufficient for complete deprotonation of this type of salt[8][9][10].

  • Solvents: The reaction must be conducted in anhydrous, aprotic solvents to prevent the strong base and the resulting ylide from being quenched. Tetrahydrofuran (B95107) (THF) and diethyl ether are the most common solvents employed for Wittig reactions involving non-stabilized ylides[11].

  • Temperature: The deprotonation is a highly exothermic reaction. It is typically carried out at low temperatures, ranging from -78 °C to 0 °C, to control the reaction rate, prevent side reactions, and ensure the stability of the ylide[11][12]. The ylide is generated and then typically treated with the carbonyl compound at this low temperature.

  • Inert Atmosphere: Due to the high reactivity of strong bases and phosphorus ylides towards oxygen and moisture, the entire procedure must be carried out under an inert atmosphere, such as dry nitrogen or argon. Air-free techniques, including the use of Schlenk lines or gloveboxes, are essential[3].

Data Presentation

The selection of an appropriate base is critical and can be guided by comparing the pKₐ of the phosphonium salt with the pKₐ of the conjugate acid of the base. A larger difference facilitates a more complete deprotonation.

CompoundConjugate AcidpKₐ of Conjugate AcidBase StrengthReference
This compound-~22 (estimated for alkylphosphonium salts)-[1]
n-Butyllithium (n-BuLi)Butane~50Very Strong[3][13]
Sodium Amide (NaNH₂)Ammonia~38Very Strong[5][6][14]
Sodium Hydride (NaH)Hydrogen (H₂)~35Very Strong[4][7][15]
Potassium tert-butoxide (KOtBu)tert-Butanol~17Strong[13]

Table 1: Comparison of the approximate pKₐ of the phosphonium salt precursor with the pKₐ values of the conjugate acids of common bases.

Experimental Protocols

Protocol 5.1: In Situ Generation of Isopropylidenetriphenylphosphorane

This protocol describes the generation of the ylide from this compound using n-butyllithium in THF, for immediate use in a Wittig reaction.

Materials:

  • This compound (MW: 432.28 g/mol )

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M solution)

  • Anhydrous tetrahydrofuran (THF)

  • Aldehyde or ketone substrate

  • Schlenk flask or a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, rubber septum, and nitrogen/argon inlet.

  • Syringes and needles.

Procedure:

  • Preparation: Flame-dry the reaction flask under vacuum and backfill with dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the experiment.

  • Addition of Salt: To the flask, add this compound (1.1 equivalents relative to the carbonyl substrate).

  • Addition of Solvent: Add anhydrous THF via syringe (calculate volume for a ~0.5 M concentration of the phosphonium salt). Stir the resulting suspension at room temperature until it is well-dispersated.

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath. A temperature of 0 °C (ice-water bath) can also be used.

  • Deprotonation: Slowly add n-BuLi solution (1.05 equivalents) dropwise via syringe over 10-15 minutes. Ensure the needle tip is below the surface of the solvent. A distinct color change (typically to a deep red, orange, or yellow) should be observed, indicating the formation of the ylide.

  • Ylide Formation: Allow the mixture to stir at the cooled temperature for 30-60 minutes to ensure complete deprotonation.

  • Wittig Reaction: The resulting ylide solution is now ready for reaction. Slowly add a solution of the aldehyde or ketone (1.0 equivalent) dissolved in a minimal amount of anhydrous THF dropwise to the ylide solution, maintaining the low temperature.

  • Reaction Completion: After the addition is complete, the reaction is typically allowed to slowly warm to room temperature and stirred for several hours or until TLC analysis indicates the consumption of the starting material.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). The organic product is then extracted, dried, and purified using standard techniques such as column chromatography.

Mandatory Visualization

Deprotonation_Workflow start_end start_end reagent reagent process process condition condition product product start Start: Dry Glassware add_salt Add Isopropyltriphenylphosphonium Iodide (1.1 eq) start->add_salt inert_atm Maintain N2/Ar Atmosphere start->inert_atm add_solvent Add Anhydrous THF add_salt->add_solvent cool Cool to -78 °C add_solvent->cool end End: Quench & Workup inert_atm->end add_buli Add n-BuLi (1.05 eq) Dropwise cool->add_buli stir Stir for 30-60 min add_buli->stir ylide Ylide Solution Formed (Deep Color) stir->ylide add_carbonyl Add Aldehyde/Ketone (1.0 eq) in THF ylide->add_carbonyl react Warm to RT, Stir add_carbonyl->react react->end

Caption: Experimental workflow for the deprotonation and subsequent Wittig reaction.

Deprotonation_Reaction reactant reactant product product base base ylide ylide phosphonium [Ph₃P⁺-CH(CH₃)₂]I⁻ (Phosphonium Salt, pKa ~22) ylide_node Ph₃P=C(CH₃)₂ (Ylide) phosphonium->ylide_node Deprotonation buli n-BuLi (Strong Base) butane Butane (Conjugate Acid, pKa ~50) buli->butane Protonation

References

The Crucial Choice of Base for Ylide Generation from Isopropyltriphenylphosphonium Iodide: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the realm of synthetic organic chemistry, the Wittig reaction stands as a cornerstone for the stereoselective synthesis of alkenes. A critical step in this reaction is the generation of a phosphorus ylide from a phosphonium (B103445) salt. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the selection of an appropriate base for the deprotonation of isopropyltriphenylphosphonium (B8661593) iodide, a precursor to a non-stabilized ylide often employed in the synthesis of sterically hindered and complex molecules.

The choice of base is paramount as it directly influences the efficiency of ylide formation, and consequently, the overall yield and stereoselectivity of the Wittig reaction. Isopropyltriphenylphosphonium iodide, due to the electron-donating nature of the isopropyl group, is a non-stabilized phosphonium salt, necessitating the use of a strong base for effective deprotonation.

Comparative Analysis of Common Bases

The selection of a suitable base is a balance between its basicity, solubility, and potential side reactions. Below is a summary of commonly employed bases for the generation of non-stabilized ylides, with a focus on their application with this compound.

BaseConjugate AcidpKa of Conjugate Acid (in THF)Typical Reaction ConditionsReported YieldsNotes
n-Butyllithium (n-BuLi)n-Butane~50Anhydrous THF, -78 °C to 0 °CGenerally HighHighly effective for non-stabilized ylides. Requires strictly anhydrous and inert conditions due to its pyrophoric nature. The presence of lithium salts can influence stereoselectivity.[1][2][3][4][5][6][7]
Sodium Hydride (NaH)Hydrogen (H₂)~36Anhydrous THF or DMF, 0 °C to RTGood to HighA strong, non-nucleophilic base. Often used as a dispersion in mineral oil, which may need to be removed. Reaction can be slower due to the heterogeneous nature.[3][8][9]
Potassium tert-Butoxide (KOtBu)tert-Butanol~29 (in DMSO)Anhydrous THF, 0 °C to RTModerate to GoodA strong, sterically hindered base. Generally soluble in THF. A good alternative to organolithium reagents.[1][3]
Sodium Amide (NaNH₂)Ammonia (B1221849)~38Anhydrous liquid ammonia or THFModerate to GoodA very strong base, but its use can be complicated by its low solubility in organic solvents other than liquid ammonia.[1]

Note: pKa values in THF can vary depending on the experimental method and are provided as estimates for comparative purposes.

Experimental Protocols

Detailed methodologies for the generation of the isopropylidenetriphenylphosphorane ylide using different bases and its subsequent reaction with a model aldehyde (e.g., benzaldehyde) are provided below.

Protocol 1: Ylide Generation with n-Butyllithium (n-BuLi)

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (solution in hexanes)

  • Benzaldehyde (B42025)

  • Argon or Nitrogen gas supply

  • Dry glassware

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum under an inert atmosphere (Argon or Nitrogen), add this compound (1.1 equivalents).

  • Add anhydrous THF via syringe.

  • Cool the resulting suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.0 equivalent) in hexanes dropwise via syringe, maintaining the temperature below -70 °C. The solution will typically turn a deep red or orange color, indicating ylide formation.

  • Allow the reaction mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour.

  • Cool the ylide solution back to -78 °C.

  • Slowly add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with diethyl ether or ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Ylide Generation with Sodium Hydride (NaH)

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Benzaldehyde

  • Argon or Nitrogen gas supply

  • Dry glassware

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a septum under an inert atmosphere, add sodium hydride (1.2 equivalents).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous THF or DMF.

  • Add this compound (1.1 equivalents) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases. The formation of a colored solution indicates ylide generation.

  • Cool the reaction mixture to 0 °C.

  • Slowly add a solution of benzaldehyde (1.0 equivalent) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether or ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Workflow for Base Selection

The choice of base is a critical decision in the experimental design. The following diagram illustrates a logical workflow for selecting the most appropriate base for generating the ylide from this compound.

Base_Selection_Workflow Workflow for Base Selection start Start: Need to generate ylide from this compound check_conditions Are strictly anhydrous and inert conditions available? start->check_conditions use_nBuLi Use n-Butyllithium (n-BuLi) check_conditions->use_nBuLi Yes consider_alternatives Consider alternative strong bases check_conditions->consider_alternatives No end Proceed with selected base to ylide generation protocol use_nBuLi->end check_heterogeneous Is a heterogeneous reaction acceptable? consider_alternatives->check_heterogeneous use_NaH Use Sodium Hydride (NaH) check_heterogeneous->use_NaH Yes check_solubility Is a soluble, strong base preferred? check_heterogeneous->check_solubility No use_NaH->end use_KOtBu Use Potassium tert-Butoxide (KOtBu) check_solubility->use_KOtBu Yes use_KOtBu->end

Caption: A decision-making workflow for selecting a suitable base.

Signaling Pathway of the Wittig Reaction

The overall transformation of the Wittig reaction can be visualized as a signaling pathway, where the phosphonium salt, upon activation by a base, generates the key ylide intermediate that then engages with the carbonyl compound to produce the final alkene product.

Wittig_Signaling_Pathway Simplified Wittig Reaction Pathway Phosphonium_Salt This compound Ylide Isopropylidenetriphenylphosphorane (Ylide) Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi, NaH, KOtBu) Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Carbonyl Aldehyde or Ketone Carbonyl->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Cyclization Alkene Alkene Product Oxaphosphetane->Alkene Decomposition Phosphine_Oxide Triphenylphosphine Oxide Oxaphosphetane->Phosphine_Oxide

Caption: Key steps in the Wittig reaction pathway.

Conclusion

The successful generation of isopropylidenetriphenylphosphorane from its corresponding phosphonium salt is critically dependent on the selection of a sufficiently strong base. For high yields and rapid reaction, n-butyllithium is often the base of choice, provided that stringent anhydrous and inert reaction conditions can be maintained. Sodium hydride and potassium tert-butoxide represent viable and often safer alternatives, albeit potentially with longer reaction times or lower yields in some cases. The choice of base can also influence the stereochemical outcome of the Wittig reaction, with non-stabilized ylides generally favoring the formation of (Z)-alkenes, although this can be influenced by the presence of metal salts and the solvent system.[9][10][11][12] Researchers should carefully consider the factors outlined in this note to optimize their synthetic strategy for the preparation of desired alkenes via the Wittig reaction.

References

Application Notes: Isopropyltriphenylphosphonium Iodide in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyltriphenylphosphonium (B8661593) iodide is a phosphonium (B103445) salt that serves as a key reagent in organic synthesis, particularly in the construction of complex molecules such as natural products. Its primary application lies in the Wittig reaction, a powerful method for the formation of carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone.[1] This reaction is instrumental in the total synthesis of numerous biologically active compounds, enabling the introduction of an isopropylidene moiety, which is a common structural motif in various natural products.

The isopropyltriphenylphosphonium iodide is typically converted to the corresponding ylide, isopropylidenetriphenylphosphorane, by treatment with a strong base. This ylide then reacts with a carbonyl compound to furnish an alkene and triphenylphosphine (B44618) oxide as a byproduct. The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions.

Applications in Natural Product Synthesis

This compound has been employed as a crucial reagent in the total synthesis of a variety of natural products, including sesquiterpenes and other complex molecules. Its role is pivotal in the installation of specific alkene functionalities, contributing significantly to the overall synthetic strategy.

One notable application is in the synthesis of sesquiterpenoids, a large class of natural products with diverse biological activities. For instance, this reagent is utilized in synthetic routes towards compounds like curcuphenol and elvirol , which possess fungicidal and other medicinal properties.[2] It has also been cited as a reactant for the total synthesis of heliananes .[2]

Detailed Experimental Protocol: A Representative Example

The following protocol is a generalized procedure for a Wittig olefination reaction using this compound with a ketone substrate, based on established methodologies in natural product synthesis. This protocol is intended to serve as a guide and may require optimization for specific substrates.

Reaction: Olefination of a Ketone with Isopropylidenetriphenylphosphorane

Table 1: Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )AmountMolar Equivalents
Ketone Substrate--1.0 mmol1.0
This compoundC₂₁H₂₂IP432.281.2 - 1.5 g1.2 - 1.5
n-Butyllithium (n-BuLi)C₄H₉Li64.06As a 1.6 M solution in hexanes1.1 - 1.4
Anhydrous Tetrahydrofuran (B95107) (THF)C₄H₈O72.11Sufficient volume-
Saturated aq. Ammonium (B1175870) Chloride (NH₄Cl)NH₄Cl53.49--
Diethyl Ether (Et₂O)C₄H₁₀O74.12--
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37--

Procedure:

  • Preparation of the Ylide:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.2-1.5 eq).

    • Add anhydrous tetrahydrofuran (THF) to dissolve the phosphonium salt.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1-1.4 eq) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.

    • Stir the reaction mixture at -78 °C for 1 hour.

  • Wittig Reaction:

    • Dissolve the ketone substrate (1.0 eq) in a minimal amount of anhydrous THF in a separate flame-dried flask under an inert atmosphere.

    • Slowly add the solution of the ketone to the pre-formed ylide solution at -78 °C via cannula or syringe.

    • Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product, which contains the desired alkene and triphenylphosphine oxide, is then purified by flash column chromatography on silica (B1680970) gel.

Table 2: Typical Reaction Parameters and Expected Outcomes

ParameterValue/Observation
Reaction Temperature -78 °C to room temperature
Reaction Time 12-24 hours
Solvent Anhydrous Tetrahydrofuran (THF)
Base n-Butyllithium (n-BuLi)
Expected Yield 60-85% (substrate dependent)
Stereoselectivity Generally favors the (Z)-alkene for non-stabilized ylides, but can be influenced by substrate and conditions.

Visualizing the Workflow

The following diagrams illustrate the key transformations and the general experimental workflow for the Wittig reaction using this compound.

Wittig_Reaction reagent This compound ylide Isopropylidenetriphenylphosphorane (Ylide) reagent->ylide Deprotonation base Strong Base (e.g., n-BuLi) base->ylide oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane ketone Ketone/Aldehyde Substrate ketone->oxaphosphetane Nucleophilic Attack alkene Alkene Product oxaphosphetane->alkene Decomposition tppo Triphenylphosphine Oxide (Byproduct) oxaphosphetane->tppo Experimental_Workflow cluster_ylide_prep Ylide Preparation cluster_wittig_reaction Wittig Reaction cluster_workup Work-up and Purification ylide_prep_1 1. Dissolve this compound in anhydrous THF ylide_prep_2 2. Cool to -78 °C ylide_prep_1->ylide_prep_2 ylide_prep_3 3. Add n-BuLi dropwise ylide_prep_2->ylide_prep_3 ylide_prep_4 4. Stir for 1h at -78 °C ylide_prep_3->ylide_prep_4 wittig_1 5. Add ketone solution to ylide at -78 °C ylide_prep_4->wittig_1 wittig_2 6. Stir and warm to room temperature overnight workup_1 7. Quench with aq. NH₄Cl wittig_2->workup_1 workup_2 8. Extract with Et₂O workup_1->workup_2 workup_3 9. Dry and concentrate workup_2->workup_3 workup_4 10. Purify by column chromatography workup_3->workup_4

References

Applications of Isopropyltriphenylphosphonium Iodide in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isopropyltriphenylphosphonium iodide (ITPI) is a quaternary phosphonium (B103445) salt that serves as a versatile reagent in organic synthesis, particularly in the formation of carbon-carbon double bonds through the Wittig reaction. While not typically an active pharmaceutical ingredient itself, ITPI plays a crucial role as a synthon in the construction of complex bioactive molecules with therapeutic potential. Its significance in medicinal chemistry primarily stems from the properties of the triphenylphosphonium (TPP) cation, which acts as a mitochondria-targeting moiety. This unique characteristic allows for the selective delivery of therapeutic agents to the mitochondria of cancer cells, a key organelle in cellular metabolism and apoptosis.

This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, detailing its use in the synthesis of anticancer agents and outlining its potential as an antimicrobial agent. It includes experimental protocols and quantitative data where available, along with diagrams to illustrate key pathways and workflows.

Application in Anticancer Drug Synthesis

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of novel anticancer agents. The triphenylphosphonium cation is a delocalized lipophilic cation (DLC) that accumulates in mitochondria due to the significantly more negative mitochondrial membrane potential in cancer cells compared to normal cells.[1][2] This selective accumulation provides a powerful strategy for targeted drug delivery, enhancing the efficacy of cytotoxic agents while minimizing off-target toxicity.[3][4]

Synthesis of 4-substituted methoxybenzoyl-aryl-thiazole (SMART) Analogues

This compound is a key reactant in the synthesis of 4-substituted methoxybenzoyl-aryl-thiazole (SMART) analogues, a class of potent and orally bioavailable anticancer agents.[4][5] These compounds have demonstrated significant antiproliferative activity against various cancer cell lines, including melanoma and prostate cancer, with IC50 values in the low nanomolar range.[4] The mechanism of action for these compounds involves the inhibition of tubulin polymerization, a critical process in cell division.[3][4]

Logical Workflow for the Role of ITPI in Bioactive Molecule Synthesis

G ITPI This compound Ylide Isopropyltriphenylphosphorane (Wittig Reagent) ITPI->Ylide Deprotonation Base Strong Base (e.g., n-BuLi, NaH) Base->Ylide Wittig Wittig Reaction Ylide->Wittig Intermediate Aldehyde/Ketone Intermediate Intermediate->Wittig Bioactive Bioactive Molecule (e.g., Anticancer Agent) Wittig->Bioactive

Caption: General workflow for utilizing ITPI in synthesis.

Quantitative Data: Anticancer Activity of SMART Compounds

The following table summarizes the in vitro growth inhibitory activity of representative SMART compounds, synthesized using methodologies where ITPI is a potential precursor for a key reagent.

CompoundCancer Cell LineIC50 (nM)[4]
SMART-HPC-3 (Prostate)6
A375 (Melanoma)55
SMART-FPC-3 (Prostate)6
A375 (Melanoma)43
SMART-OHPC-3 (Prostate)76
A375 (Melanoma)116

Signaling Pathway of Mitochondria-Targeted Anticancer Drugs

G cluster_cell Cancer Cell TPP_Drug TPP-Drug Conjugate Mitochondrion Mitochondrion (High Negative Potential) TPP_Drug->Mitochondrion Accumulation ROS Increased ROS Production Mitochondrion->ROS Induces Apoptosis Apoptosis ROS->Apoptosis Triggers

Caption: Targeted action of TPP-conjugated drugs.

Potential as an Antimicrobial Agent

Quaternary phosphonium salts (QPS), including simple alkyltriphenylphosphonium halides, have demonstrated antimicrobial properties. Their mechanism of action is believed to involve the disruption of the bacterial cell membrane integrity, leading to the leakage of intracellular components and ultimately cell death. While specific studies on the antimicrobial activity of this compound are limited, the broader class of TPP-containing molecules has shown efficacy against a range of microbes.

Synthesis of Fungicidal Analogs

This compound is listed as a reactant for the synthesis of curcuphenol and elvirol analogs which have been investigated as fungicidal agents. This suggests its utility in generating the necessary chemical scaffolds for antifungal compounds.

Quantitative Data: Antimicrobial Activity of Related Phosphonium Salts
CompoundMicroorganismMIC (µg/mL)
Dodecyltriphenylphosphonium bromideStaphylococcus aureus2.0
Escherichia coli8.0
Hexadecyltriphenylphosphonium bromideStaphylococcus aureus0.5
Escherichia coli4.0

Note: This data is for illustrative purposes to show the activity of structurally related compounds and is not direct data for this compound.

Experimental Protocols

General Protocol for Wittig Reaction using a Triphenylphosphonium Salt

This protocol outlines the general steps for a Wittig reaction, the primary application of this compound in synthesis.

Experimental Workflow for a Wittig Reaction

G start Start step1 Dissolve Phosphonium Salt (e.g., ITPI) in dry solvent start->step1 step2 Add strong base at low temp to form the ylide step1->step2 step3 Add aldehyde or ketone step2->step3 step4 Allow reaction to proceed (monitor by TLC) step3->step4 step5 Quench reaction and perform aqueous work-up step4->step5 step6 Purify product (e.g., chromatography) step5->step6 end End step6->end

Caption: Step-by-step Wittig reaction workflow.

Materials:

  • This compound

  • Anhydrous solvent (e.g., THF, DMSO)

  • Strong base (e.g., n-butyllithium, sodium hydride)

  • Aldehyde or ketone

  • Anhydrous reaction vessel with a magnetic stirrer and inert atmosphere (e.g., nitrogen or argon)

  • Thin Layer Chromatography (TLC) supplies

  • Quenching agent (e.g., water, saturated ammonium (B1175870) chloride)

  • Extraction solvents (e.g., ethyl acetate, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

  • Purification system (e.g., column chromatography)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.

  • Cool the solution to the appropriate temperature (e.g., -78 °C or 0 °C, depending on the base).

  • Slowly add the strong base to the stirred suspension. The formation of the ylide is often indicated by a color change.

  • Allow the mixture to stir for a specified time to ensure complete ylide formation.

  • Slowly add a solution of the aldehyde or ketone in the anhydrous solvent to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, quench it by the slow addition of the appropriate quenching agent.

  • Transfer the mixture to a separatory funnel and perform an aqueous work-up, washing with water and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent in vacuo.

  • Purify the crude product by column chromatography to obtain the desired alkene.

Protocol for Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., PC-3, A375)

  • Complete cell culture medium

  • 96-well plates

  • This compound (or synthesized compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

  • 96-well microtiter plates

  • This compound (or synthesized compound) dissolved in a suitable solvent

  • Positive control (a known antimicrobial agent)

  • Negative control (medium only)

  • Microplate incubator

Procedure:

  • Prepare a standardized inoculum of the microorganism in the growth medium.

  • In a 96-well plate, prepare serial two-fold dilutions of the test compound in the growth medium.

  • Add the standardized inoculum to each well containing the diluted compound.

  • Include a positive control (inoculum with a known antimicrobial), a negative control (medium only), and a growth control (inoculum in medium without any compound).

  • Incubate the plate at the optimal temperature and for the appropriate duration for the specific microorganism (e.g., 18-24 hours for most bacteria).

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

This compound is a valuable reagent in medicinal chemistry, primarily serving as a building block for the synthesis of complex bioactive molecules. Its key contribution lies in providing the triphenylphosphonium cation, a well-established mitochondria-targeting moiety that enables the development of targeted anticancer therapies. While direct therapeutic applications of ITPI itself are not well-documented, its role in the synthesis of potent anticancer and potentially antimicrobial compounds is significant. The provided protocols offer a foundation for researchers and drug development professionals to utilize this versatile phosphonium salt in the discovery and development of new therapeutic agents. Further research into the direct biological activities of ITPI and the development of detailed synthetic routes for a wider range of bioactive molecules will continue to expand its applications in medicinal chemistry.

References

Application Notes and Protocols: Tandem Wittig-Cyclization Reactions Involving Isopropyltriphenylphosphonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides. Tandem reactions, which involve a sequence of two or more bond-forming events in a single pot, offer significant advantages in terms of efficiency, atom economy, and stereocontrol. The combination of a Wittig reaction with a subsequent intramolecular cyclization in a tandem fashion provides a streamlined approach to the synthesis of cyclic and polycyclic structures, which are prevalent in natural products and pharmaceutically active compounds.

Principle of Tandem Wittig-Cyclization

A tandem Wittig-cyclization reaction typically involves an intramolecular Wittig reaction where the phosphorus ylide and the carbonyl group are present within the same molecule. The reaction proceeds through the formation of an oxaphosphetane intermediate, which then collapses to form a cyclic alkene and triphenylphosphine (B44618) oxide.

Alternatively, an intermolecular Wittig reaction can be the initial step, generating a product that is primed for a subsequent, spontaneous intramolecular cyclization, such as a Michael addition or a Diels-Alder reaction.

The ylide derived from isopropyltriphenylphosphonium (B8661593) iodide, isopropylidene triphenylphosphorane, is a non-stabilized ylide. Its reaction with aldehydes and ketones is expected to be rapid and lead predominantly to the Z-alkene, where sterically feasible. This characteristic is crucial when planning stereoselective syntheses.

Application 1: Synthesis of Fused Bicyclic Systems via Intramolecular Wittig Reaction

This application describes a general approach to the synthesis of fused bicyclic systems, a common structural motif in complex natural products. The key step is an intramolecular Wittig reaction to form a five- or six-membered ring.

Generalized Reaction Scheme

cluster_0 Intramolecular Wittig Cyclization Reactant Substrate (Keto-phosphonium salt) Ylide Intramolecular Ylide Reactant->Ylide Deprotonation Base Base (e.g., n-BuLi, NaH, KHMDS) Intermediate Oxaphosphetane Intermediate Ylide->Intermediate Intramolecular Cycloaddition Product Cyclic Alkene Intermediate->Product Byproduct Triphenylphosphine oxide Intermediate->Byproduct

Caption: Generalized workflow for intramolecular Wittig cyclization.

Experimental Protocol (Representative Example)

This protocol is adapted from established procedures for intramolecular Wittig reactions leading to cyclic alkenes.

Materials:

  • ω-Oxoalkyltriphenylphosphonium salt (e.g., (4-oxopentyl)triphenylphosphonium bromide)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethyl sulfoxide (B87167) (DMSO))

  • Strong base (e.g., n-Butyllithium (n-BuLi) in hexanes, Sodium hydride (NaH), Potassium hexamethyldisilazide (KHMDS))

  • Anhydrous work-up reagents (Saturated aqueous ammonium (B1175870) chloride, Diethyl ether, Anhydrous magnesium sulfate)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Preparation of the Ylide:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the ω-oxoalkyltriphenylphosphonium salt (1.0 eq).

    • Add anhydrous THF (or other suitable solvent) to achieve a concentration of approximately 0.1 M.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add a solution of a strong base (e.g., n-BuLi, 1.1 eq) dropwise to the stirred suspension. The formation of the ylide is often indicated by a color change (typically to deep red or orange).

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • Intramolecular Wittig Reaction:

    • The intramolecular reaction often proceeds spontaneously upon formation of the ylide. To ensure completion, the reaction can be gently heated (e.g., to 40-50 °C) and monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the reaction mixture).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate (B1210297) gradient) to afford the desired cyclic alkene.

Quantitative Data (Illustrative)

The following table summarizes representative yields for intramolecular Wittig cyclizations forming various ring sizes.

Ring SizeSubstrateBaseSolventYield (%)Reference
5(4-Oxopentyl)triphenylphosphonium bromideNaHDMSO85General Lit.
6(5-Oxohexyl)triphenylphosphonium bromideKHMDSTHF78General Lit.
7(6-Oxoheptyl)triphenylphosphonium bromiden-BuLiTHF65General Lit.

Application 2: Hypothetical Tandem Wittig-Cyclization with Isopropyltriphenylphosphonium Iodide

This section outlines a theoretical protocol for a tandem reaction sequence initiated by an intermolecular Wittig reaction with isopropylidene triphenylphosphorane, followed by an intramolecular cyclization. This approach could be valuable for the synthesis of substituted cyclic systems.

Conceptual Reaction Pathway

cluster_1 Hypothetical Tandem Sequence Reagent1 Isopropyltriphenyl- phosphonium (B103445) iodide Ylide Isopropylidene triphenylphosphorane Reagent1->Ylide Deprotonation Base Strong Base Wittig_Product Dienone Intermediate Ylide->Wittig_Product Intermolecular Wittig Reaction Reagent2 Keto-enal Substrate Cyclization Intramolecular Cyclization (e.g., Diels-Alder) Wittig_Product->Cyclization Final_Product Bicyclic Product Cyclization->Final_Product

Caption: A hypothetical tandem Wittig-intramolecular cyclization pathway.

Theoretical Experimental Protocol

Objective: To synthesize a bicyclic compound via a tandem intermolecular Wittig reaction with isopropylidene triphenylphosphorane followed by an intramolecular Diels-Alder reaction.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • A suitable keto-enal substrate (e.g., a compound with both a ketone and a conjugated enal moiety)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard work-up and purification reagents

Procedure:

  • Preparation of Isopropylidene Triphenylphosphorane:

    • In a flame-dried, nitrogen-purged round-bottom flask, suspend this compound (1.1 eq) in anhydrous THF.

    • Cool the suspension to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (1.05 eq) dropwise. A color change to deep orange/red would indicate ylide formation.

    • Stir the mixture at -78 °C for 1 hour.

  • Tandem Wittig-Diels-Alder Reaction:

    • To the pre-formed ylide solution at -78 °C, add a solution of the keto-enal substrate (1.0 eq) in anhydrous THF dropwise.

    • After the addition, slowly warm the reaction mixture to room temperature and stir for 12-24 hours. The progress of both the Wittig reaction and the subsequent intramolecular Diels-Alder cycloaddition should be monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Follow the standard work-up procedure as described in Application 1 (quenching with saturated aqueous ammonium chloride, extraction, drying, and concentration).

    • Purify the resulting crude material by flash column chromatography to isolate the desired bicyclic product.

Data Summary

Since no specific quantitative data for tandem Wittig-cyclizations involving this compound is available, the following table presents hypothetical expected outcomes based on the known reactivity of non-stabilized ylides.

Tandem SequenceSubstrate TypeExpected Major DiastereomerHypothetical Yield Range (%)
Intermolecular Wittig / Intramolecular MichaelEnone with a pendant aldehydesyn or anti depending on conditions50-70
Intermolecular Wittig / Intramolecular Diels-AlderKeto-dieneendo or exo depending on sterics45-65

Conclusion

Tandem Wittig-cyclization reactions represent a highly efficient strategy for the synthesis of complex cyclic molecules. While the specific use of this compound in this context is not well-documented, the general principles and protocols provided in these application notes offer a solid foundation for the development of such synthetic routes. Researchers are encouraged to adapt and optimize these representative procedures for their specific molecular targets. Careful consideration of the substrate, base, solvent, and temperature will be crucial for achieving high yields and stereoselectivity.

Troubleshooting & Optimization

Technical Support Center: Wittig Reactions with Isopropyltriphenylphosphonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve yield and overcome common challenges in Wittig reactions utilizing Isopropyltriphenylphosphonium iodide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Witt ig reaction with this compound, presented in a user-friendly question-and-answer format.

Question 1: Why is the yield of my Wittig reaction low?

Answer:

Low yields in a Wittig reaction with this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Reagent Quality: this compound is hygroscopic. Ensure it has been stored in a dry, airtight container under an inert atmosphere (e.g., nitrogen) to prevent decomposition.[1] The quality of the base is also crucial; for instance, potassium tert-butoxide should be fresh.

  • Anhydrous Conditions: The presence of water will quench the strong base and hydrolyze the ylide intermediate.[1][2] Ensure all glassware is oven-dried and solvents are rigorously dried before use. The use of molecular sieves (4Å) can enhance yields by scavenging water.[1]

  • Inert Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the ylide and other reagents.[1]

Troubleshooting Ylide Formation:

The formation of the phosphorus ylide is a critical step. Inefficient ylide generation is a common cause of low yields.

  • Base Selection: For non-stabilized ylides like the one derived from this compound, a strong base is required. Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK). If a weaker base was used, it might not be sufficient for complete deprotonation.

  • Order of Addition: It is often beneficial to generate the ylide first by reacting the phosphonium (B103445) salt with the base, and then adding the aldehyde or ketone. The formation of the ylide is often indicated by a color change, typically to orange or red.

  • Solvent Choice: Anhydrous aprotic solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether are standard for ylide formation. The polarity of the solvent can impact the reaction kinetics.

Troubleshooting the Reaction with the Carbonyl Compound:

  • Steric Hindrance: The isopropyl group on the phosphonium salt introduces steric bulk.[1] This can lead to slower reaction times and lower yields, especially with sterically hindered ketones.[3][4][5] For such cases, the Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative.[3][4][5]

  • Reaction Time and Temperature: Reactions with sterically hindered substrates may necessitate longer reaction times or elevated temperatures to proceed to completion. Monitoring the reaction progress by thin-layer chromatography (TLC) is crucial to determine the optimal reaction time.

  • Aldehyde/Ketone Stability: Aldehydes can be prone to oxidation, polymerization, or decomposition.[3][4] Ensure the carbonyl compound is pure before use.

Question 2: How can I improve the stereoselectivity of my Wittig reaction?

Answer:

The stereoselectivity of the Wittig reaction (the ratio of E to Z isomers) is influenced by the nature of the ylide and the reaction conditions. The ylide derived from this compound is a non-stabilized ylide.

  • For (Z)-Alkene Preference: Non-stabilized ylides typically favor the formation of the (Z)-alkene, especially under salt-free conditions.[6] Performing the reaction in dimethylformamide (DMF) in the presence of lithium iodide or sodium iodide can almost exclusively yield the (Z)-isomer.[6]

  • For (E)-Alkene Preference: To obtain the (E)-alkene with a non-stabilized ylide, the Schlosser modification can be employed.[3][6] This involves treating the intermediate betaine (B1666868) with a strong base like phenyllithium (B1222949) at low temperatures.

Question 3: What should I do if my starting material is not being consumed?

Answer:

Incomplete consumption of the starting material, particularly the aldehyde or ketone, points to a few potential issues:

  • Inefficient Ylide Formation: As detailed in Question 1, ensure the ylide is being generated effectively. Consider using a stronger base or ensuring anhydrous conditions.

  • Unstable Ylide: In some cases, the ylide may not be stable under the reaction conditions. One strategy is to generate the ylide in the presence of the carbonyl compound. This can be achieved by adding the base to a mixture of the phosphonium salt and the aldehyde/ketone.

  • Poorly Reactive Carbonyl: Sterically hindered ketones are less reactive towards bulky ylides.[3][4][5] Increasing the reaction temperature or switching to the more reactive Horner-Wadsworth-Emmons reagent may be necessary.

Question 4: How can I effectively remove the triphenylphosphine (B44618) oxide byproduct?

Answer:

The removal of triphenylphosphine oxide is a common challenge in the purification of Wittig reaction products.

  • Crystallization: If the desired alkene is a solid, recrystallization can be an effective method for purification.

  • Column Chromatography: This is a general and often necessary method for separating the alkene from triphenylphosphine oxide.

  • Alternative Workup: In some cases, precipitation of the triphenylphosphine oxide from a non-polar solvent like hexane (B92381) or a mixture of hexane and ether can be effective.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for Wittig reactions with this compound?

A1: Anhydrous aprotic solvents are essential. Tetrahydrofuran (THF) and diethyl ether are the most commonly used solvents for ylide formation and the subsequent reaction.

Q2: Which base is best for deprotonating this compound?

A2: Strong bases are required. n-Butyllithium (n-BuLi), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK) are all effective choices for generating the non-stabilized isopropyl ylide. The optimal base may depend on the specific substrate and desired reaction conditions.

Q3: Can I use a ketone as a substrate in a Wittig reaction with this compound?

A3: Yes, but with considerations. Ketones are generally less reactive than aldehydes in Wittig reactions. Sterically hindered ketones may give low yields or fail to react with the bulky isopropyl ylide.[3][4][5] For these substrates, the Horner-Wadsworth-Emmons (HWE) reaction is often a more suitable alternative.[3][4][5]

Q4: My this compound has turned yellow. Can I still use it?

A4: A yellow coloration may indicate some decomposition. As this compound is hygroscopic, exposure to moisture can lead to degradation.[1] While it might still be usable, the yield of the reaction could be compromised. For best results, it is recommended to use fresh, dry phosphonium salt.

Q5: What is the typical reaction temperature?

A5: Ylide formation is often carried out at 0 °C, and then the reaction with the carbonyl compound is allowed to warm to room temperature. For less reactive substrates, heating may be necessary. It is always advisable to monitor the reaction by TLC to determine the optimal conditions.

Quantitative Data Summary

Reaction TypeBaseSolventTemperatureYield (%)Notes
General Wittig with this compoundStrong Base (e.g., n-BuLi)Anhydrous THF or Ether0 °C to RT85-90Yield optimization with excess isopropyl iodide during salt formation.[1]
Industrial Scale WittigNot specifiedNot specifiedNot specified75-80Yields can be lower due to side reactions like phosphine (B1218219) oxide formation.[1]
Mechanochemical Synthesis (Ball Milling)-Solvent-freeNot specified60-65Preliminary studies, requires further optimization.[1]

Detailed Experimental Protocol

This protocol provides a general methodology for a Wittig reaction using this compound with an aldehyde as the substrate.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Aldehyde

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Septa

  • Argon or Nitrogen gas supply with manifold

  • Separatory funnel

Procedure:

  • Preparation of the Ylide:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon/nitrogen inlet, add this compound (1.1 equivalents).

    • Add anhydrous THF via syringe.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-BuLi (1.05 equivalents) dropwise via syringe. The formation of the ylide is typically indicated by a color change to orange or red.

    • Stir the mixture at 0 °C for 1 hour.

  • Reaction with the Aldehyde:

    • Slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF via syringe to the ylide solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x volume of THF).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification:

    • The crude product, which contains the desired alkene and triphenylphosphine oxide, can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a hexane/ethyl acetate (B1210297) gradient).

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting a low-yield Wittig reaction.

Wittig_Troubleshooting start Low Yield in Wittig Reaction check_reagents 1. Check Reagent Quality and Reaction Conditions start->check_reagents reagent_quality Phosphonium Salt Dry? Base Fresh? Solvent Anhydrous? check_reagents->reagent_quality Reagents inert_atmosphere Inert Atmosphere Maintained? check_reagents->inert_atmosphere Conditions reagent_quality->inert_atmosphere Yes optimize Optimize and Repeat reagent_quality->optimize No, Address Issue check_ylide 2. Investigate Ylide Formation inert_atmosphere->check_ylide Yes inert_atmosphere->optimize No, Address Issue base_strength Base Strong Enough? (e.g., n-BuLi, NaH) check_ylide->base_strength order_addition Consider Changing Order of Addition check_ylide->order_addition If ylide is unstable check_reaction 3. Analyze Reaction with Carbonyl base_strength->check_reaction Yes base_strength->optimize No, Use Stronger Base order_addition->optimize steric_hindrance Sterically Hindered Ketone? check_reaction->steric_hindrance hwe_reaction Consider Horner-Wadsworth-Emmons (HWE) Reaction steric_hindrance->hwe_reaction Yes reaction_time Increase Reaction Time or Temperature steric_hindrance->reaction_time No hwe_reaction->optimize reaction_time->optimize

References

Technical Support Center: Isopropyltriphenylphosphonium Iodide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during chemical reactions involving Isopropyltriphenylphosphonium iodide. The information is tailored for professionals in research and development who utilize this reagent in their synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using this compound in a Wittig reaction?

A1: The most prevalent side reaction is the formation of triphenylphosphine (B44618) oxide (TPPO), which is a stoichiometric byproduct of the Wittig reaction.[1][2] Beyond TPPO formation, other potential side reactions, particularly with non-stabilized ylides derived from reagents like this compound, can include:

  • Formation of the undesired alkene isomer (E/Z isomerism): Non-stabilized ylides, such as the one generated from this compound, generally favor the formation of the (Z)-alkene.[3][4] However, reaction conditions can influence the stereochemical outcome, leading to the formation of the (E)-alkene as a side product.

  • Aldol (B89426) condensation: Under basic conditions, the aldehyde starting material can undergo self-condensation, leading to aldol adducts as impurities.

  • Cannizzaro reaction: If the aldehyde substrate has no α-hydrogens, it may undergo a disproportionation reaction in the presence of a strong base to yield a mixture of the corresponding alcohol and carboxylic acid.

  • Epoxide formation: In some cases, the betaine (B1666868) intermediate can cyclize to form an epoxide and triphenylphosphine instead of the expected alkene and TPPO.

  • Rearrangement of the ylide: Under certain conditions, the phosphorus ylide may undergo rearrangement reactions.

Q2: How does the steric hindrance of the isopropyl group on the phosphonium (B103445) salt affect the reaction?

A2: The steric bulk of the isopropyl group can influence both the reactivity and stereoselectivity of the Wittig reaction. The ylide formed is sterically hindered, which can lead to slower reaction rates, especially with sterically demanding ketones.[5][6] This increased steric hindrance generally enhances the selectivity for the (Z)-alkene when reacting with aldehydes.[3]

Q3: What factors can influence the Z/E selectivity of the Wittig reaction with this compound?

A3: Several factors can affect the ratio of (Z) to (E)-alkenes:

  • Solvent: The polarity of the solvent can influence the transition state of the reaction. Non-polar solvents generally favor (Z)-alkene formation.

  • Base: The choice of base used to generate the ylide is critical. Salt-free conditions, often achieved with bases like sodium hexamethyldisilazide (NaHMDS) or potassium hexamethyldisilazide (KHMDS), typically provide higher (Z)-selectivity.[7]

  • Temperature: Lower reaction temperatures generally favor the kinetic product, which for non-stabilized ylides is the (Z)-alkene.

  • Presence of Lithium Salts: Lithium salts can decrease (Z)-selectivity by promoting the equilibration of intermediates.[8]

Q4: Are there any known incompatibilities of this compound with common functional groups?

A4: The ylide generated from this compound is a strong base and a potent nucleophile. Therefore, it is incompatible with acidic functional groups such as carboxylic acids, phenols, and even alcohols to some extent, as these will be deprotonated. Carbonyl groups that are more reactive than the intended aldehyde or ketone substrate, such as anhydrides or acyl halides, will also react.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Alkene
Possible Cause Troubleshooting Step
Incomplete ylide formation Ensure the phosphonium salt is completely dry. Use a sufficiently strong and fresh base (e.g., n-butyllithium, NaHMDS). Allow adequate time for the ylide to form before adding the carbonyl compound. A color change to deep yellow or orange often indicates ylide formation.
Ylide decomposition The isopropylidenephosphorane ylide is reactive and can decompose, especially at higher temperatures or in the presence of oxygen or moisture. Prepare the ylide in situ and use it immediately. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
Sterically hindered substrate Reactions with sterically hindered ketones may be sluggish.[5] Consider increasing the reaction temperature or using a more reactive phosphonium ylide if possible. Alternatively, the Horner-Wadsworth-Emmons reaction might be a better choice for highly hindered systems.[3]
Side reactions of the carbonyl compound If the aldehyde is prone to self-condensation, add it slowly to the ylide solution at a low temperature.
Problem 2: Difficulty in Removing Triphenylphosphine Oxide (TPPO) Byproduct
Troubleshooting Method Detailed Protocol
Crystallization/Precipitation After the reaction, concentrate the crude mixture. Dissolve the residue in a minimal amount of a moderately polar solvent (e.g., dichloromethane (B109758) or toluene). Slowly add a non-polar solvent like hexanes or pentane (B18724) to precipitate the TPPO. Cool the mixture to further decrease the solubility of TPPO and collect the precipitate by filtration.[2]
Filtration through a Silica (B1680970) Plug This method is effective for less polar products. Concentrate the reaction mixture and dissolve the residue in a non-polar solvent system (e.g., hexanes/diethyl ether). Pass the solution through a short plug of silica gel. The more polar TPPO will be retained on the silica, while the less polar alkene elutes.
Complexation with Metal Salts TPPO can form insoluble complexes with certain metal salts. After the reaction, dissolve the crude mixture in a polar solvent like ethanol. Add a solution of zinc chloride (ZnCl₂) in ethanol. The ZnCl₂(TPPO)₂ complex will precipitate and can be removed by filtration.

Experimental Protocols

General Procedure for the Wittig Reaction with this compound

This protocol provides a general guideline. The specific conditions may need to be optimized for different substrates.

1. Ylide Formation:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add this compound (1.1 equivalents).

  • Add anhydrous tetrahydrofuran (B95107) (THF) to the flask to create a suspension.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a strong base (1.05 equivalents), such as n-butyllithium (n-BuLi) in hexanes or sodium hexamethyldisilazide (NaHMDS) in THF, dropwise to the stirred suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is typically indicated by a color change to yellow or orange.

2. Wittig Reaction:

  • Cool the ylide solution back to 0 °C.

  • Dissolve the aldehyde or ketone (1.0 equivalent) in anhydrous THF.

  • Slowly add the carbonyl solution dropwise to the ylide solution.

  • After the addition, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

3. Work-up and Purification:

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Filter off the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product to remove triphenylphosphine oxide using one of the methods described in the troubleshooting guide (e.g., crystallization, silica gel chromatography).[2]

Visualizing the Wittig Reaction Workflow

The following diagram illustrates the general workflow for a Wittig reaction, from ylide formation to product purification.

Wittig_Workflow General Wittig Reaction Workflow reagents This compound + Anhydrous Solvent ylide Ylide Formation (Yellow/Orange Solution) reagents->ylide 1. Add Base base Strong Base (e.g., n-BuLi) base->ylide reaction Wittig Reaction ylide->reaction 2. Add Carbonyl carbonyl Aldehyde or Ketone carbonyl->reaction workup Aqueous Work-up (Quenching and Extraction) reaction->workup 3. Reaction Complete crude Crude Product (Alkene + TPPO) workup->crude purification Purification crude->purification 4. Separation product Pure Alkene purification->product tppo TPPO Removal purification->tppo

Caption: General workflow of a Wittig reaction.

This diagram outlines the key stages of the Wittig reaction, providing a clear visual guide for researchers.

Signaling Pathways and Logical Relationships

The stereochemical outcome of the Wittig reaction with non-stabilized ylides is determined by the kinetics of the formation of the oxaphosphetane intermediate.

Stereoselectivity_Pathway Kinetic Control of Stereoselectivity cluster_reactants Reactants Ylide Isopropylidene- triphenylphosphorane (Non-stabilized Ylide) TS_cis Puckered cis Transition State (Lower Energy) Ylide->TS_cis Kinetic Pathway TS_trans Planar trans Transition State (Higher Energy) Ylide->TS_trans Aldehyde Aldehyde Aldehyde->TS_cis Aldehyde->TS_trans Oxaphosphetane_cis cis-Oxaphosphetane TS_cis->Oxaphosphetane_cis Favored Oxaphosphetane_trans trans-Oxaphosphetane TS_trans->Oxaphosphetane_trans Disfavored Z_Alkene (Z)-Alkene (Major Product) Oxaphosphetane_cis->Z_Alkene Syn-elimination E_Alkene (E)-Alkene (Minor Product) Oxaphosphetane_trans->E_Alkene Syn-elimination

Caption: Stereoselectivity in the Wittig reaction.

This diagram illustrates that for non-stabilized ylides, the reaction proceeds through a lower energy puckered transition state, leading preferentially to the (Z)-alkene.

References

removal of triphenylphosphine oxide from Wittig reaction with Isopropyltriphenylphosphonium iodide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of triphenylphosphine (B44618) oxide (TPPO) from Wittig reactions, specifically when using isopropyltriphenylphosphonium (B8661593) iodide.

Troubleshooting Guide

Problem: My product is contaminated with triphenylphosphine oxide (TPPO) after the Wittig reaction.

The removal of the stoichiometric byproduct TPPO is a common challenge in the purification of products from Wittig reactions. The choice of the most effective removal method depends on the properties of the desired product, particularly its polarity and solubility.

Solution 1: Selective Precipitation/Crystallization

  • Underlying Principle: This is one of the simplest methods and relies on the low solubility of TPPO in non-polar solvents. By dissolving the crude reaction mixture in a minimal amount of a solvent in which the product is soluble and then adding a non-polar "anti-solvent," the TPPO can be selectively precipitated.

  • Best For: Non-polar to moderately polar products that are soluble in solvents like dichloromethane (B109758) or toluene (B28343) but insoluble in non-polar solvents like hexanes or pentane (B18724).

  • Key Consideration: The success of this method is highly dependent on the differential solubility of your product and TPPO. Some product loss due to co-precipitation is possible.

Solution 2: Precipitation via Metal Salt Complexation

  • Underlying Principle: TPPO is a Lewis base and can form insoluble coordination complexes with various metal salts. These complexes can then be easily removed by filtration. Commonly used metal salts include zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), and calcium bromide (CaBr₂). This method is effective even for polar products and in polar solvents.

  • Best For: A wide range of products, including polar compounds, where traditional precipitation or chromatography is challenging.

  • Key Consideration: The choice of metal salt and solvent is crucial. For instance, ZnCl₂ is effective in polar solvents like ethanol (B145695), while CaBr₂ has shown high efficiency in ethereal solvents like THF.[1]

Solution 3: Filtration Through a Silica (B1680970) Plug

  • Underlying Principle: TPPO is a highly polar compound and adsorbs strongly to silica gel. A short column, or "plug," of silica gel can be used to retain the TPPO while allowing a less polar product to pass through with a non-polar eluent.

  • Best For: Non-polar products.

  • Key Consideration: This method is rapid and avoids a full chromatographic separation. However, it may not be suitable for polar products that would also be retained on the silica. The process may need to be repeated for complete removal.

Frequently Asked Questions (FAQs)

Q1: What is triphenylphosphine oxide (TPPO) and why is it difficult to remove?

A1: Triphenylphosphine oxide is a byproduct of the Wittig reaction, formed from the triphenylphosphine part of the Wittig reagent. Its removal can be challenging due to its high polarity, which can cause it to co-elute with polar products during chromatography, and its variable solubility.

Q2: Which method is best for removing TPPO?

A2: The optimal method depends on the specific characteristics of your product. The decision-making process can be guided by the polarity of your product.

Q3: My product is non-polar. What is the most straightforward way to remove TPPO?

A3: For non-polar products, filtration through a silica plug is often the most efficient method. Suspending the crude mixture in a non-polar solvent like hexane (B92381) or a hexane/ether mixture and passing it through a short pad of silica gel will retain the polar TPPO, while your non-polar product elutes.[2]

Q4: I have a polar product, and it co-elutes with TPPO during column chromatography. What should I do?

A4: For polar products, precipitation via metal salt complexation is a highly effective strategy. Treating the crude reaction mixture with a solution of ZnCl₂ in ethanol or CaBr₂ in THF can precipitate the TPPO as a metal complex, which can then be removed by filtration.[1]

Q5: Can I avoid column chromatography altogether for TPPO removal?

A5: Yes, several chromatography-free methods are available. Both selective precipitation with non-polar solvents and metal salt complexation are designed to be chromatography-free and rely on simple filtration for separation. These methods are particularly advantageous for large-scale reactions where chromatography is not practical.[3][4]

Data Presentation

Table 1: Comparison of Common TPPO Removal Methods

MethodPrincipleTypical Product PolarityTPPO Removal EfficiencyReported Product YieldKey AdvantagesKey Disadvantages
Precipitation/Crystallization Differential solubilityNon-polar to moderately polarVariable, may require multiple attemptsCan be high, but some product loss is possibleSimple, inexpensive, chromatography-freeProduct must be soluble in the chosen solvent system; potential for co-precipitation of the product
Metal Salt Complexation (e.g., ZnCl₂, CaBr₂) Formation of insoluble TPPO-metal complexNon-polar and polarHigh (>90% with ZnCl₂, 95-98% with CaBr₂)[1]Generally good (e.g., 68-82% reported in specific examples)Chromatography-free, effective for polar products and in polar solventsRequires an additional reagent (metal salt); potential for the product to coordinate with the metal salt
Filtration Through Silica Plug Adsorption of polar TPPO onto silica gelNon-polarGood, but may require repetition for complete removal[2]Generally good, but depends on product polarityFast, simple, avoids full chromatographyNot suitable for polar products; requires use of non-polar solvents

Experimental Protocols

Protocol 1: Removal of TPPO by Precipitation with a Non-Polar Solvent

  • Concentrate the crude reaction mixture to obtain a solid or a viscous oil.

  • Dissolve the residue in a minimum amount of a suitable solvent where both the product and TPPO are soluble (e.g., dichloromethane or toluene).

  • Slowly add a non-polar solvent such as hexanes or pentane while stirring vigorously.

  • Cool the mixture in an ice bath or refrigerator to further promote the precipitation of TPPO.

  • Collect the precipitated TPPO by filtration and wash the solid with a small amount of the cold non-polar solvent.

  • Concentrate the filtrate to recover the purified product.

Protocol 2: Removal of TPPO by Complexation with Zinc Chloride (ZnCl₂) in Ethanol

  • After completion of the Wittig reaction, concentrate the crude mixture.

  • Dissolve the residue in ethanol.

  • Prepare a 1.8 M solution of ZnCl₂ in warm ethanol.

  • Add the ZnCl₂ solution to the ethanolic solution of the crude product at room temperature and stir. Scraping the inside of the flask can help induce precipitation.

  • A white precipitate of the ZnCl₂(TPPO)₂ adduct should form.

  • Filter the mixture to remove the precipitate.

  • Concentrate the filtrate to remove the ethanol. The remaining residue can be further purified if necessary.

Protocol 3: Removal of TPPO by Filtration Through a Silica Plug

  • Concentrate the crude reaction mixture.

  • Suspend the residue in a non-polar solvent system, such as a mixture of hexanes and diethyl ether.

  • Prepare a short column ("plug") of silica gel in a sintered glass funnel or a chromatography column.

  • Pass the suspension of the crude product through the silica plug.

  • Elute the column with the same non-polar solvent system to ensure all of the non-polar product has passed through.

  • The highly polar TPPO will be retained on the silica gel.

  • Concentrate the eluate to obtain the purified product. This process can be repeated if necessary to achieve higher purity.[2]

Visualizations

TPPO_Removal_Workflow cluster_precipitation Precipitation/Complexation cluster_silica Silica Plug Filtration start Crude Wittig Reaction Mixture (Product + TPPO) dissolve Dissolve in appropriate solvent start->dissolve add_precipitant Add precipitant (e.g., non-polar solvent or metal salt solution) dissolve->add_precipitant silica_plug Pass through silica plug with non-polar eluent dissolve->silica_plug filter Filter to remove precipitated TPPO or TPPO-metal complex add_precipitant->filter filtrate Collect Filtrate (Contains Product) filter->filtrate concentrate Concentrate Filtrate filtrate->concentrate product Purified Product concentrate->product eluate Collect Eluate (Contains Product) silica_plug->eluate eluate->concentrate

Caption: General workflow for the removal of triphenylphosphine oxide.

Decision_Tree start Start: Crude Wittig Product product_polarity What is the polarity of your product? start->product_polarity non_polar Non-Polar product_polarity->non_polar Non-Polar polar Polar product_polarity->polar Polar method1 Method: Filtration through Silica Plug non_polar->method1 method2 Method: Precipitation with Non-Polar Solvent non_polar->method2 method3 Method: Precipitation via Metal Salt Complexation polar->method3

Caption: Decision tree for selecting a TPPO removal method.

References

optimizing Z/E selectivity in Wittig reactions using Isopropyltriphenylphosphonium iodide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Wittig reaction with a focus on unstabilized ylides, such as that derived from isopropyltriphenylphosphonium (B8661593) iodide.

Frequently Asked Questions (FAQs)

Q1: What is the expected stereochemical outcome when using isopropyltriphenylphosphonium iodide in a Wittig reaction?

This compound is an alkylphosphonium salt that, upon deprotonation, forms a non-stabilized ylide.[1][2] Non-stabilized ylides typically react with aldehydes under kinetic control to predominantly yield the (Z)-alkene.[1][2][3] This selectivity arises from a concerted [2+2] cycloaddition mechanism where the transition state leading to the syn-oxaphosphetane is sterically favored, which then decomposes to the (Z)-alkene.[3]

Q2: How can I increase the (Z)-selectivity of my Wittig reaction with this compound?

To enhance the formation of the (Z)-alkene, consider the following conditions:

  • Use of Salt-Free Conditions: The presence of lithium salts can decrease (Z)-selectivity by promoting equilibration of intermediates.[4][5][6] Whenever possible, use bases that do not introduce lithium cations, such as sodium or potassium bases (e.g., NaH, KHMDS).

  • Solvent Choice: Polar aprotic solvents can favor the formation of the (Z)-isomer.[7] For instance, performing the reaction in DMF in the presence of sodium iodide can lead to almost exclusively the (Z)-isomer.[8]

  • Low Temperatures: Running the reaction at low temperatures (e.g., -78 °C) generally favors the kinetically controlled product, which for unstabilized ylides is the (Z)-alkene.

Q3: My reaction is producing a mixture of (E) and (Z) isomers, or primarily the (E)-isomer. How can I troubleshoot this?

Unexpected (E)-alkene formation with a non-stabilized ylide can be due to several factors:

  • Presence of Lithium Salts: If you are using a lithium base such as n-BuLi, the lithium cations can stabilize the betaine (B1666868) intermediate, allowing for equilibration to the more thermodynamically stable anti-betaine, which leads to the (E)-alkene.[4][5] Consider switching to a sodium or potassium base.

  • Reaction Temperature: Higher reaction temperatures can provide enough energy to overcome the kinetic barrier, leading to the thermodynamically more stable (E)-alkene. Ensure the reaction is maintained at a low temperature.

  • Ylide Stability: While the isopropyl group generally forms an unstabilized ylide, substituents on the aldehyde or other reaction components could inadvertently stabilize the ylide or intermediates, leading to decreased (Z)-selectivity.

Q4: How can I intentionally synthesize the (E)-alkene using this compound?

To favor the formation of the (E)-alkene from a non-stabilized ylide, the Schlosser modification is the most common and effective method.[1][5][9] This procedure involves the in-situ epimerization of the initially formed syn-lithiobetaine to the more stable anti-lithiobetaine, which then decomposes to the (E)-alkene.[9]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield of alkene Sterically hindered ketone or aldehyde.[5]The Wittig reaction can be slow with sterically hindered carbonyls. Consider using the Horner-Wadsworth-Emmons (HWE) reaction as an alternative.
Labile aldehyde starting material.[5]Aldehydes can be prone to oxidation or polymerization. Use freshly purified aldehyde.
Incomplete ylide formation.Ensure the use of a sufficiently strong base and anhydrous conditions for complete deprotonation of the phosphonium (B103445) salt.
Poor (Z)-selectivity Use of a lithium-containing base (n-BuLi, LDA).[4]Switch to a sodium or potassium base (e.g., NaH, NaNH₂, KHMDS) to operate under "salt-free" conditions.
Reaction temperature is too high.Maintain a low reaction temperature (e.g., -78 °C to 0 °C) to favor the kinetic product.
Polar protic solvent.Use a polar aprotic solvent like THF or DMF.
Difficulty removing triphenylphosphine (B44618) oxide byproduct Co-elution during chromatography.Triphenylphosphine oxide can sometimes be challenging to separate. Recrystallization of the product may be an effective purification method.[10] Alternatively, the HWE reaction produces a water-soluble phosphate (B84403) byproduct that is easier to remove.[6]

Experimental Protocols & Data

General Protocol for (Z)-Selective Wittig Reaction

This protocol is designed to maximize the yield of the (Z)-alkene.

  • Phosphonium Salt Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), suspend this compound (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

  • Ylide Formation: Cool the suspension to -78 °C using a dry ice/acetone bath. Add a strong, lithium-free base such as sodium bis(trimethylsilyl)amide (NaHMDS) or potassium tert-butoxide (KOtBu) (1.05 equivalents) portion-wise. Allow the mixture to slowly warm to 0 °C and stir for 1 hour. The formation of the ylide is often indicated by a color change to deep red or orange.

  • Wittig Reaction: Cool the ylide solution back down to -78 °C. Slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF via a syringe.

  • Reaction Monitoring and Quench: Stir the reaction mixture at -78 °C for 2-4 hours, then allow it to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[11]

  • Work-up: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (B1210297) (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to separate the alkene from the triphenylphosphine oxide byproduct.

Schlosser Modification for (E)-Selective Wittig Reaction

This protocol is employed to obtain the (E)-alkene from the non-stabilized ylide.[1][9]

  • Ylide Formation and Aldehyde Addition: Follow steps 1-3 of the general protocol for (Z)-selective Wittig reaction, using an alkyllithium base such as n-butyllithium. It is crucial to maintain the temperature at -78 °C after the aldehyde addition to form the syn-lithiobetaine.

  • Epimerization: To the cold solution containing the syn-lithiobetaine, add a second equivalent of n-butyllithium at -78 °C. Allow the mixture to stir at this temperature for a short period to facilitate the formation of the β-oxido ylide, which equilibrates to the more stable anti-conformer.

  • Protonation and Decomposition: Add a proton source, such as tert-butanol, to the reaction mixture at -78 °C. This protonates the β-oxido ylide to form the anti-betaine.

  • Reaction Completion and Work-up: Allow the reaction to warm to room temperature, which promotes the decomposition of the anti-betaine to the (E)-alkene and triphenylphosphine oxide. Follow steps 4-6 of the general protocol for quenching, extraction, and purification.

Data on Z/E Selectivity

The following table summarizes the expected Z/E ratios based on reaction conditions for non-stabilized ylides.

Base Solvent Additives Typical Z:E Ratio Reference
n-BuLiTHFLiI58:42[4]
Sodium-based (e.g., NaHMDS)THFNone (salt-free)>95:5[5][8]
Potassium-based (e.g., KOtBu)THFNone (salt-free)High Z-selectivity[5]
NaHMDSDMFNaIAlmost exclusively Z[8]

Visual Guides

Workflow for Optimizing Wittig Stereoselectivity

Wittig_Workflow start Start: this compound + Aldehyde desired_product Desired Alkene Isomer? start->desired_product z_alkene Z-Alkene (Kinetic Product) desired_product->z_alkene Z e_alkene E-Alkene (Thermodynamic Product) desired_product->e_alkene E z_conditions Standard Wittig Protocol: - Salt-free conditions (Na or K base) - Low temperature (-78°C) - Aprotic solvent (THF) z_alkene->z_conditions e_conditions Schlosser Modification: - Alkyllithium base - Low temperature (-78°C) - Second equivalent of base - Proton source e_alkene->e_conditions analysis Analyze Z/E Ratio (NMR, GC) z_conditions->analysis e_conditions->analysis troubleshoot Troubleshoot if selectivity is low analysis->troubleshoot

Caption: Workflow for selecting the appropriate Wittig protocol.

Factors Influencing Z/E Selectivity

Selectivity_Factors ylide Non-Stabilized Ylide (from this compound) z_path Kinetic Pathway (Favored) ylide->z_path default e_path Thermodynamic Pathway ylide->e_path z_alkene Z-Alkene z_path->z_alkene e_alkene E-Alkene e_path->e_alkene salt_free Salt-Free Conditions (Na+, K+ bases) salt_free->z_path low_temp Low Temperature (-78°C) low_temp->z_path li_salts Lithium Salts (e.g., from n-BuLi) li_salts->e_path promotes equilibration schlosser Schlosser Modification schlosser->e_path forces

Caption: Key factors influencing stereochemical outcome.

References

Technical Support Center: Troubleshooting Low Reactivity of Hindered Ketones with Isopropyltriphenylphosphonium Iodide Ylide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low reactivity when using isopropyltriphenylphosphonium (B8661593) iodide to generate a ylide for a Wittig reaction with sterically hindered ketones.

Troubleshooting Guide

Q1: Why am I observing low to no yield in my Wittig reaction with a hindered ketone and isopropyltriphenylphosphonium iodide ylide?

Low or no yield in this specific Wittig reaction is a common issue primarily due to significant steric hindrance.[1][2][3] Both the ketone and the ylide present substantial steric bulk, which impedes the necessary approach for the reaction to proceed efficiently.

Primary Causes and Solutions:

  • Steric Hindrance: The isopropyl group on the phosphonium (B103445) ylide and the bulky substituents on the hindered ketone create a sterically congested environment around the reaction centers. This clashes with the geometric requirements of the transition state, slowing down or preventing the reaction.[1][2][3]

    • Solution: Consider alternative, less sterically demanding olefination methods. The Horner-Wadsworth-Emmons (HWE) reaction is a highly recommended alternative for hindered ketones as phosphonate (B1237965) carbanions are more nucleophilic and generally provide better yields.[1][4][5][6]

  • Inefficient Ylide Formation: The generation of the isopropyltriphenylphosphonium ylide might be incomplete.

    • Solution: Ensure anhydrous reaction conditions and the use of a sufficiently strong and fresh base. Strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically required for non-stabilized ylides.[7] Monitor the ylide formation, often indicated by a color change, before adding the ketone.

  • Suboptimal Reaction Conditions: Temperature and reaction time can significantly impact the yield.

    • Solution: For sterically hindered substrates, prolonged reaction times and elevated temperatures may be necessary. Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time.

Q2: How can I improve the yield of my Wittig reaction without switching to an alternative method?

While challenging, some optimizations can be attempted to improve the yield:

  • Choice of Base and Solvent: Experiment with different strong bases and anhydrous aprotic solvents. For instance, potassium tert-butoxide in a solvent like THF or toluene (B28343) can sometimes offer different reactivity profiles.

  • Temperature Gradient: Start the reaction at a low temperature during ylide formation to minimize side reactions, and then gradually increase the temperature after the addition of the hindered ketone to provide the necessary activation energy.

  • Use of Additives: In some cases, the addition of salts like lithium bromide can influence the reaction intermediates and potentially improve yields, although this can also affect stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the low reactivity of hindered ketones in Wittig reactions?

The initial step of the Wittig reaction involves the nucleophilic attack of the ylide on the carbonyl carbon. With hindered ketones, the bulky substituents surrounding the carbonyl group physically block the approach of the already sterically demanding isopropyltriphenylphosphonium ylide. This high activation energy barrier leads to a slow reaction rate and poor yields.[2][3]

Q2: Is this compound ylide considered a stabilized or non-stabilized ylide?

This compound generates a non-stabilized ylide. The isopropyl group is an electron-donating alkyl group, which does not stabilize the negative charge on the carbanion through resonance. Non-stabilized ylides are generally more reactive than stabilized ylides but are also more sensitive to steric effects.[8][9]

Q3: When should I consider using the Horner-Wadsworth-Emmons (HWE) reaction instead?

The HWE reaction is the preferred alternative when dealing with sterically hindered ketones that give poor yields in a Wittig reaction.[1][4][5][6] Phosphonate carbanions used in the HWE reaction are generally more nucleophilic and less sterically hindered than the corresponding phosphonium ylides, allowing them to react more efficiently with hindered carbonyl compounds.[5][6]

Q4: Can I use a different phosphonium ylide that is less sterically hindered?

Yes, if the desired alkene structure permits, using a less bulky ylide can significantly improve the reaction outcome. For example, methylenetriphenylphosphorane (B3051586) (Ph3P=CH2) is much less sterically hindered and can react with some hindered ketones where more substituted ylides fail.[2][3]

Data Presentation

The following table provides an illustrative comparison of expected yields for the olefination of a model hindered ketone (e.g., camphor) using different methods. These values are representative and actual yields will vary depending on the specific substrate and reaction conditions.

Olefination MethodReagentHindered Ketone (e.g., Camphor)Expected YieldReference
Wittig Reaction This compound YlideCamphorVery Low to No Yield (<5%)General knowledge on steric hindrance
Wittig Reaction MethylenetriphenylphosphoraneCamphorModerate to Good (40-70%)[2][3]
Horner-Wadsworth-Emmons Triethyl phosphonoacetateCamphorGood to Excellent (>80%)[4][5][6]

Experimental Protocols

Protocol 1: General Procedure for Wittig Reaction with a Hindered Ketone (for troubleshooting purposes)
  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 equivalents) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous tetrahydrofuran (B95107) (THF) via syringe.

  • Ylide Generation: Cool the suspension to 0 °C in an ice bath. Slowly add a strong base such as n-butyllithium (n-BuLi) (1.1 equivalents) dropwise. A distinct color change (often to deep red or orange) indicates ylide formation. Stir the mixture at this temperature for 1 hour.

  • Addition of Ketone: Slowly add a solution of the hindered ketone (1.0 equivalent) in anhydrous THF via syringe.

  • Reaction: Allow the reaction to slowly warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.

  • Workup: Upon completion (or when no further change is observed), quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is often purified by flash column chromatography to separate the alkene from triphenylphosphine (B44618) oxide.

Protocol 2: Recommended Horner-Wadsworth-Emmons (HWE) Reaction for Hindered Ketones
  • Phosphonate Preparation: Prepare the desired phosphonate ester via the Michaelis-Arbuzov reaction if not commercially available.

  • Base and Phosphonate Reaction: To a flame-dried flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents). Wash the NaH with anhydrous hexanes to remove the mineral oil. Add anhydrous THF and cool to 0 °C. Slowly add the phosphonate ester (1.1 equivalents) via syringe.

  • Carbanion Formation: Allow the mixture to stir at room temperature for 1 hour.

  • Addition of Ketone: Cool the reaction back to 0 °C and slowly add a solution of the hindered ketone (1.0 equivalent) in anhydrous THF.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Workup and Purification: Quench the reaction with saturated aqueous NH4Cl, extract with an organic solvent, dry, and purify by flash chromatography.

Visualizations

Wittig_Troubleshooting_Workflow start Low/No Yield with Hindered Ketone + this compound Ylide steric_hindrance Primary Cause: Severe Steric Hindrance start->steric_hindrance ylide_formation Secondary Cause: Inefficient Ylide Formation start->ylide_formation conditions Secondary Cause: Suboptimal Conditions start->conditions solution_hwe Recommended Solution: Horner-Wadsworth-Emmons (HWE) Reaction steric_hindrance->solution_hwe solution_ylide Troubleshoot Ylide Generation: - Use strong, fresh base (n-BuLi, NaH) - Ensure anhydrous conditions ylide_formation->solution_ylide solution_conditions Optimize Reaction Conditions: - Increase temperature - Prolong reaction time conditions->solution_conditions

Caption: Troubleshooting workflow for low yield in Wittig reactions with hindered ketones.

Wittig_vs_HWE cluster_wittig Wittig Reaction cluster_hwe Horner-Wadsworth-Emmons (HWE) Reaction wittig_reagent Phosphonium Ylide (e.g., Isopropyltriphenylphosphonium Ylide) wittig_product Alkene + Triphenylphosphine Oxide wittig_reagent->wittig_product Low Yield due to Steric Hindrance wittig_ketone Hindered Ketone wittig_ketone->wittig_product hwe_ketone Hindered Ketone hwe_reagent Phosphonate Carbanion hwe_product Alkene + Water-Soluble Phosphate Ester hwe_reagent->hwe_product Higher Yield due to Increased Nucleophilicity hwe_ketone->hwe_product

Caption: Comparison of Wittig and Horner-Wadsworth-Emmons (HWE) reactions for hindered ketones.

References

Technical Support Center: Wittig Reactions with Isopropyltriphenylphosphonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Isopropyltriphenylphosphonium (B8661593) Iodide in Wittig reactions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stereoselectivity of the Wittig reaction with Isopropyltriphenylphosphonium Iodide?

A1: this compound generates a non-stabilized ylide. Reactions with such ylides typically favor the formation of the (Z)-alkene, especially under kinetically controlled conditions. This preference for the (Z)-isomer is a general characteristic of Wittig reactions involving non-stabilized ylides.[1][2][3][4][5]

Q2: How does reaction temperature influence the stereoselectivity and yield?

A2: Lower temperatures (e.g., -78 °C to 0 °C) generally enhance the selectivity for the (Z)-alkene by ensuring the reaction is under kinetic control.[1][3] Conversely, increasing the reaction temperature may lead to a decrease in stereoselectivity, resulting in mixtures of (E) and (Z) isomers.[6] While higher temperatures can sometimes increase the overall reaction rate and yield, they can also promote side reactions and isomerization of the product.[7] For optimal results, it is recommended to start with low temperatures and carefully monitor the reaction progress.

Q3: What are common side products in this type of Wittig reaction?

A3: The most common side product in any Wittig reaction is triphenylphosphine (B44618) oxide (TPPO).[1] TPPO can be challenging to separate from the desired alkene product due to similar physical properties. Other potential side reactions, especially at elevated temperatures, could include ylide decomposition or undesired reactions with sensitive functional groups on the substrate.

Q4: How can I favor the formation of the (E)-alkene?

A4: To obtain the (E)-alkene with a non-stabilized ylide like the one derived from this compound, the Schlosser modification of the Wittig reaction is typically employed.[1][2][5][8] This procedure involves treating the intermediate betaine (B1666868) with a strong base (e.g., phenyllithium) at low temperatures to epimerize it to the more stable threo-betaine, which then collapses to form the (E)-alkene.[1][2]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Incomplete ylide formation due to weak base or wet solvent. 2. Sterically hindered ketone substrate. 3. Low reaction temperature leading to a very slow reaction rate.1. Use a strong base (e.g., n-BuLi, NaH, KHMDS) and ensure all solvents and reagents are anhydrous. 2. Consider using the Horner-Wadsworth-Emmons (HWE) reaction as an alternative for hindered ketones.[2][5] 3. After initial addition at low temperature, allow the reaction to slowly warm to room temperature and stir for an extended period (e.g., overnight).[1]
Poor (Z)-selectivity (mixture of (E) and (Z) isomers) 1. Reaction temperature is too high, allowing for equilibration of intermediates. 2. Presence of lithium salts when using a lithium base can decrease (Z)-selectivity.[2][9]1. Perform the ylide formation and addition of the carbonyl compound at low temperatures (e.g., -78 °C).[1] 2. Consider using sodium- or potassium-based strong bases (e.g., NaH, KHMDS) to favor the (Z)-alkene.[1]
Difficulty separating the product from triphenylphosphine oxide (TPPO) TPPO has similar solubility and chromatographic behavior to many alkene products.[1]1. Crystallization: If the product is a solid, recrystallization may effectively separate it from TPPO. 2. Chromatography: Careful column chromatography is a common purification method. 3. Precipitation: In some cases, TPPO can be precipitated from a non-polar solvent.

Data Presentation

Temperature Expected Effect on Yield Expected Effect on (Z)-Selectivity Potential for Side Reactions
Low (-78 °C to 0 °C) May require longer reaction times to achieve high conversion.Generally high, favors the kinetic (Z)-product.Low
Room Temperature Often a good balance of reaction rate and yield.May be lower than at low temperatures, potential for isomer mixtures.Moderate
Elevated (> Room Temp.) Can increase reaction rate and yield in some cases.Generally low, favors thermodynamic equilibrium, leading to isomer mixtures.High (e.g., ylide decomposition, product isomerization)

Experimental Protocols

General Protocol for a (Z)-Selective Wittig Reaction with this compound

This protocol is a general guideline for a (Z)-selective Wittig reaction using a non-stabilized ylide. Optimal conditions may vary depending on the specific aldehyde or ketone used.

1. Ylide Generation:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend this compound (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.05 equivalents), dropwise via syringe. The formation of the ylide is often indicated by a distinct color change (typically to orange or deep red).[1]

  • Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete ylide formation.[1]

2. Reaction with Carbonyl Compound:

  • Cool the ylide solution back down to -78 °C.

  • In a separate flame-dried flask, dissolve the aldehyde or ketone (1.0 equivalent) in anhydrous THF.

  • Add the solution of the carbonyl compound dropwise to the cold ylide solution.

  • Allow the reaction mixture to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir overnight.[1]

3. Workup and Purification:

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to separate the desired alkene from triphenylphosphine oxide.

Visualizations

Logical Relationship of Temperature and Stereoselectivity

G Effect of Temperature on Wittig Stereoselectivity with Non-Stabilized Ylides Temp Reaction Temperature LowTemp Low Temperature (-78°C to 0°C) Temp->LowTemp Favors HighTemp High Temperature (> Room Temp.) Temp->HighTemp Favors Kinetic Kinetic Control LowTemp->Kinetic Thermo Thermodynamic Control HighTemp->Thermo Z_Alkene (Z)-Alkene (Major Product) Kinetic->Z_Alkene E_Alkene (E/Z)-Mixture or (E)-Alkene (Major Product) Thermo->E_Alkene

Caption: Temperature's influence on the stereochemical outcome of the Wittig reaction.

Experimental Workflow for a (Z)-Selective Wittig Reaction

G Workflow for (Z)-Selective Wittig Reaction cluster_0 Ylide Generation cluster_1 Reaction cluster_2 Workup & Purification A 1. Suspend Phosphonium Salt in Anhydrous THF B 2. Cool to -78°C A->B C 3. Add Strong Base (e.g., n-BuLi) B->C D 4. Stir at -78°C to 0°C C->D E 5. Cool Ylide to -78°C D->E F 6. Add Aldehyde/Ketone in Anhydrous THF E->F G 7. Warm to Room Temperature and Stir Overnight F->G H 8. Quench with aq. NH4Cl G->H I 9. Extraction H->I J 10. Drying and Concentration I->J K 11. Purification (Chromatography/Recrystallization) J->K

Caption: Step-by-step workflow for a typical Wittig reaction.

References

Technical Support Center: Solvent Effects on the Stereoselectivity of the Isopropyltriphenylphosphonium Iodide Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Wittig reaction utilizing isopropyltriphenylphosphonium (B8661593) iodide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the nuances of this specific olefination reaction, with a focus on how solvent choice impacts stereoselectivity.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the Wittig reaction with isopropyltriphenylphosphonium iodide, a non-stabilized ylide precursor. Non-stabilized ylides are known to generally favor the formation of Z-alkenes.[1][2]

Frequently Asked Questions (FAQs)

Q1: My Wittig reaction is producing a low Z:E ratio of the desired alkene. What are the likely causes?

A1: Several factors can lead to poor Z-selectivity with non-stabilized ylides like the one derived from this compound. Key factors include:

  • Solvent Choice: The polarity of the solvent plays a significant role. While polar aprotic solvents can increase the reaction rate, nonpolar solvents often lead to higher stereoselectivity.[3]

  • Presence of Lithium Salts: Lithium salts can significantly influence the stereochemical outcome of the Wittig reaction.[1] If lithium-based bases (e.g., n-BuLi) are used for deprotonation, the resulting lithium halides can promote the equilibration of intermediates, leading to a higher proportion of the thermodynamically more stable E-alkene.

  • Temperature: Running the reaction at lower temperatures can often enhance Z-selectivity by favoring the kinetically controlled pathway.

  • Base Selection: The choice of base for deprotonating the phosphonium (B103445) salt can impact the reaction. Salt-free conditions, where the ylide is generated using bases that do not produce lithium salts (e.g., sodium or potassium bases), typically favor higher Z-selectivity.[2]

Q2: I am observing a significant amount of unreacted starting material (aldehyde/ketone). What can I do to improve the yield?

A2: Low conversion in a Wittig reaction can be attributed to several issues:

  • Inefficient Ylide Formation: Ensure that the this compound is thoroughly dried before use and that the reaction is conducted under anhydrous and inert conditions (e.g., under nitrogen or argon). The base used for deprotonation must be strong enough and fresh. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are commonly used.[3]

  • Ylide Instability: Non-stabilized ylides can be unstable. It is often best to generate the ylide in situ and add the carbonyl compound to the freshly prepared ylide solution.

  • Steric Hindrance: The isopropyl group on the phosphonium salt introduces some steric bulk.[3] If reacting with a sterically hindered ketone, the reaction may be slow and result in poor yields. In such cases, longer reaction times or slightly elevated temperatures might be necessary, though this could impact stereoselectivity.

Q3: How does the choice of solvent specifically affect the stereoselectivity of the reaction with this compound?

A3: For non-stabilized ylides, the stereoselectivity is often governed by the kinetics of the reaction. In non-polar solvents, the reaction is believed to proceed through a concerted [2+2] cycloaddition, leading to a kinetically favored cis-oxaphosphetane intermediate, which then decomposes to the Z-alkene. In more polar solvents, there is some evidence to suggest that the reaction may proceed through a mechanism with more betaine-like character, which can allow for equilibration and lead to a higher proportion of the E-alkene. However, for many non-stabilized ylides under classical conditions, the stereoselectivity is reported to be largely independent of solvent polarity.[4] For this compound specifically, it has been noted that nonpolar solvents can enhance selectivity.[3]

Q4: Are there any alternative methods to improve E-selectivity if that is the desired outcome with a non-stabilized ylide?

A4: Yes, if the E-alkene is the desired product from a non-stabilized ylide, the Schlosser modification of the Wittig reaction can be employed. This method involves the in-situ generation of a β-oxido phosphonium ylide intermediate, which is then selectively protonated to favor the precursor to the E-alkene.[1]

Data Presentation

Solvent TypePolarityExpected Major IsomerGeneral Remarks
Nonpolar AproticLowZ-alkeneSlower reaction rates but generally higher Z-selectivity is expected. Examples include Toluene, Hexane, Diethyl Ether.[3]
Polar AproticHighZ-alkene (variable)Faster reaction rates.[3] Selectivity may be lower compared to nonpolar solvents. Examples include Tetrahydrofuran (THF), Dimethylformamide (DMF). In the presence of Li+ salts, DMF can strongly favor the Z-isomer.[1]
Polar ProticHighVariableGenerally not the first choice for Wittig reactions with non-stabilized ylides due to potential side reactions and decreased selectivity. Examples include Ethanol, Methanol.

Experimental Protocols

Below is a general, detailed methodology for conducting a Wittig reaction with this compound. This protocol should be adapted based on the specific aldehyde or ketone being used and the desired stereochemical outcome.

Materials:

  • This compound (thoroughly dried)

  • Anhydrous solvent (e.g., THF, Toluene)

  • Strong base (e.g., n-Butyllithium in hexanes, Sodium Hydride)

  • Aldehyde or Ketone

  • Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, Schlenk line or inert atmosphere setup)

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Preparation of the Ylide:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.1 equivalents).

    • Add anhydrous solvent (e.g., THF) via syringe to achieve a suitable concentration (e.g., 0.5 M).

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add the strong base (1.0 equivalent) dropwise via syringe. For n-BuLi, the solution will typically turn a deep red or orange color, indicating the formation of the ylide.

    • Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 1-2 hours.

  • Wittig Reaction:

    • Cool the ylide solution to the desired reaction temperature (e.g., -78 °C to room temperature, with lower temperatures generally favoring Z-selectivity).

    • Dissolve the aldehyde or ketone (1.0 equivalent) in a minimal amount of anhydrous solvent.

    • Add the carbonyl compound solution dropwise to the stirred ylide solution.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Once the reaction is complete (typically after several hours at room temperature, but this is substrate-dependent), quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Work-up and Purification:

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product will contain the desired alkene and triphenylphosphine (B44618) oxide as a major byproduct.

    • Purification is typically achieved by column chromatography on silica (B1680970) gel.

Visualization

Troubleshooting Workflow for Wittig Reaction Stereoselectivity

The following diagram outlines a logical workflow for troubleshooting issues related to the stereoselectivity of the Wittig reaction with this compound.

Wittig_Troubleshooting start Start: Low Z:E Ratio Observed check_solvent Step 1: Evaluate Solvent start->check_solvent check_base Step 2: Assess Base and Cations check_solvent->check_base Is solvent nonpolar? solution_solvent Action: Switch to Nonpolar Aprotic Solvent (e.g., Toluene) check_solvent->solution_solvent Is solvent polar? check_temp Step 3: Review Reaction Temperature check_base->check_temp Using salt-free base? solution_base Action: Use Salt-Free Conditions (e.g., KHMDS, NaHMDS) check_base->solution_base Using Li-based base? check_reagents Step 4: Verify Reagent Purity check_temp->check_reagents Reaction at low temp? solution_temp Action: Run Reaction at Lower Temperature (e.g., -78°C to 0°C) check_temp->solution_temp Reaction at RT or higher? solution_reagents Action: Dry Phosphonium Salt and Solvents Use Fresh Base check_reagents->solution_reagents Reagents not rigorously dried? end End: Improved Z:E Ratio check_reagents->end Reagents are pure/dry. solution_solvent->check_base solution_base->check_temp solution_temp->check_reagents solution_reagents->end

References

Technical Support Center: Preventing Epimerization in Wittig Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering epimerization issues with sensitive substrates during Wittig reactions.

Troubleshooting Guide

Issue: Epimerization of a Chiral Center Alpha to the Carbonyl Group

Symptoms:

  • You observe a mixture of diastereomers in your product by NMR or chiral HPLC analysis.

  • The optical rotation of your product is lower than the expected value.

  • The biological activity of your synthesized molecule is diminished.

Potential Causes and Solutions:

Potential CauseRecommended Action
Strong Base: The base used to generate the ylide is strong enough to deprotonate the acidic proton at the α-stereocenter of the aldehyde, leading to a planar enolate intermediate and subsequent loss of stereochemical integrity.[1][2]Use a Milder Base: Switch to a less basic reagent for ylide generation. Strong bases like n-butyllithium or sodium hydride are common culprits. Consider using milder bases such as potassium tert-butoxide, or for particularly sensitive substrates, weaker carbonate bases like silver carbonate (Ag₂CO₃) have been shown to be effective in preventing epimerization.[1]
High Reaction Temperature: Elevated temperatures can provide the necessary activation energy for the epimerization process to occur.[2]Lower the Reaction Temperature: Perform the ylide generation and the Wittig reaction at lower temperatures. Cooling the reaction to 0°C, -20°C, or even -78°C can significantly reduce the rate of epimerization.[2]
Prolonged Reaction Time: Extended exposure of the sensitive aldehyde to basic conditions increases the likelihood of epimerization.Optimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Avoid leaving the reaction to stir for extended periods, especially overnight, without prior optimization.
Ylide Reactivity: Highly reactive, non-stabilized ylides may require stronger bases for their formation, indirectly leading to conditions that favor epimerization.Consider a Stabilized Ylide or Horner-Wadsworth-Emmons (HWE) Reaction: If the desired alkene stereochemistry allows, using a stabilized ylide, which can be generated with weaker bases, may be a solution.[3][4] Alternatively, the Horner-Wadsworth-Emmons reaction, which uses phosphonate (B1237965) carbanions that are more nucleophilic but less basic than Wittig reagents, can be a valuable alternative for sensitive aldehydes.[5][6]
Solvent Effects: The polarity of the solvent can influence the stability of the enolate intermediate and the rate of epimerization.Solvent Screening: While less commonly the primary solution, screening different aprotic solvents of varying polarity (e.g., THF, toluene, dichloromethane) may have an impact on minimizing epimerization.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of a Wittig reaction with a sensitive substrate?

A1: Epimerization refers to the inversion of a stereocenter within your molecule. In the context of a Wittig reaction with a sensitive substrate, this typically involves the loss of stereochemical integrity at a chiral center adjacent (alpha) to the aldehyde or ketone carbonyl group. This occurs due to the abstraction of the acidic proton at this position by the base used in the reaction, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of diastereomers.[1][2]

Q2: How can I tell if my Wittig reaction is causing epimerization?

A2: The most common indicator of epimerization is the formation of a diastereomeric mixture. This can be detected by techniques such as:

  • NMR Spectroscopy: You may observe two sets of peaks for the protons near the affected stereocenter.

  • Chiral High-Performance Liquid Chromatography (HPLC): This method can separate and quantify the different diastereomers.

  • Optical Rotation: A lower than expected specific rotation value for your product can suggest the presence of its epimer.

Q3: Are there any specific classes of substrates that are particularly prone to epimerization in Wittig reactions?

A3: Yes, substrates with the following features are more susceptible to epimerization:

  • α-Amino aldehydes: The α-proton is activated by the adjacent carbonyl group, making it prone to abstraction.[7]

  • Substrates with electron-withdrawing groups at the α-position: These groups increase the acidity of the α-proton.

  • Sterically hindered substrates: These may require longer reaction times or higher temperatures, increasing the window for epimerization to occur.

Q4: Will using a stabilized ylide prevent epimerization?

A4: Using a stabilized ylide can indirectly help prevent epimerization because they are typically less reactive and can be generated using milder bases.[3][4] This reduces the overall basicity of the reaction mixture, thereby decreasing the likelihood of deprotonating the sensitive α-stereocenter of the aldehyde.

Q5: What is the Schlosser modification, and can it help with epimerization?

A5: The Schlosser modification is primarily used to control the stereoselectivity of the newly formed double bond, favoring the formation of (E)-alkenes from non-stabilized ylides.[4][8] It involves the use of a strong base like phenyllithium (B1222949) at low temperatures to deprotonate the betaine (B1666868) intermediate. While the low temperatures used in the Schlosser modification are generally beneficial for preventing epimerization of the starting aldehyde, the use of an additional strong base could potentially still pose a risk to highly sensitive substrates. Careful consideration of the substrate's stability is necessary.

Experimental Protocols

Protocol 1: General Wittig Reaction with Minimized Risk of Epimerization using a Mild Base

This protocol is designed for substrates with a chiral center alpha to the carbonyl that is sensitive to base-catalyzed epimerization. It employs silver carbonate as a mild base.[1]

Materials:

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the phosphonium salt and silver carbonate.

  • Add anhydrous acetonitrile and stir the suspension vigorously at room temperature for 1-2 hours to facilitate ylide formation.

  • In a separate flask, dissolve the sensitive aldehyde in a minimal amount of anhydrous acetonitrile.

  • Cool the ylide suspension to 0°C using an ice bath.

  • Slowly add the aldehyde solution dropwise to the ylide suspension over 10-15 minutes.

  • Allow the reaction to stir at 0°C and monitor its progress by TLC or LC-MS.

  • Once the aldehyde is consumed, quench the reaction by adding a small amount of water.

  • Filter the reaction mixture through a pad of Celite® to remove insoluble materials.

  • Rinse the flask and Celite® pad with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic filtrates and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Epimerization_Mechanism start R-enantiomer enolate Achiral Enolate start->enolate R_prod R-enantiomer enolate->R_prod + H⁺ S_prod S-enantiomer enolate->S_prod Wittig_Workflow cluster_ylide_prep Ylide Generation cluster_reaction Wittig Reaction cluster_workup Workup & Purification p_salt Phosphonium Salt ylide Phosphorus Ylide p_salt->ylide mild_base Mild Base (e.g., Ag₂CO₃) mild_base->ylide reaction_step Reaction at Low Temp (e.g., 0°C) ylide->reaction_step aldehyde Sensitive Aldehyde aldehyde->reaction_step quench Quench reaction_step->quench purify Purification quench->purify product Alkene Product (Stereochemistry Preserved) purify->product

References

purification of alkenes synthesized using Isopropyltriphenylphosphonium iodide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Alkenes from Wittig Reactions

This guide provides troubleshooting advice and answers to frequently asked questions regarding the .

Frequently Asked Questions (FAQs)

Q1: What is the primary impurity in the Wittig reaction, and why is it challenging to remove?

The primary byproduct of the Wittig reaction is triphenylphosphine (B44618) oxide (TPPO).[1][2] The reaction converts an aldehyde or ketone to an alkene by reacting it with a phosphorus ylide (the Wittig reagent).[3][4][5] During this conversion, the oxygen atom from the carbonyl group is transferred to the triphenylphosphine part of the ylide, forming the stable byproduct TPPO.[6] The difficulty in removing TPPO stems from its good solubility in many common organic solvents, which often causes it to co-elute with the desired alkene product during column chromatography, especially when the product has similar polarity.[2][7]

Q2: My alkene product is non-polar. What is the simplest purification method?

For non-polar products, a straightforward and effective method is to filter the crude reaction mixture through a plug of silica (B1680970) gel using a non-polar solvent.[8] You can suspend the crude material in a minimal amount of a non-polar solvent such as hexane, pentane, cyclohexane, or cold diethyl ether.[7][8][9] The non-polar alkene product will elute through the silica plug with the solvent, while the more polar TPPO remains adsorbed on the silica.[8] This process might need to be repeated for higher purity.[9]

Q3: How can I purify my alkene product without resorting to column chromatography?

Several chromatography-free methods exist, which are particularly useful for large-scale synthesis.[1][7]

  • Crystallization/Recrystallization: This is a common technique if your alkene product is a solid. The principle relies on the solubility difference between the alkene and TPPO in a given solvent. For instance, TPPO is more soluble in solvents like 1-propanol (B7761284) than many alkene products because its oxygen atom can hydrogen-bond with the solvent.[10][11]

  • Precipitation with Metal Salts: TPPO can be selectively precipitated from a solution by forming an insoluble complex with certain metal salts, such as zinc chloride (ZnCl₂).[2][12] This complex can then be easily removed by simple filtration.[12] This method is advantageous as it can be performed in polar organic solvents.[8]

  • Solvent Trituration/Washing: The differing solubilities of TPPO and the alkene product can be exploited. TPPO is known to be almost insoluble in solvents like cyclohexane, petroleum ether, and hexane, which can sometimes be used to wash the crude product.[7]

Q4: My product and TPPO have very similar polarities. What are my options?

When the product and TPPO co-elute during chromatography, you can modify the TPPO to make it significantly more polar. Low-polarity phosphorus-containing impurities can be transformed into high-polarity derivatives using readily available reagents, which facilitates their removal via rapid column chromatography.[8][13] Another powerful strategy is the precipitation of TPPO by forming an insoluble complex with zinc chloride, which effectively removes it from the solution regardless of the product's polarity.[12]

Troubleshooting Guide

IssueRecommended Solution
Low or No Product Yield Check Base and Reagents: The formation of the phosphorus ylide from isopropyltriphenylphosphonium (B8661593) iodide requires a strong base (e.g., n-butyllithium, sodium hydride, potassium tert-butoxide).[14][15] Ensure the base is not quenched by moisture or protic solvents; all ylide-formation steps should be conducted under dry, inert conditions.[6] Also, verify the purity of the aldehyde or ketone, as labile aldehydes can decompose or polymerize.[16]
Product and TPPO Co-elute During Column Chromatography Method 1: Change Impurity Polarity: Convert the TPPO into a more polar derivative to simplify separation.[8][13] Method 2: Precipitate TPPO: Use the Zinc Chloride (ZnCl₂) precipitation method (see Protocol 2 below) to selectively remove TPPO before chromatography.[12] This is highly effective even when polarities are similar.
TPPO Remains After Recrystallization Optimize Solvent System: The choice of solvent is critical. The ideal solvent should dissolve the alkene product at high temperatures but have limited solubility for it at low temperatures, while keeping TPPO dissolved at all temperatures.[10][11] Experiment with different solvents or solvent mixtures. For example, TPPO is more soluble in propanol (B110389) than many alkenes.[10] Repeat Recrystallization: A second recrystallization step may be necessary to achieve the desired purity.
Reaction is Slow or Stalls Consider Steric Hindrance: Sterically hindered ketones can react slowly, leading to poor yields.[16] In such cases, heating the reaction mixture may be necessary.[6] If the reaction still fails, alternative methods like the Horner–Wadsworth–Emmons reaction might be more suitable.[16]

Data Summary

Table 1: Efficacy of TPPO Precipitation with ZnCl₂

The following table summarizes the percentage of TPPO remaining in an ethanol (B145695) solution after the addition of varying equivalents of solid ZnCl₂. The data demonstrates that using at least 0.5 equivalents of ZnCl₂ relative to TPPO is highly effective.[12]

Equivalents of ZnCl₂ Added% TPPO Remaining in Solution
0.2522%
0.50<1%
1.00<1%
2.00<1%

Data sourced from The Journal of Organic Chemistry.[12]

Experimental Protocols

Protocol 1: General Purification by Recrystallization

This protocol is a general guideline for purifying a solid alkene product when TPPO is the main impurity.

  • Solvent Selection: Choose a suitable solvent. A good starting point is 1-propanol or 95% ethanol, as TPPO is generally more soluble in these than the alkene product.[4][10][11]

  • Dissolution: Place the crude solid mixture in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., in a hot water bath) with stirring until the solid completely dissolves.[11]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[11] If crystals do not form, scratching the inside of the flask with a glass rod can induce crystallization.

  • Isolation: Collect the purified alkene crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual TPPO.[11]

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.[14]

Protocol 2: Purification by Precipitation of TPPO with Zinc Chloride (ZnCl₂)

This chromatography-free method is excellent for removing TPPO from both polar and non-polar products.[12]

  • Initial Preparation: After the Wittig reaction is complete, perform a standard aqueous workup. Evaporate the organic solvent to obtain the crude product mixture containing the alkene and TPPO.

  • Dissolution: Dissolve the crude mixture in ethanol.

  • Precipitation: Prepare a 1.8 M solution of ZnCl₂ in warm ethanol. Add this solution (at least 0.5 equivalents relative to TPPO) to the ethanolic solution of your crude product at room temperature.[12] Stir the mixture. A heavy, white precipitate of the ZnCl₂(TPPO)₂ adduct should form.[12]

  • Filtration: After stirring, collect the precipitate by vacuum filtration and discard it.

  • Product Isolation: Concentrate the filtrate to remove the ethanol. The remaining residue contains your alkene product and potentially some excess zinc chloride.

  • Final Cleanup: Slurry the residue with a solvent like acetone (B3395972) in which your product is soluble but zinc chloride is not. Filter the mixture to remove the insoluble zinc salts. Evaporate the solvent from the filtrate to yield the purified alkene product.[12]

Visual Workflow Guides

Wittig_Reaction_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Outcome Phosphonium_Salt Isopropyltriphenyl- phosphonium Iodide Base Add Strong Base (e.g., n-BuLi, NaH) Phosphonium_Salt->Base Carbonyl Aldehyde or Ketone Reaction Reaction with Carbonyl Carbonyl->Reaction Ylide_Formation Ylide Formation Base->Ylide_Formation Ylide_Formation->Reaction Crude_Product Crude Product (Alkene + TPPO) Reaction->Crude_Product

Caption: General workflow of the Wittig reaction.

Purification_Decision_Tree Start Crude Product (Alkene + TPPO) Polarity_Check Is the Alkene Product Non-Polar? Start->Polarity_Check Silica_Plug Purify via Filtration through Silica Plug Polarity_Check->Silica_Plug Yes Solid_Check Is the Alkene Product a Solid? Polarity_Check->Solid_Check No / Polar Recrystallize Purify via Recrystallization Solid_Check->Recrystallize Yes ZnCl2_Precipitation Purify via ZnCl2 Precipitation Solid_Check->ZnCl2_Precipitation No / Oil

Caption: Decision tree for selecting a purification method.

ZnCl2_Precipitation_Workflow step1 1. Dissolve Crude Product in Ethanol step2 2. Add Ethanolic ZnCl2 Solution (≥0.5 eq) step1->step2 step3 3. Stir to Form White Precipitate (TPPO Complex) step2->step3 step4 4. Filter to Remove Precipitate step3->step4 step5 5. Concentrate Filtrate (Removes Ethanol) step4->step5 step6 6. Slurry Residue with Acetone & Filter to Remove Excess ZnCl2 step5->step6 step7 7. Evaporate Acetone to Yield Pure Alkene Product step6->step7

Caption: Step-by-step workflow for TPPO precipitation.

References

large-scale synthesis considerations for Wittig reactions with Isopropyltriphenylphosphonium iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and troubleshooting for the large-scale synthesis of alkenes via the Wittig reaction using isopropyltriphenylphosphonium (B8661593) iodide.

Frequently Asked Questions (FAQs)

1. What are the primary considerations for scaling up a Wittig reaction with isopropyltriphenylphosphonium iodide?

When moving from a lab scale to a large-scale or industrial synthesis, several factors become critical. These include efficient heat management due to the exothermic nature of ylide formation, careful selection of base and solvent to optimize yield and selectivity, and robust methods for the removal of the triphenylphosphine (B44618) oxide byproduct.[1] Additionally, ensuring anhydrous conditions is paramount as moisture can hydrolyze the ylide and reduce yields.[1]

2. How is this compound typically prepared on a large scale?

The standard method is the quaternization of triphenylphosphine with isopropyl iodide.[1] For industrial-scale production, this reaction is often carried out in stainless steel or glass-lined reactors equipped with mechanical stirring and temperature control to manage the exothermic reaction.[1] To optimize costs, unreacted triphenylphosphine may be recycled.[1]

3. What is the recommended type of base for deprotonating this compound in a large-scale reaction?

This compound forms a non-stabilized ylide, which requires a strong base for deprotonation.[2] Common choices for large-scale applications include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).[2] The choice of base can significantly impact the stereoselectivity of the reaction.[3]

4. How does the choice of solvent affect the outcome of the Wittig reaction at scale?

The solvent plays a crucial role in the reaction kinetics and selectivity. Polar aprotic solvents like THF or diethyl ether are commonly used for ylide formation as they help in the separation of ion pairs, which can accelerate the reaction.[1][2] The polarity of the solvent can also influence the stereochemical outcome of the olefination.[4] It is essential to use anhydrous solvents to prevent unwanted side reactions.[1][2]

5. What are the common challenges encountered during the workup and purification of large-scale Wittig reactions?

A major challenge is the removal of the byproduct, triphenylphosphine oxide (TPPO).[5] On a large scale, chromatography may not be practical. Precipitation and filtration are common methods. This can be achieved by concentrating the reaction mixture and then suspending the residue in a nonpolar solvent like pentane (B18724) or hexane (B92381) to precipitate the TPPO.[6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete ylide formation.[2] 2. Presence of moisture.[1] 3. Sterically hindered ketone substrate.[7] 4. Aldehyde instability (oxidation, polymerization).[7][8]1. Ensure a sufficiently strong and fresh base is used. Consider changing the order of addition (e.g., adding the phosphonium (B103445) salt to a mixture of the aldehyde and base).[9] 2. Use rigorously dried solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] 3. Consider using the Horner-Wadsworth-Emmons (HWE) reaction as an alternative for sterically hindered ketones.[7][8] 4. Use freshly purified aldehyde or consider in situ generation from the corresponding alcohol.[8]
Formation of Unexpected Side Products 1. Side reactions due to the strong base (e.g., enolization of the carbonyl compound). 2. Oxidation of triphenylphosphine to triphenylphosphine oxide.[1] 3. Reaction of the ylide with the solvent.1. Add the base slowly at a low temperature. Consider a less nucleophilic base if possible. 2. Maintain an inert atmosphere throughout the reaction.[1] 3. Ensure the chosen solvent is compatible with the strong base and ylide.
Difficulty in Removing Triphenylphosphine Oxide (TPPO) 1. High solubility of TPPO in the reaction solvent. 2. Co-crystallization with the product.1. After the reaction, concentrate the mixture and triturate with a non-polar solvent (e.g., hexanes, pentane, or diethyl ether) to precipitate the TPPO, which can then be filtered off.[6] 2. If precipitation is not effective, consider converting TPPO to a more easily separable derivative. For example, treatment with ZnCl2 can form an insoluble complex.[10]
Poor Stereoselectivity (undesired Z/E ratio) 1. Reaction conditions favoring thermodynamic control. 2. Presence of lithium salts when Z-isomer is desired.[3][8] 3. Nature of the solvent and base.[4][11]1. For non-stabilized ylides like the one from this compound, kinetic control (low temperature) generally favors the Z-alkene.[5] For the E-alkene, the Schlosser modification can be employed.[8] 2. Use sodium or potassium-based bases to favor the Z-isomer.[3] 3. The stereochemical outcome can be highly dependent on the solvent and base combination; empirical optimization may be necessary.[4][11]

Experimental Protocols

Large-Scale Preparation of this compound

This protocol is a general guideline and should be adapted and optimized for specific equipment and safety protocols.

  • Reagents and Equipment:

    • Triphenylphosphine (1.0 eq)

    • Isopropyl iodide (1.2-1.5 eq)[1]

    • Anhydrous acetonitrile (B52724) or dichloromethane[1]

    • Glass-lined or stainless steel reactor with mechanical stirrer, reflux condenser, and temperature control[1]

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • Charge the reactor with triphenylphosphine and the chosen anhydrous solvent under an inert atmosphere.

    • Heat the mixture to the reflux temperature of the solvent (e.g., 82°C for acetonitrile).[1]

    • Slowly add isopropyl iodide to the stirring mixture.

    • Maintain the reaction at reflux for 12-24 hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC, HPLC).[1]

    • Once the reaction is complete, cool the mixture to room temperature to allow the product to crystallize.

    • Isolate the solid product by filtration.

    • Wash the filter cake with a small amount of cold solvent.

    • Dry the this compound under vacuum.

General Protocol for a Large-Scale Wittig Reaction
  • Reagents and Equipment:

    • This compound (1.1-1.2 eq)

    • Strong base (e.g., n-BuLi, NaH, or t-BuOK) (1.0-1.1 eq)

    • Aldehyde or ketone (1.0 eq)

    • Anhydrous aprotic solvent (e.g., THF, diethyl ether)[2]

    • Jacketed reactor with mechanical stirrer, dropping funnel, and temperature control

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • Charge the reactor with this compound and anhydrous solvent under an inert atmosphere.

    • Cool the suspension to a low temperature (e.g., 0 °C or lower, depending on the base).

    • Slowly add the strong base to the stirring suspension. A color change (often to orange or red) indicates the formation of the ylide.[2]

    • Stir the mixture at the low temperature for a specified time (e.g., 1 hour) to ensure complete ylide formation.

    • Slowly add a solution of the aldehyde or ketone in the anhydrous solvent, maintaining the low temperature.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).

    • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[2]

    • Perform an aqueous workup, extracting the product with a suitable organic solvent.

    • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), and filter.[2]

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product to remove triphenylphosphine oxide, typically by precipitation/filtration or column chromatography if feasible.[6]

Data Presentation

Table 1: Typical Reaction Parameters for this compound Synthesis

ParameterConditionYieldReference
Solvent Acetonitrile or Dichloromethane85-90%[1]
Temperature Reflux[1]
Reactant Ratio (Isopropyl Iodide:PPh₃) 1.2-1.5 : 1[1]
Reaction Time 12-24 hours[1]

Table 2: Common Bases for Ylide Formation from this compound

BaseTypical SolventKey Characteristics
n-Butyllithium (n-BuLi)THF, Diethyl etherVery strong, requires low temperatures, can act as a nucleophile.[2][3]
Sodium Hydride (NaH)THF, DMFStrong, non-nucleophilic, heterogeneous reaction.[2]
Potassium tert-Butoxide (t-BuOK)THF, t-ButanolStrong, sterically hindered, less nucleophilic.[2]

Visualizations

Wittig_Reaction_Workflow cluster_prep Phosphonium Salt Preparation cluster_wittig Wittig Reaction cluster_workup Workup & Purification PPH3 Triphenylphosphine SALT Isopropyltriphenylphosphonium Iodide PPH3->SALT ISO_I Isopropyl Iodide ISO_I->SALT YLIDE Ylide Formation (Strong Base) SALT->YLIDE Deprotonation REACTION Wittig Reaction YLIDE->REACTION CARBONYL Aldehyde or Ketone CARBONYL->REACTION QUENCH Quench REACTION->QUENCH EXTRACT Extraction QUENCH->EXTRACT PURIFY Purification (TPPO Removal) EXTRACT->PURIFY PRODUCT Alkene Product PURIFY->PRODUCT

Caption: General workflow for a large-scale Wittig reaction.

Troubleshooting_Logic START Low Yield? CHECK_YLIDE Check Ylide Formation (Base, Anhydrous Conditions) START->CHECK_YLIDE Yes CHECK_CARBONYL Check Carbonyl Stability (Fresh, Pure) START->CHECK_CARBONYL No CHECK_STERICS Sterically Hindered? CHECK_YLIDE->CHECK_STERICS CHECK_CARBONYL->CHECK_STERICS HWE Consider HWE Reaction CHECK_STERICS->HWE Yes OPTIMIZE Optimize Conditions CHECK_STERICS->OPTIMIZE No

Caption: Troubleshooting logic for low yield in Wittig reactions.

References

Validation & Comparative

Purity Analysis of Isopropyltriphenylphosphonium Iodide: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for reagents like Isopropyltriphenylphosphonium iodide is critical for ensuring reaction efficiency, reproducibility, and the integrity of final products. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods and other analytical techniques for the purity assessment of this compound, complete with experimental protocols and supporting data.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the purity analysis of non-volatile organic compounds. For this compound, a quaternary phosphonium (B103445) salt, several HPLC approaches can be employed. The choice of method depends on the specific impurities to be resolved and the desired analytical outcome.

1. Reversed-Phase HPLC (RP-HPLC)

Reversed-phase HPLC is the most common mode of HPLC and is well-suited for the separation of moderately polar to nonpolar compounds. This compound, with its bulky hydrophobic triphenylphosphonium cation, is readily analyzed by this method.

2. Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.[1] This method is particularly advantageous for the retention and separation of highly polar compounds that show little or no retention in RP-HPLC.[2] While the Isopropyltriphenylphosphonium cation is largely hydrophobic, HILIC can be a valuable tool if highly polar counter-ions or impurities are of interest.

3. Mixed-Mode Chromatography

Mixed-mode chromatography utilizes stationary phases with both reversed-phase and ion-exchange characteristics.[3] This dual retention mechanism offers unique selectivity and can be beneficial for separating the phosphonium cation from both non-polar and ionic impurities in a single run.[4]

The following table summarizes the expected performance of different HPLC methods for the analysis of this compound.

FeatureReversed-Phase HPLC (RP-HPLC)Hydrophilic Interaction Liquid Chromatography (HILIC)Mixed-Mode Chromatography
Principle Partitioning based on hydrophobicity between a nonpolar stationary phase and a polar mobile phase.Partitioning of polar analytes between a polar stationary phase and a high organic content mobile phase.[1]Utilizes a combination of reversed-phase and ion-exchange interactions for separation.[3]
Primary Application Purity determination of the Isopropyltriphenylphosphonium cation and separation from less polar impurities.Separation of highly polar impurities and counter-ions.[2]Simultaneous analysis of the primary cation and a wide range of polar and nonpolar impurities.
Typical Stationary Phase C18, C8Bare silica, diol, amideMixed-ligand phases (e.g., C18 with embedded ion-exchange groups)
Typical Mobile Phase Acetonitrile (B52724)/Water or Methanol/Water with a buffer (e.g., ammonium (B1175870) formate).[5]High percentage of organic solvent (e.g., >70% acetonitrile) with a small amount of aqueous buffer.Gradient of organic solvent and aqueous buffer, with pH and ionic strength as key variables for selectivity.
Advantages Robust, widely available columns, good peak shape for the main component.Excellent retention of very polar compounds, MS-friendly mobile phases.[6]Tunable selectivity, separation of a wider range of analytes.
Limitations Poor retention of very polar impurities.Can have longer equilibration times, potential for peak shape issues with certain analytes.Method development can be more complex.

Experimental Protocols

This protocol is adapted from established methods for the analysis of aryl phosphonium salts and is suitable for determining the purity of the Isopropyltriphenylphosphonium cation.[5]

Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: 10 mM Ammonium formate (B1220265) in water, pH 6.0

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-20 min: 90% B

    • 20-22 min: 90-10% B

    • 22-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Column Temperature: 30 °C

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same diluent.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

Data Analysis:

The purity is calculated as the percentage of the peak area of this compound relative to the total area of all observed peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter Sample (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

Fig. 1: RP-HPLC workflow for purity analysis.

Alternative Analytical Techniques

While HPLC is a powerful tool, other analytical methods can provide complementary or confirmatory data for the purity assessment of this compound.

1. Quantitative ³¹P Nuclear Magnetic Resonance (qNMR)

Quantitative NMR, particularly ³¹P qNMR, is a primary analytical method that can determine the absolute purity of organophosphorus compounds without the need for a specific reference standard of the analyte.[7] The simplicity of the ³¹P NMR spectrum, often showing a single sharp signal for the phosphonium salt, makes it an ideal technique for quantification.[8]

2. Titrimetric Analysis

Titration is a classic and cost-effective method for the quantification of quaternary phosphonium salts. Anionic surfactants, such as sodium lauryl sulfate, can be used as titrants in a precipitation titration.[9] This method is particularly useful for determining the overall salt concentration but may not be able to distinguish between different phosphonium salt impurities.

3. Ion Chromatography (IC)

Ion chromatography is a specialized form of HPLC that is highly effective for the analysis of ionic species. It is the method of choice for the direct quantification of the iodide counter-ion.[10] This can be useful for confirming the stoichiometry of the salt and for detecting inorganic anionic impurities.

TechniquePrincipleAnalyteAdvantagesLimitations
Quantitative ³¹P NMR (qNMR) Signal intensity is directly proportional to the number of nuclei. Purity is determined relative to a certified internal standard.[7]Isopropyltriphenylphosphonium cationAbsolute quantification, high precision, no need for analyte-specific reference standard.Requires access to an NMR spectrometer, lower sensitivity than HPLC.
Titrimetric Analysis Precipitation titration of the phosphonium cation with an anionic surfactant.[9]Isopropyltriphenylphosphonium cationCost-effective, simple instrumentation.Not selective for the specific phosphonium salt, lower precision than instrumental methods.
Ion Chromatography (IC) Ion-exchange separation of anions followed by conductivity or UV detection.[10]Iodide anionHighly sensitive and selective for the counter-ion and other inorganic anions.Does not provide information on the purity of the organic cation.

Logical Framework for Purity Analysis

The selection of an appropriate analytical method depends on the specific requirements of the analysis. The following diagram illustrates a logical approach to selecting the most suitable technique.

Purity_Analysis_Decision_Tree start Start: Purity Analysis of this compound question1 Need to separate and quantify organic impurities? start->question1 hplc Use HPLC question1->hplc Yes question3 Need absolute purity without a specific reference standard? question1->question3 No question2 Are impurities highly polar? hplc->question2 rp_hplc RP-HPLC is suitable question2->rp_hplc No hilic_mm Consider HILIC or Mixed-Mode HPLC question2->hilic_mm Yes qnmr Use Quantitative ³¹P NMR question3->qnmr Yes question4 Need to quantify the iodide counter-ion? question3->question4 No ic Use Ion Chromatography question4->ic Yes titration Consider Titrimetric Analysis for overall salt content question4->titration No

Fig. 2: Decision tree for selecting an analytical method.

Conclusion

The purity analysis of this compound can be effectively performed using a variety of analytical techniques. RP-HPLC is a robust and widely applicable method for determining the purity of the main component and separating it from less polar impurities. For a more comprehensive analysis that includes highly polar impurities or the counter-ion, techniques such as HILIC, mixed-mode chromatography, and ion chromatography are valuable alternatives. Furthermore, quantitative ³¹P NMR offers a powerful method for absolute purity determination. The selection of the most appropriate technique will depend on the specific analytical needs, available instrumentation, and the nature of the potential impurities.

References

A Comparative Guide to the Titrimetric Characterization of Isopropyltriphenylphosphonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two primary titrimetric methods for the quantitative analysis of isopropyltriphenylphosphonium (B8661593) iodide, a common reagent in organic synthesis. The selection of an appropriate analytical method is crucial for ensuring the quality and stoichiometry of reagents in research and development. This document details the experimental protocols for non-aqueous titration with perchloric acid and argentometric titration, presenting a clear comparison of their principles and expected outcomes.

Method Comparison

Two robust and well-established titration methods are presented for the characterization of isopropyltriphenylphosphonium iodide. The choice between these methods may depend on the specific analytical requirements, such as whether the integrity of the entire salt or the concentration of the iodide counter-ion is of primary interest.

FeatureNon-Aqueous Titration with Perchloric AcidArgentometric Titration
Principle Titration of the weakly basic phosphonium (B103445) salt in a non-aqueous solvent with a strong acid. The iodide ion is replaced by the more basic acetate (B1210297) ion to facilitate a sharp endpoint.Precipitation titration where the iodide ion is titrated with a standardized solution of silver nitrate (B79036), forming an insoluble silver iodide precipitate.
Analyte Isopropyltriphenylphosphonium cation (indirectly)Iodide anion
Titrant Perchloric acid (HClO₄) in glacial acetic acidSilver nitrate (AgNO₃)
Solvent Glacial acetic acidDeionized water
Endpoint Detection Potentiometric or colorimetric (e.g., crystal violet indicator)Potentiometric or colorimetric (e.g., fluorescein (B123965) indicator - Fajan's method)
Key Reagents Mercuric acetate, glacial acetic acid, acetic anhydride, perchloric acidSilver nitrate, nitric acid (for potentiometric method)
Advantages Provides an assay of the overall phosphonium salt. Suitable for a wide range of phosphonium salts.Highly specific for the halide content. Avoids the use of hazardous mercury salts.
Disadvantages Involves the use of highly toxic mercuric acetate and corrosive perchloric acid. Requires careful handling of non-aqueous solvents.Only determines the iodide content, not the integrity of the phosphonium cation.

Experimental Protocols

Non-Aqueous Titration with Perchloric Acid

This method is a classic approach for the assay of quaternary phosphonium and ammonium (B1175870) salts.[1][2] The weakly basic nature of the phosphonium salt is enhanced in the non-aqueous environment of glacial acetic acid. A crucial step is the addition of mercuric acetate, which replaces the iodide ion with the acetate ion, a stronger base in this solvent system, leading to a sharper titration endpoint.[1]

Reagents:

  • 0.1 N Perchloric acid in glacial acetic acid

  • Glacial acetic acid

  • Mercuric acetate solution (5% w/v in glacial acetic acid)

  • Crystal violet indicator (0.5% w/v in glacial acetic acid)

  • This compound sample

Procedure:

  • Accurately weigh approximately 400 mg of the this compound sample into a 250 mL beaker.

  • Dissolve the sample in 50 mL of glacial acetic acid. Gentle warming may be necessary.

  • Add 10 mL of the mercuric acetate solution and stir.

  • Add 2-3 drops of crystal violet indicator.

  • Titrate with standardized 0.1 N perchloric acid to the endpoint, which is indicated by a color change from violet to blue-green.[2]

  • A blank titration should be performed to account for any impurities in the solvent and reagents.

  • The assay of the sample can be calculated using the following formula:

    Where:

    • V_sample = Volume of HClO₄ used for the sample (mL)

    • V_blank = Volume of HClO₄ used for the blank (mL)

    • N_HClO4 = Normality of the perchloric acid titrant

    • MW_sample = Molecular weight of this compound (432.28 g/mol )

    • W_sample = Weight of the sample (mg)

Argentometric Titration

Argentometric titration is a specific and widely used method for the determination of halide ions.[3][4] In this procedure, the iodide present in the this compound sample is titrated with a standardized solution of silver nitrate. The reaction results in the formation of a silver iodide precipitate. The endpoint can be detected potentiometrically, which offers high precision.

Reagents:

  • 0.1 N Silver nitrate (AgNO₃) standard solution

  • Deionized water

  • Nitric acid (for potentiometric detection)

  • This compound sample

Procedure:

  • Accurately weigh approximately 300 mg of the this compound sample into a 250 mL beaker.

  • Dissolve the sample in 100 mL of deionized water.

  • If using potentiometric detection, acidify the solution with a small amount of nitric acid.

  • Place a silver indicator electrode and a suitable reference electrode into the solution, connected to a potentiometer.

  • Titrate with standardized 0.1 N silver nitrate solution. Record the potential (in mV) after each addition of the titrant.

  • The endpoint is determined by the point of maximum inflection on the titration curve (a plot of potential vs. volume of titrant).

  • The percentage of iodide in the sample can be calculated using the following formula:

    Where:

    • V_AgNO3 = Volume of AgNO₃ used to reach the endpoint (mL)

    • N_AgNO3 = Normality of the silver nitrate titrant

    • AW_I = Atomic weight of Iodine (126.90 g/mol )

    • W_sample = Weight of the sample (mg)

Experimental Data (Hypothetical)

The following table presents a hypothetical but realistic set of experimental data for the titration of a batch of this compound to illustrate the application of the described methods.

MethodSample Weight (mg)Titrant Volume (mL)Calculated Purity/Content
Non-Aqueous Titration405.29.2598.8%
Argentometric Titration301.56.9098.5% (as Iodide)

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures for both titration methods.

non_aqueous_titration_workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Glacial Acetic Acid weigh->dissolve add_hg Add Mercuric Acetate dissolve->add_hg add_ind Add Crystal Violet Indicator add_hg->add_ind titrate Titrate with 0.1 N Perchloric Acid add_ind->titrate endpoint Observe Endpoint (Violet to Blue-Green) titrate->endpoint record Record Titrant Volume endpoint->record calculate Calculate Purity record->calculate

Caption: Workflow for Non-Aqueous Titration.

argentometric_titration_workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deionized Water weigh->dissolve acidify Acidify with Nitric Acid (optional) dissolve->acidify setup Set up Potentiometric Electrodes acidify->setup titrate Titrate with 0.1 N Silver Nitrate setup->titrate record_potential Record Potential vs. Volume titrate->record_potential plot Plot Titration Curve record_potential->plot determine_endpoint Determine Endpoint plot->determine_endpoint calculate Calculate Iodide Content determine_endpoint->calculate

Caption: Workflow for Argentometric Titration.

References

A Comparative Analysis of Isopropyltriphenylphosphonium Iodide and Ethyltriphenylphosphonium Bromide in Wittig Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the Wittig reaction stands as a cornerstone for the stereoselective synthesis of alkenes. The choice of the phosphonium (B103445) salt precursor is critical in dictating the yield, reactivity, and stereochemical outcome of this transformation. This guide provides an in-depth comparison of two commonly employed Wittig reagents: Isopropyltriphenylphosphonium (B8661593) Iodide and Ethyltriphenylphosphonium Bromide. This analysis is supported by established chemical principles and available experimental protocols to aid researchers in selecting the optimal reagent for their synthetic endeavors.

Executive Summary

Data Presentation: A Qualitative Comparison

Due to the absence of direct comparative experimental data in the surveyed literature, the following table outlines the expected performance differences based on fundamental principles of organic chemistry.

FeatureIsopropyltriphenylphosphonium IodideEthyltriphenylphosphonium BromideRationale
Ylide Type Non-stabilizedNon-stabilizedAlkyl groups do not offer significant resonance stabilization.[1][2]
Expected Reactivity LowerHigherThe greater steric hindrance of the isopropyl group can impede the approach to the carbonyl carbon, slowing the reaction rate.[4]
Expected (Z/E) Selectivity Generally (Z)-selectiveGenerally (Z)-selectiveReactions with non-stabilized ylides typically favor the formation of the cis or (Z)-alkene.[1][2] The increased steric bulk of the isopropyl group might influence the degree of selectivity, though this is substrate-dependent.
Substrate Scope Potentially more limited, especially with hindered ketones.Broader, including a wider range of aldehydes and ketones.[3]The less sterically hindered ethyl ylide can react more readily with a wider variety of carbonyl compounds.
Counterion Effect Iodide may influence solubility and reactivity in certain solvent systems.Bromide is a common counterion with well-established reactivity profiles.The nature of the halide counterion can have subtle effects on the reaction kinetics.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below is a representative protocol for a Wittig reaction utilizing ethyltriphenylphosphonium bromide. A specific, directly comparable protocol for this compound was not available in the literature reviewed.

Synthesis of Stilbene from Benzaldehyde (B42025) using Ethyltriphenylphosphonium Bromide

This protocol is adapted from a standard laboratory procedure.

Materials:

  • Ethyltriphenylphosphonium bromide

  • Benzaldehyde

  • A strong base (e.g., Sodium Hydride (NaH) or n-Butyllithium (n-BuLi))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Apparatus for inert atmosphere reaction (e.g., Schlenk line or glovebox)

Procedure:

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend ethyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C (for NaH) or -78 °C (for n-BuLi).

  • Slowly add the strong base (1.05 equivalents). A color change to deep red or orange typically indicates the formation of the ylide.

  • Stir the mixture for 1-2 hours at the appropriate temperature to ensure complete ylide formation.

  • Wittig Reaction: To the ylide solution, add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise at the same temperature.

  • Allow the reaction to stir for several hours, gradually warming to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure. The crude product will contain the desired alkene and triphenylphosphine (B44618) oxide as a byproduct.

  • Purify the product by column chromatography on silica (B1680970) gel or by recrystallization to isolate the stilbene.

Mandatory Visualizations

To illustrate the fundamental processes, the following diagrams have been generated using the DOT language.

Wittig_Reaction_Mechanism General Wittig Reaction Mechanism cluster_ylide_formation Ylide Formation cluster_wittig_reaction Wittig Reaction Phosphonium_Salt R-CH2-P(Ph)3+ X- Ylide R-CH=P(Ph)3 (Phosphorus Ylide) Phosphonium_Salt->Ylide + Base - H-Base+ X- Base Strong Base Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane + Aldehyde/Ketone Aldehyde_Ketone R'-(C=O)-R'' (Aldehyde or Ketone) Alkene R-CH=C(R')R'' (Alkene) Oxaphosphetane->Alkene Byproduct Ph3P=O (Triphenylphosphine oxide) Oxaphosphetane->Byproduct

Caption: General mechanism of the Wittig reaction.

Reactivity_Comparison Conceptual Reactivity Comparison Isopropyl_Ylide Isopropyl Ylide (More Steric Hindrance) Reaction_Rate Reaction Rate Isopropyl_Ylide->Reaction_Rate Slower Substrate_Scope Substrate Scope Isopropyl_Ylide->Substrate_Scope Narrower Ethyl_Ylide Ethyl Ylide (Less Steric Hindrance) Ethyl_Ylide->Reaction_Rate Faster Ethyl_Ylide->Substrate_Scope Broader

Caption: Factors influencing reactivity.

Conclusion

References

A Comparative Guide to the Selectivity of Non-Stabilized Ylides in Wittig Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the creation of carbon-carbon double bonds. The stereochemical outcome of this reaction is critically dependent on the nature of the phosphorus ylide employed. This guide provides an objective comparison of the selectivity of non-stabilized ylides in the Wittig reaction, offering experimental data, detailed protocols, and a mechanistic overview to aid in the strategic design of synthetic routes.

Performance Comparison: Non-Stabilized vs. Other Ylides

Non-stabilized ylides, characterized by alkyl or other electron-donating groups on the ylidic carbon, are highly reactive species.[1] This high reactivity leads to a kinetically controlled reaction pathway, which typically results in the formation of (Z)-alkenes with high selectivity.[1][2] This is in stark contrast to stabilized ylides, which contain electron-withdrawing groups and react under thermodynamic control to predominantly yield (E)-alkenes.[2] Semi-stabilized ylides, often bearing an aryl substituent, frequently provide mixtures of (E)- and (Z)-isomers.[1]

The stereoselectivity of non-stabilized ylides can be rationally inverted to favor the (E)-alkene through a procedural modification known as the Schlosser modification.[3] This technique involves the use of a strong base at low temperatures to epimerize the initially formed betaine (B1666868) intermediate, leading to the thermodynamically more stable trans-configured alkene.[3]

Data Presentation: Stereoselectivity of Non-Stabilized Ylides

The following tables summarize the typical stereochemical outcomes for Wittig reactions involving non-stabilized ylides under standard and Schlosser conditions.

Table 1: Typical (Z)-Selectivity of Non-Stabilized Ylides in Standard Wittig Reactions

YlideAldehyde/KetoneSolventBaseTemperature (°C)(Z):(E) RatioReference
n-Butyltriphenylphosphonium iodidePropanalTHFBuLi-78 to RTSelective for (Z)[2]
Ethyltriphenylphosphonium bromideBenzaldehydeTHFBuLi-78 to RT4:1[3]
n-Propyltriphenylphosphonium bromideBenzaldehydeTHFNaHMDS-78 to RT>95:5[4]
Methyltriphenylphosphonium bromideCyclohexanoneTHFt-BuOKRTNot applicable[2]
Alkyltriphenylphosphonium halideGarner's AldehydeTHFKHMDS-786:94

Table 2: (E)-Selectivity Achieved with Non-Stabilized Ylides via Schlosser Modification

YlideAldehyde/KetoneSolventBase SequenceTemperature (°C)(E):(Z) RatioReference
n-Propyltriphenylphosphonium bromideBenzaldehydeTHF/Et₂O1. n-BuLi, 2. PhLi-78 to -30>99:1[3]
Alkyltriphenylphosphonium halideGarner's AldehydeTHF1. KHMDS, 2. MeOH quench-78>10:1

Experimental Protocols

Key Experiment 1: Synthesis of a (Z)-Alkene using a Non-Stabilized Ylide

This protocol describes a general procedure for the synthesis of a (Z)-alkene from an aldehyde and a non-stabilized Wittig reagent.

Materials:

  • Triphenylphosphonium salt (1.1 equivalents)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Strong base (e.g., n-butyllithium (n-BuLi) or sodium bis(trimethylsilyl)amide (NaHMDS)) (1.05 equivalents)

  • Aldehyde (1.0 equivalent)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the triphenylphosphonium salt in anhydrous THF.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add the strong base dropwise. The formation of the ylide is often indicated by the appearance of a characteristic deep red or orange color.

  • Stir the ylide solution at -78 °C for 30-60 minutes.

  • Add a solution of the aldehyde in anhydrous THF dropwise to the ylide solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the aldehyde.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Key Experiment 2: The Schlosser Modification for (E)-Alkene Synthesis

This protocol outlines the Schlosser modification to achieve (E)-selectivity from a non-stabilized ylide.

Materials:

  • Triphenylphosphonium salt (1.1 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) (1.05 equivalents)

  • Aldehyde (1.0 equivalent)

  • Phenyllithium (B1222949) (PhLi) (1.0 equivalent)

  • Proton source (e.g., methanol (B129727) or tert-butanol)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction

Procedure:

  • Generate the ylide from the triphenylphosphonium salt and n-BuLi in anhydrous THF at -78 °C as described in the previous protocol.

  • Add the aldehyde solution at -78 °C and stir for 1 hour to form the betaine intermediate.

  • Add one equivalent of phenyllithium at -78 °C and allow the mixture to warm to -30 °C for 30 minutes to facilitate epimerization.

  • Cool the reaction back to -78 °C and add a proton source (e.g., methanol).

  • Allow the reaction to slowly warm to room temperature.

  • Work-up the reaction as described in the standard protocol.

Mechanistic Pathway Visualization

The stereochemical outcome of the Wittig reaction with non-stabilized ylides is determined by the kinetics of the formation of the oxaphosphetane intermediate.[4][5] The reaction proceeds through a concerted [2+2] cycloaddition mechanism.[4]

Wittig_Mechanism cluster_ylide_formation Ylide Formation cluster_reaction Wittig Reaction PhosphoniumSalt R-CH₂-P⁺Ph₃ X⁻ (Phosphonium Salt) Ylide R-CH=PPh₃ (Non-stabilized Ylide) PhosphoniumSalt->Ylide - Base-H⁺ - LiX Base Base (e.g., BuLi) Ylide_reac R-CH=PPh₃ (Ylide) Aldehyde R'-CHO (Aldehyde) TS [2+2] Transition State (Puckered) Aldehyde->TS Ylide_reac->TS Oxaphosphetane cis-Oxaphosphetane TS->Oxaphosphetane Kinetically Favored Z_Alkene (Z)-R-CH=CH-R' (Z-Alkene) Oxaphosphetane->Z_Alkene Syn-elimination Ph3PO Ph₃P=O (Triphenylphosphine oxide) Oxaphosphetane->Ph3PO

References

Stability Showdown: A Comparative Guide to Phosphonium Salts with Varying Alkyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of phosphonium (B103445) salts is a critical parameter influencing their application in diverse fields, from catalysis and synthesis to drug delivery. The nature of the alkyl groups attached to the phosphorus atom significantly impacts their thermal, electrochemical, and hydrolytic stability. This guide provides an objective comparison of phosphonium salt stability as a function of alkyl substitution, supported by experimental data and detailed methodologies.

Key Stability Parameters: A Comparative Overview

The stability of phosphonium salts is primarily assessed through three key metrics:

  • Thermal Stability: The ability to withstand high temperatures without decomposing. This is crucial for applications involving elevated reaction temperatures.

  • Electrochemical Stability: The range of voltages over which the salt remains stable without undergoing oxidation or reduction. This is a critical factor for their use as electrolytes in batteries and other electrochemical devices.

  • Hydrolytic Stability: The resistance to decomposition in the presence of water. This is particularly important for applications in aqueous environments or where water is an impurity.

Data at a Glance: Stability Comparison

The following tables summarize quantitative data on the stability of various phosphonium salts. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies. However, general trends can be observed.

Table 1: Thermal Stability of Tetraalkylphosphonium Salts

Phosphonium CationAnionDecomposition Temperature (T_d, °C)Reference
TetramethylphosphoniumBromide> 300[General knowledge, specific value not cited]
TetraethylphosphoniumBromide~350[General knowledge, specific value not cited]
Tetra-n-butylphosphoniumBromide> 350[General knowledge, specific value not cited]
Trihexyl(tetradecyl)phosphoniumChloride> 300[1]
Trihexyl(tetradecyl)phosphoniumTetrafluoroborate> 300[1]
Tri-n-butyl(methyl)phosphoniumTosylate~360[General knowledge, specific value not cited]
Tri-n-butyl(ethyl)phosphoniumTosylate~365[General knowledge, specific value not cited]

Note: Decomposition temperatures are often determined by Thermogravimetric Analysis (TGA) and can vary with the heating rate and atmosphere.

Table 2: Electrochemical Stability Window of Phosphonium-Based Ionic Liquids

Phosphonium CationAnionElectrochemical Window (V)Reference Electrode
Triethyl-n-pentylphosphoniumbis(trifluoromethylsulfonyl)imide (NTf₂)6.3Pt wire
Triethyl-n-octylphosphoniumbis(trifluoromethylsulfonyl)imide (NTf₂)6.4Pt wire
Triethyl(methoxymethyl)phosphoniumbis(trifluoromethylsulfonyl)imide (NTf₂)-Pt wire
Tri-n-butyl(alkyl)phosphoniumbis(trifluoromethylsulfonyl)imide (NTf₂)at least 5.7Glassy Carbon

Note: The electrochemical window is typically determined by cyclic voltammetry and is dependent on the working electrode, reference electrode, and scan rate.

In-Depth Analysis of Stability Trends

Thermal Stability

Generally, the thermal stability of phosphonium salts is more significantly influenced by the nature of the anion than the length of the alkyl chains on the cation.[2] For a given anion, the thermal stability of tetraalkylphosphonium salts tends to be high, often exceeding 300°C.[1] The decomposition of alkyl phosphonium salts can proceed through pathways like β-elimination and nucleophilic displacement at the phosphorus atom.[3]

Electrochemical Stability

Phosphonium-based ionic liquids are known for their wide electrochemical windows, often surpassing those of imidazolium-based counterparts.[4][5] This makes them promising candidates for electrolyte applications. The electrochemical stability is largely determined by the resistance of the cation to reduction and the anion to oxidation. The length of the alkyl chain can have a subtle effect on the electrochemical window.

Hydrolytic Stability

The alkaline hydrolysis of phosphonium salts typically proceeds via the formation of a hydroxyphosphorane intermediate. The rate of hydrolysis is influenced by the electronic and steric effects of the alkyl and aryl groups attached to the phosphorus atom. Tetra- and tri-alkylphosphonium salts generally exhibit slower hydrolysis rates compared to their aryl-substituted counterparts. This is attributed to the electron-donating nature of alkyl groups, which reduces the electrophilicity of the phosphorus atom.

Experimental Methodologies

Accurate assessment of phosphonium salt stability relies on standardized experimental protocols. Below are detailed methodologies for the key experiments cited.

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To determine the decomposition temperature of a phosphonium salt.

Protocol:

  • Place a small sample (typically 5-10 mg) of the phosphonium salt into an alumina (B75360) crucible.

  • Place the crucible into the TGA instrument.

  • Heat the sample from room temperature to a final temperature (e.g., 600°C) under a controlled atmosphere (typically nitrogen or argon) at a constant heating rate (e.g., 10°C/min).[6]

  • Record the mass of the sample as a function of temperature.

  • The decomposition temperature (T_d) is typically determined as the onset temperature of mass loss.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_result Data Interpretation Sample Phosphonium Salt Sample Crucible Weigh 5-10 mg into Alumina Crucible Sample->Crucible TGA_Instrument Place Crucible in TGA Crucible->TGA_Instrument Heating Heat at 10°C/min under N2 TGA_Instrument->Heating Data_Acquisition Record Mass vs. Temperature Heating->Data_Acquisition Plot Plot TGA Curve Data_Acquisition->Plot Td_Determination Determine Onset Decomposition Temp (Td) Plot->Td_Determination CV_Workflow cluster_setup Electrochemical Cell Setup cluster_measurement CV Measurement cluster_analysis Data Analysis Electrolyte Prepare Electrolyte Cell_Assembly Assemble 3-Electrode Cell Electrolyte->Cell_Assembly Immersion Immerse Electrodes Cell_Assembly->Immersion CV_Scan Perform Potential Sweep Immersion->CV_Scan Data_Recording Record Current vs. Potential CV_Scan->Data_Recording Voltammogram Plot Cyclic Voltammogram Data_Recording->Voltammogram EW_Determination Determine Electrochemical Window Voltammogram->EW_Determination Hydrolysis_Workflow A Prepare Phosphonium Salt Solution B Initiate Hydrolysis with Base A->B C Monitor Reaction Progress (e.g., 31P NMR) B->C D Collect Concentration vs. Time Data C->D E Determine Rate Constant D->E

References

comparative study of bases for ylide formation from phosphonium salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of common bases for the synthesis of phosphonium (B103445) ylides, complete with experimental data and protocols to guide your synthetic strategy.

The formation of a phosphorus ylide from a phosphonium salt is a critical step in the widely utilized Wittig reaction and its variations. The choice of base for the deprotonation of the phosphonium salt significantly impacts the efficiency, reaction time, and applicability of the ylide synthesis. This guide provides a comparative analysis of various bases, supported by experimental data, to facilitate an informed selection for both stabilized and non-stabilized ylides.

The Crucial Role of the Base in Ylide Formation

The acidity of the α-proton on the phosphonium salt dictates the strength of the base required for deprotonation. Phosphonium salts that will form stabilized ylides possess an electron-withdrawing group (e.g., ester, ketone) adjacent to the phosphonium group. This group delocalizes the negative charge of the resulting carbanion, increasing the acidity of the α-proton and allowing for the use of weaker bases.

Conversely, phosphonium salts that give rise to non-stabilized ylides have alkyl or aryl substituents that do not effectively stabilize the adjacent carbanion. Consequently, the α-protons are less acidic, necessitating the use of strong bases for efficient deprotonation.

Comparative Performance of Bases

The selection of an appropriate base is paramount for optimizing the yield and reaction conditions for ylide formation. Below is a comparative summary of commonly employed bases for both stabilized and non-stabilized ylides.

For Stabilized Ylides

Weaker bases are generally sufficient and often preferred for the synthesis of stabilized ylides, minimizing potential side reactions. A common example is the formation of ethyl (triphenylphosphoranylidene)acetate.

BaseTypical Yield (%)Typical Reaction ConditionsNotes
Sodium Hydroxide (B78521) (NaOH)~99%[1]Aqueous solution, Room temperature, 5 hours[1]A cost-effective and readily available base. The reaction can often be performed in a biphasic system.
Potassium Hydroxide (KOH)~92%[2][3]2M aqueous solution, Room temperatureSimilar to NaOH, it is an effective and economical choice for stabilized ylides.[2][3]
Sodium Ethoxide (NaOEt)Good to highAnhydrous ethanol, Room temperatureA common choice when an alkoxide base is required, often generated in situ from sodium and ethanol.
Triethylamine (NEt₃)VariableAnhydrous solvent (e.g., DCM), Room temperatureA weaker organic base, suitable for particularly acidic phosphonium salts.
For Non-Stabilized Ylides

The formation of non-stabilized ylides, such as benzyltriphenylphosphonium (B107652) ylide, requires strong bases to efficiently deprotonate the less acidic α-protons.

BaseTypical Yield (%)Typical Reaction ConditionsNotes
n-Butyllithium (n-BuLi)Generally highAnhydrous THF, -78°C to 0°CA very strong and common organolithium base. Requires strictly anhydrous conditions and an inert atmosphere.[4][5]
Sodium Hydride (NaH)Good to highAnhydrous THF or DMF, 0°C to room temperatureA strong, insoluble base. The reaction is heterogeneous and may require longer reaction times.
Sodium Amide (NaNH₂)Good to highAnhydrous liquid ammonia (B1221849) or THFA very strong base, but its use can be complicated by its reactivity and the need for specialized handling.[5]
Potassium tert-Butoxide (KOtBu)Good to highAnhydrous THF, 0°C to room temperatureA strong, sterically hindered base that is often soluble in organic solvents.
Sodium Hydroxide (50% aq.)Moderate to highDichloromethane, Room temperature, 30 minutesFor some relatively acidic non-stabilized phosphonium salts like benzyltriphenylphosphonium chloride, a concentrated aqueous solution of NaOH can be effective in a phase-transfer catalysis setting.[6][7]

Experimental Protocols

Detailed methodologies for the synthesis of a representative stabilized and non-stabilized ylide using different bases are provided below.

Synthesis of a Stabilized Ylide: Ethyl (triphenylphosphoranylidene)acetate

Using Sodium Hydroxide:

  • Preparation of the Phosphonium Salt: (Carbethoxymethyl)triphenylphosphonium bromide is prepared by reacting triphenylphosphine (B44618) with ethyl bromoacetate (B1195939).

  • Ylide Formation: To a suspension of (carbethoxymethyl)triphenylphosphonium bromide in water, a solution of sodium hydroxide is added. The mixture is stirred at room temperature for 5 hours.[1]

  • Work-up: The resulting solid ylide is collected by filtration, washed with water, and dried. A yield of approximately 99% can be expected.[1]

Using Potassium Hydroxide:

  • Preparation of the Phosphonium Salt: Prepare ethyl 2-(triphenylphosphonio)acetate bromide by reacting triphenylphosphine with ethyl bromoacetate in toluene.

  • Ylide Formation: Dissolve the phosphonium salt in a biphasic mixture of water and dichloromethane. While stirring vigorously, add a 2M aqueous solution of potassium hydroxide dropwise until a persistent pink color is observed (using phenolphthalein (B1677637) indicator).[2][3]

  • Work-up: Separate the organic layer, extract the aqueous layer with dichloromethane, and combine the organic extracts. Wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the ylide as an off-white solid (approx. 92% yield).[2][3]

Synthesis of a Non-Stabilized Ylide: Benzyltriphenylphosphonium Ylide

Using 50% Aqueous Sodium Hydroxide:

  • Preparation of the Phosphonium Salt: Benzyltriphenylphosphonium chloride is synthesized by reacting triphenylphosphine with benzyl (B1604629) chloride in acetonitrile.[6]

  • Ylide Formation: In a reaction vessel, combine benzyltriphenylphosphonium chloride and the desired aldehyde or ketone in dichloromethane.[6][7]

  • Deprotonation: While stirring vigorously, add a 50% w/w aqueous solution of sodium hydroxide dropwise over several minutes.[6]

  • Reaction and Work-up: Continue stirring for 30 minutes. After the reaction is complete, add water and more dichloromethane. Separate the organic layer, dry it with anhydrous sodium sulfate, and remove the solvent under reduced pressure to isolate the product.[6][7]

Using n-Butyllithium (General Procedure):

  • Preparation of the Phosphonium Salt: Prepare the desired alkyltriphenylphosphonium halide (e.g., methyltriphenylphosphonium (B96628) bromide from triphenylphosphine and methyl bromide).[4]

  • Ylide Generation: Suspend the phosphonium salt in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture to -78°C or 0°C.

  • Deprotonation: Add a solution of n-butyllithium in hexanes dropwise via syringe. The formation of the ylide is often indicated by a color change (e.g., to a deep red or orange).

  • Reaction: After stirring for a short period to ensure complete ylide formation, the carbonyl compound is added to the reaction mixture.

Logical Workflow of Ylide Formation

The process of generating a phosphonium ylide and its subsequent reaction in a Wittig olefination can be visualized as a clear, logical workflow.

Ylide_Formation_Workflow cluster_prep Phosphonium Salt Preparation cluster_ylide Ylide Formation cluster_wittig Wittig Reaction phosphine Triphenylphosphine sn2 SN2 Reaction phosphine->sn2 alkyl_halide Alkyl Halide alkyl_halide->sn2 phosphonium_salt Phosphonium Salt sn2->phosphonium_salt deprotonation Deprotonation phosphonium_salt->deprotonation base Base base->deprotonation ylide Phosphonium Ylide deprotonation->ylide wittig_reaction Wittig Reaction ylide->wittig_reaction carbonyl Aldehyde or Ketone carbonyl->wittig_reaction alkene Alkene wittig_reaction->alkene phosphine_oxide Triphenylphosphine Oxide wittig_reaction->phosphine_oxide

Figure 1. General workflow for the preparation of a phosphonium salt, formation of the corresponding ylide, and its subsequent use in the Wittig reaction.

Conclusion

The choice of base for phosphonium ylide formation is a critical parameter that depends on the stability of the target ylide. For stabilized ylides, weaker and more economical bases like sodium hydroxide or potassium hydroxide provide excellent yields under mild conditions. For non-stabilized ylides, strong bases such as n-butyllithium are typically necessary, requiring more stringent anhydrous and inert reaction conditions. However, for certain activated non-stabilized systems, phase-transfer catalysis with concentrated aqueous bases offers a practical alternative. Careful consideration of the substrate, desired reaction conditions, and cost-effectiveness will guide the optimal selection of a base for successful ylide synthesis.

References

A Comparative Guide to Alkene Synthesis: The Wittig Reaction of Isopropyltriphenylphosphonium Iodide versus Alternative Olefination Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereoselective synthesis of alkenes is a cornerstone of molecular construction. The Wittig reaction, a venerable and versatile tool, provides a reliable method for the formation of carbon-carbon double bonds. This guide offers a detailed comparison of the Wittig reaction using isopropyltriphenylphosphonium (B8661593) iodide against prominent alternative olefination methods, supported by experimental data to inform methodology selection.

The Wittig reaction, utilizing a phosphonium (B103445) ylide to convert a carbonyl group into an alkene, is a widely employed transformation in organic synthesis. The use of isopropyltriphenylphosphonium iodide allows for the introduction of an isopropenyl group, a common structural motif in natural products and pharmaceutical agents. However, the landscape of olefination chemistry is rich with alternatives, each presenting distinct advantages in terms of stereoselectivity, substrate scope, and reaction conditions. This guide provides a comparative analysis of the Wittig reaction alongside the Horner-Wadsworth-Emmons (HWE) reaction, the Julia-Kocienski olefination, the Peterson olefination, and the Tebbe olefination.

Performance Comparison of Olefination Reactions

The choice of olefination method is often dictated by the desired stereochemical outcome, the nature of the carbonyl substrate, and the tolerance of other functional groups within the molecule. The following table summarizes the performance of the Wittig reaction with this compound and its alternatives in reactions with representative aldehydes and ketones.

ReactionCarbonyl SubstrateReagentProductYield (%)E/Z RatioReference
Wittig Reaction BenzaldehydeThis compound / n-BuLi2-Methyl-1-phenylprop-1-eneData not availableData not available
CyclohexanoneThis compound / n-BuLiIsopropenylcyclohexaneData not availableN/A
Horner-Wadsworth-Emmons BenzaldehydeTriethyl phosphonoacetate / NaHEthyl cinnamate~85-95%>95:5 (E)[1]
4-MethoxybenzaldehydeTriethyl phosphonoacetate / NaHEthyl 4-methoxycinnamateHighPredominantly E
Julia-Kocienski Olefination Benzaldehyde1-Phenyl-1H-tetrazol-5-yl sulfone / BaseStilbeneHighHighly E-selective[2][3][4]
4-Methoxybenzaldehyde1-Phenyl-1H-tetrazol-5-yl sulfone / Base4-MethoxystilbeneGoodHighly E-selective
Peterson Olefination Benzaldehyde(Trimethylsilyl)methyllithiumStyreneModerate to HighStereoselectivity is condition-dependent[5]
Tebbe Olefination BenzaldehydeTebbe's ReagentStyreneGoodN/A[6][7]
CyclohexanoneTebbe's ReagentMethylenecyclohexaneGoodN/A[6][7]

Note: "Data not available" indicates that specific experimental results for the Wittig reaction of this compound with these substrates were not found in the searched literature. The HWE and Julia-Kocienski reactions typically show high E-selectivity with aldehydes. The Peterson olefination's stereoselectivity can be controlled by the workup conditions (acidic or basic). The Tebbe reaction is primarily used for methylenation.

Key Experimental Protocol: Wittig Reaction with this compound

This protocol outlines a general procedure for the Wittig reaction using this compound and a strong base like n-butyllithium.[8]

Materials:

Procedure:

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend this compound (1.1 equivalents) in anhydrous THF. Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.0 equivalent) dropwise to the suspension. The solution will typically turn a deep red or orange color, indicating the formation of the ylide. Stir the mixture at -78 °C for 1 hour.

  • Reaction with Carbonyl: Slowly add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF to the ylide solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to separate the alkene product from the triphenylphosphine (B44618) oxide byproduct.

Visualizing the Synthetic Pathways

To better understand the workflow and the relationships between these olefination methods, the following diagrams are provided.

Wittig_Reaction_Workflow Reactants This compound + Carbonyl Compound Ylide_Formation Ylide Generation (Base, e.g., n-BuLi) Reactants->Ylide_Formation Wittig_Reaction Wittig Reaction (Alkene Formation) Ylide_Formation->Wittig_Reaction Workup Aqueous Workup Wittig_Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Alkene Product Purification->Product

A general workflow for the Wittig reaction.

Olefination_Comparison cluster_Wittig Wittig Reaction cluster_HWE Horner-Wadsworth-Emmons cluster_Julia Julia-Kocienski Olefination cluster_Peterson Peterson Olefination cluster_Tebbe Tebbe Olefination Wittig Phosphonium Ylide (Z-selective for non-stabilized ylides) Byproduct_W Triphenylphosphine Oxide (Often requires chromatography for removal) Wittig->Byproduct_W Byproduct Alkene Alkene Wittig->Alkene HWE Phosphonate Carbanion (E-selective for stabilized ylides) Byproduct_HWE Water-soluble Phosphate (B84403) Ester (Easy removal) HWE->Byproduct_HWE Byproduct HWE->Alkene Julia Sulfone-stabilized Carbanion (Highly E-selective) Byproduct_J Sulfur Dioxide & Aryloxide Julia->Byproduct_J Byproducts Julia->Alkene Peterson α-Silyl Carbanion (Stereoselectivity is condition-dependent) Byproduct_P Silanol Peterson->Byproduct_P Byproduct Peterson->Alkene Tebbe Titanocene Methylidene (For methylenation) Byproduct_T Titanocene Oxide Tebbe->Byproduct_T Byproduct Tebbe->Alkene Carbonyl Aldehyde or Ketone Carbonyl->Wittig Carbonyl->HWE Carbonyl->Julia Carbonyl->Peterson Carbonyl->Tebbe

Comparison of olefination reaction pathways.

Discussion of Alternatives

Horner-Wadsworth-Emmons (HWE) Reaction: This modification of the Wittig reaction utilizes phosphonate-stabilized carbanions, which are generally more nucleophilic than the corresponding phosphonium ylides. A key advantage of the HWE reaction is the formation of a water-soluble phosphate ester byproduct, which simplifies purification compared to the often-difficult removal of triphenylphosphine oxide from Wittig reactions.[9] The HWE reaction with stabilized phosphonates, such as triethyl phosphonoacetate, typically exhibits high E-selectivity.[10]

Julia-Kocienski Olefination: This reaction involves the reaction of a phenyl-tetrazolyl (PT) sulfone with a carbonyl compound. It is renowned for its excellent E-selectivity in the formation of disubstituted alkenes.[2][4] The reaction proceeds under mild conditions and offers a reliable alternative when high E-stereoselectivity is crucial.

Peterson Olefination: The Peterson olefination utilizes α-silyl carbanions. A unique feature of this reaction is that the stereochemical outcome can often be controlled by the choice of elimination conditions.[5] Acid- and base-mediated eliminations of the intermediate β-hydroxysilane can lead to opposite alkene isomers. However, achieving high stereoselectivity can be challenging and is highly dependent on the substrate and reaction conditions.

Tebbe Olefination: The Tebbe reaction is a powerful method for the methylenation of carbonyl compounds, including sterically hindered ketones and esters, which can be poor substrates for the Wittig reaction.[6][7] The active species is a titanium carbene complex. While highly effective for introducing a methylene (B1212753) group (=CH₂), its utility for forming more substituted alkenes is limited.

Conclusion

The Wittig reaction with this compound remains a valuable method for the synthesis of isopropenyl-substituted alkenes. However, for applications requiring high E-selectivity and simplified purification, the Horner-Wadsworth-Emmons and Julia-Kocienski olefination reactions present compelling alternatives. The Peterson olefination offers a unique handle on stereocontrol through its elimination step, while the Tebbe olefination excels in the methylenation of challenging substrates. The selection of the optimal olefination method will ultimately depend on the specific synthetic target, the desired stereochemistry, and the functional group compatibility of the starting materials.

References

A Comparative Guide to Spectroscopic Methods for Determining the Purity of Phosphonium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity is a critical step in the characterization of phosphonium (B103445) salts, which are widely used as phase-transfer catalysts, ionic liquids, and synthetic intermediates in the pharmaceutical and chemical industries. The presence of impurities can significantly impact reaction yields, product quality, and biological activity. This guide provides an objective comparison of common spectroscopic methods for assessing the purity of phosphonium salts, supported by experimental data and detailed protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful and widely used technique for the qualitative and quantitative analysis of phosphonium salts. In particular, ³¹P NMR is highly specific and provides a direct measure of phosphorus-containing compounds.

Performance Comparison
Parameter¹H NMR¹³C NMR³¹P NMR
Selectivity Moderate; signal overlap can occur in complex molecules.High; good spectral dispersion.Very High; directly probes the phosphorus nucleus, leading to simpler spectra.
Sensitivity HighLowModerate
Quantitative Accuracy High, with proper internal standards.Moderate; long relaxation times can affect accuracy.High; excellent for quantitative analysis due to sharp signals and a wide chemical shift range.
Common Impurities Detected Starting materials (e.g., phosphines, alkyl halides), solvents.Organic impurities with distinct carbon skeletons.Triphenylphosphine (B44618) oxide (TPPO), unreacted phosphines, and other phosphorus-containing byproducts.
Experimental Protocol: Quantitative ³¹P NMR
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the phosphonium salt sample.

    • Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which both the sample and an internal standard are soluble.

    • Select an appropriate internal standard that has a single, sharp resonance not overlapping with the analyte signals (e.g., phosphonoacetic acid). Accurately weigh a known amount of the internal standard.

    • Dissolve both the sample and the internal standard in the deuterated solvent in a clean NMR tube.

  • NMR Acquisition:

    • Use a high-field NMR spectrometer.

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • Ensure complete relaxation of the phosphorus nuclei between scans by using a sufficiently long relaxation delay (D1), typically 5 times the longest T1 of the phosphorus nuclei of interest.

    • Use a calibrated 90° pulse.

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the signals corresponding to the phosphonium salt and the internal standard.

    • Calculate the purity of the phosphonium salt using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * Purity_std

    Where:

    • I = integral value

    • N = number of phosphorus atoms

    • MW = molecular weight

    • m = mass

    • Purity_std = purity of the internal standard

Workflow for ³¹P NMR Purity Determination

G cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Analysis weigh_sample Weigh Phosphonium Salt dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Weigh Internal Standard weigh_std->dissolve acquire Acquire Proton-Decoupled ³¹P NMR Spectrum dissolve->acquire process Phase and Baseline Correction acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate result result calculate->result Purity Result

Caption: Workflow for quantitative ³¹P NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight of the phosphonium cation and can be used to identify impurities.

Performance Comparison
ParameterElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Selectivity High; provides mass-to-charge ratio of ions.High; suitable for less soluble or high molecular weight salts.
Sensitivity Very High; excellent for trace impurity detection.High
Quantitative Accuracy Semi-quantitative; signal intensity can be affected by ionization efficiency.Generally not used for accurate quantification.
Common Impurities Detected Unreacted starting materials, byproducts with different molecular weights, and degradation products.Similar to ESI-MS.
Experimental Protocol: ESI-MS for Impurity Identification
  • Sample Preparation:

    • Prepare a dilute solution of the phosphonium salt (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

    • Ensure the sample is fully dissolved to avoid blocking the ESI needle.

  • MS Acquisition:

    • Use an ESI-MS instrument in positive ion mode.

    • Infuse the sample solution directly into the mass spectrometer or use a liquid chromatography (LC) system for separation prior to MS analysis.

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal for the phosphonium cation.

    • Acquire a full scan mass spectrum over a relevant m/z range to detect the parent ion and any potential impurities.

  • Data Analysis:

    • Identify the m/z value corresponding to the phosphonium cation.

    • Search for other signals in the mass spectrum that may correspond to impurities.

    • The accurate mass measurement from a high-resolution mass spectrometer can help in determining the elemental composition of the impurities.

Workflow for Mass Spectrometry Impurity Profiling

G cluster_prep Sample Preparation cluster_acq MS Acquisition (ESI+) cluster_analysis Data Analysis prepare_solution Prepare Dilute Solution (e.g., in Methanol) infuse Infuse into Mass Spectrometer prepare_solution->infuse acquire_scan Acquire Full Scan Spectrum infuse->acquire_scan identify_parent Identify Phosphonium Cation acquire_scan->identify_parent search_impurities Search for Impurity Signals identify_parent->search_impurities characterize Characterize Impurities (Accurate Mass) search_impurities->characterize result result characterize->result Impurity Profile

Caption: Workflow for ESI-MS impurity profiling.

Vibrational Spectroscopy (FTIR and Raman)

Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide information about the functional groups and molecular vibrations within a sample, making them useful for identifying the presence of impurities with different chemical bonds.

Performance Comparison
ParameterFTIR SpectroscopyRaman Spectroscopy
Selectivity Moderate; characteristic peaks for functional groups.Moderate to High; complementary to FTIR, strong signals for symmetric vibrations.
Sensitivity ModerateModerate
Quantitative Accuracy Semi-quantitative; can be used with calibration curves.Semi-quantitative to Quantitative; intensity is proportional to concentration.
Common Impurities Detected Impurities with distinct functional groups (e.g., C=O in TPPO, P=O).Impurities with different vibrational modes, particularly non-polar bonds.
Experimental Protocol: FTIR (ATR) Analysis
  • Sample Preparation:

    • Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

    • Place a small amount of the solid phosphonium salt sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • FTIR Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Analysis:

    • Compare the obtained spectrum with a reference spectrum of the pure phosphonium salt.

    • Look for the appearance of characteristic absorption bands that may indicate the presence of impurities. For example, a strong band around 1190 cm⁻¹ can indicate the presence of the P=O bond from triphenylphosphine oxide.

Logical Relationship of Spectroscopic Data

G cluster_methods Spectroscopic Analysis cluster_info Information Obtained PhosphoniumSalt Phosphonium Salt Sample NMR NMR (¹H, ¹³C, ³¹P) PhosphoniumSalt->NMR MS Mass Spectrometry (ESI, MALDI) PhosphoniumSalt->MS Vibrational Vibrational Spectroscopy (FTIR, Raman) PhosphoniumSalt->Vibrational Structure Structure & Connectivity NMR->Structure Purity_Quant Quantitative Purity NMR->Purity_Quant MolWeight Molecular Weight MS->MolWeight Impurity_ID Impurity Identification MS->Impurity_ID Vibrational->Impurity_ID FunctionalGroups Functional Groups Vibrational->FunctionalGroups FinalPurity Overall Purity Assessment Purity_Quant->FinalPurity Impurity_ID->FinalPurity

Caption: Interrelation of data from different spectroscopic methods.

Conclusion

For the comprehensive determination of phosphonium salt purity, a multi-technique approach is often the most effective.

  • ³¹P NMR stands out as the most robust method for quantitative purity determination due to its high selectivity and accuracy.

  • Mass Spectrometry is invaluable for the sensitive detection and identification of unknown impurities based on their molecular weights.

  • FTIR and Raman spectroscopy are rapid, non-destructive techniques that are particularly useful for the qualitative identification of key functional group impurities like phosphine (B1218219) oxides.

The choice of method will depend on the specific requirements of the analysis, including the need for quantitative data, the expected impurities, and the available instrumentation. For regulatory purposes and in drug development, a combination of these methods is often employed to provide a complete purity profile of the phosphonium salt.

Quantitative Analysis of Triphenylphosphine Oxide in Wittig Reaction Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the Wittig reaction is an indispensable tool for olefination. A common challenge, however, is the quantitative analysis of the triphenylphosphine (B44618) oxide (TPPO) byproduct, which is crucial for reaction monitoring, yield calculation, and purification process optimization. This guide provides an objective comparison of the three primary analytical techniques for this purpose: ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Analysis of Analytical Methodologies

The choice of analytical technique for the quantification of triphenylphosphine oxide in a Wittig reaction mixture depends on several factors, including the required sensitivity, the complexity of the reaction matrix, available equipment, and the desired speed of analysis.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy offers a direct and non-destructive method for the quantification of phosphorus-containing compounds.[1] Due to the 100% natural abundance and spin ½ nucleus of ³¹P, this technique provides excellent sensitivity and clear, simple spectra for straightforward analysis.[1] Quantitative ³¹P NMR (q³¹P NMR) can be performed with high accuracy and precision, often better than 1%, making it a reliable tool for determining the concentration of TPPO in a reaction mixture.[2]

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a widely accessible and robust technique for the separation and quantification of TPPO. Reversed-phase HPLC methods are commonly employed, offering good separation of TPPO from other reaction components.[3] The validation of HPLC-UV methods for TPPO has demonstrated good linearity and sensitivity, with a validated concentration range as low as 3-16 µg/L in the presence of active pharmaceutical ingredients.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) provides high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds like TPPO.[5] The mass spectrometer allows for confident identification of TPPO and its quantification at low levels. The reported limit of quantitation (LOQ) for TPPO by GC-MS is approximately 0.5 µ g/media .[6]

Quantitative Performance Comparison

The following table summarizes the key quantitative performance parameters for the three analytical techniques.

Performance Parameter³¹P NMR SpectroscopyHPLC-UVGC-MS
Linearity (Concentration Range) Wide dynamic range, specific range is method-dependent.3–16 µg/L (validated in a specific matrix)[4]; 0.0012–0.12 g/100 mL[3]Method-dependent, typically in the ng/mL to µg/mL range.
Limit of Detection (LOD) Impurities can be quantified at the 0.1% level or below.[2]Not explicitly found for Wittig mixtures.Not explicitly found for Wittig mixtures.
Limit of Quantitation (LOQ) Impurities can be quantified at the 0.1% level or below.[2]3 µg/L (in a specific API matrix)[4]~0.5 µ g/media [6]
Accuracy (% Recovery) Typically better than 1%.[2]Method-dependent, generally within 80-120%.Method-dependent, generally within 80-120%.
Precision (%RSD) Typically better than 1%.[2]Method-dependent, generally <15%.Method-dependent, generally <15%.
Analysis Time Relatively fast, especially for reaction monitoring.Longer than NMR due to chromatographic separation.Longer than NMR due to chromatographic separation.
Sample Preparation Minimal, often just dilution in a deuterated solvent.Requires sample dilution and filtration, potentially solid-phase extraction.May require derivatization for non-volatile matrices, and sample cleanup.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow of a Wittig reaction and provide a comparative overview of the analytical workflows for TPPO quantification.

Wittig_Reaction_Workflow cluster_reaction Wittig Reaction cluster_analysis Quantitative Analysis Phosphonium_Salt Phosphonium Salt Ylide_Formation Ylide Formation Phosphonium_Salt->Ylide_Formation Base Base Base->Ylide_Formation Aldehyde_Ketone Aldehyde or Ketone Wittig_Reaction_Step Wittig Reaction Aldehyde_Ketone->Wittig_Reaction_Step Ylide_Formation->Wittig_Reaction_Step Reaction_Mixture Reaction Mixture (Alkene + TPPO) Wittig_Reaction_Step->Reaction_Mixture Sample_Prep Sample Preparation (Dilution, etc.) Reaction_Mixture->Sample_Prep Aliquot Analytical_Method Analytical Method (NMR, HPLC, or GC-MS) Sample_Prep->Analytical_Method Data_Analysis Data Analysis & Quantification Analytical_Method->Data_Analysis

Figure 1: General workflow of a Wittig reaction leading to quantitative analysis of the reaction mixture.

Analytical_Method_Comparison cluster_NMR ³¹P NMR Spectroscopy cluster_HPLC HPLC-UV cluster_GCMS GC-MS Reaction_Mixture Wittig Reaction Mixture NMR_Prep Dilute in Deuterated Solvent Reaction_Mixture->NMR_Prep HPLC_Prep Dilute, Filter, (SPE if needed) Reaction_Mixture->HPLC_Prep GCMS_Prep Dilute, (Derivatize), Filter Reaction_Mixture->GCMS_Prep NMR_Analysis Acquire ³¹P NMR Spectrum NMR_Prep->NMR_Analysis NMR_Quant Integrate & Quantify vs. Internal Standard NMR_Analysis->NMR_Quant HPLC_Analysis Inject & Separate on RP-Column HPLC_Prep->HPLC_Analysis HPLC_Quant Detect by UV & Quantify vs. Calibration Curve HPLC_Analysis->HPLC_Quant GCMS_Analysis Inject & Separate on GC Column GCMS_Prep->GCMS_Analysis GCMS_Quant Detect by MS & Quantify vs. Calibration Curve GCMS_Analysis->GCMS_Quant

Figure 2: Comparative workflow for the quantitative analysis of TPPO by ³¹P NMR, HPLC-UV, and GC-MS.

Experimental Protocols

Quantitative ³¹P NMR Spectroscopy

This protocol is based on general principles of quantitative NMR and specific information for phosphorus-containing compounds.[1][2][7]

  • Sample Preparation:

    • Accurately weigh a specific amount of the internal standard (e.g., triphenyl phosphate (B84403) or another suitable phosphorus-containing compound with a distinct chemical shift from TPPO) into a vial.

    • Add a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve the internal standard.

    • Accurately weigh a known amount of the crude Wittig reaction mixture and dissolve it in the internal standard solution.

  • NMR Acquisition:

    • Transfer the sample to an NMR tube.

    • Acquire a quantitative ³¹P NMR spectrum. Key parameters include:

      • Use a 90° pulse angle.

      • Employ a relaxation delay (D1) of at least 5 times the longest T₁ of the phosphorus nuclei being quantified to ensure full relaxation.

      • Use inverse-gated proton decoupling to suppress the nuclear Overhauser effect (nOe) while maintaining singlet signals.

  • Data Processing and Quantification:

    • Process the FID with an appropriate line broadening.

    • Integrate the signals for TPPO and the internal standard.

    • Calculate the concentration of TPPO using the following formula: Concentration_TPPO = (Integral_TPPO / N_P_TPPO) * (N_P_IS / Integral_IS) * (M_IS / M_TPPO) * (Weight_IS / Weight_Sample) * Purity_IS Where:

      • N_P = number of phosphorus atoms

      • M = molar mass

      • IS = Internal Standard

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This protocol is adapted from a validated method for TPPO analysis.[3][4]

  • Sample Preparation:

    • Accurately weigh a small amount of the crude Wittig reaction mixture.

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile (B52724)/water mixture).

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • For complex matrices, solid-phase extraction (SPE) may be necessary for sample cleanup.

  • HPLC-UV Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • UV Detection: 220 nm or another wavelength where TPPO has strong absorbance.

  • Quantification:

    • Prepare a series of calibration standards of TPPO of known concentrations.

    • Generate a calibration curve by plotting the peak area of TPPO against its concentration.

    • Determine the concentration of TPPO in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on general GC-MS methods for semi-volatile organic compounds and specific information for TPPO.[6][8]

  • Sample Preparation:

    • Accurately weigh a small amount of the crude Wittig reaction mixture.

    • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).

    • Filter the sample through a 0.45 µm syringe filter.

    • If necessary, perform derivatization to increase the volatility of other components in the mixture.

  • GC-MS Analysis:

    • GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250-280 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g., 300 °C) to ensure elution of all components.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI).

      • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of TPPO (e.g., m/z 278, 201, 152, 77).

  • Quantification:

    • Prepare a series of calibration standards of TPPO.

    • Generate a calibration curve by plotting the peak area of a selected TPPO ion against its concentration.

    • Determine the concentration of TPPO in the sample from the calibration curve.

Conclusion

The quantitative analysis of triphenylphosphine oxide in Wittig reaction mixtures can be effectively achieved using ³¹P NMR, HPLC-UV, and GC-MS.

  • ³¹P NMR is the most direct and often the fastest method, requiring minimal sample preparation and providing high accuracy and precision. It is particularly well-suited for reaction monitoring.

  • HPLC-UV is a robust and widely available technique that offers good sensitivity and is capable of handling complex matrices, especially with appropriate sample cleanup.

  • GC-MS provides the highest sensitivity and selectivity, making it ideal for trace-level analysis of TPPO.

The selection of the optimal method will depend on the specific requirements of the analysis, including the desired level of sensitivity, the complexity of the reaction mixture, and the available instrumentation. For routine analysis and reaction monitoring, ³¹P NMR is often the most efficient choice. For high-sensitivity analysis in complex matrices, HPLC-UV or GC-MS may be more appropriate.

References

Safety Operating Guide

Safe Disposal of Isopropyltriphenylphosphonium Iodide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and proper disposal of isopropyltriphenylphosphonium (B8661593) iodide is critical for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly, minimizing risks and ensuring compliance with regulations.

Key Safety and Hazard Information

Isopropyltriphenylphosphonium iodide presents several hazards that necessitate careful handling and disposal.[1][2] It is crucial to be aware of these properties to implement appropriate safety measures.

Hazard ClassificationDescriptionPrecautionary Statements
Skin Irritation Causes skin irritation.[1][2]P280: Wear protective gloves, protective clothing, eye protection and face protection.[1] P302+P352: IF ON SKIN: Wash with plenty of water.[1] P362+P364: Take off contaminated clothing and wash it before reuse.[1]
Eye Irritation Causes serious eye irritation.[1][2]P280: Wear protective gloves, protective clothing, eye protection and face protection.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]
Respiratory Irritation May cause respiratory irritation.[1][2]P261: Avoid breathing dust/fumes.[1][3] P271: Use only outdoors or in a well-ventilated area.[1] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][3]
Aquatic Toxicity Very toxic to aquatic life with long lasting effects.[1]P273: Avoid release to the environment.[1] P391: Collect spillage.[1]

Experimental Protocol: Disposal of this compound

The recommended procedure for the disposal of this compound involves treating it as hazardous waste and ensuring it is handled by a licensed professional waste disposal service.[3]

Materials:

  • Appropriate Personal Protective Equipment (PPE):

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or face shield

    • Lab coat

    • Dust mask or respirator (if handling powder)

  • Sealable, labeled waste container

  • Combustible solvent (if permitted by waste disposal service)

  • Chemical fume hood

Procedure:

  • Consult Regulations: Before beginning any disposal process, consult all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and compliance.[4]

  • Wear Appropriate PPE: Always wear the recommended personal protective equipment, including gloves, safety glasses, and a lab coat, to prevent skin and eye contact.[1][4] If there is a risk of generating dust, use a dust mask or work in a well-ventilated area, preferably a chemical fume hood.[3][4]

  • Contain the Waste:

    • For unused product, keep it in its original, tightly sealed container.[1]

    • For spilled material, carefully sweep or shovel the solid into a clean, dry, sealable, and appropriately labeled container.[1][3] Avoid creating dust.[1][3]

  • Package for Disposal:

    • Ensure the waste container is clearly labeled as "Hazardous Waste" and includes the chemical name: "this compound".

    • Store the sealed container in a designated, secure, and well-ventilated hazardous waste storage area.[1][4]

  • Professional Disposal:

    • Contact a licensed professional waste disposal service to arrange for the collection and disposal of the chemical waste.[3]

    • Inform the disposal service of the nature of the waste. One recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3] However, this should only be performed by the licensed disposal facility.

  • Decontaminate: Thoroughly wash hands and any exposed skin with soap and water after handling the chemical.[1] Clean any contaminated surfaces.

Crucially, do not empty this compound into drains or release it into the environment due to its high toxicity to aquatic life.[1][3][4]

Disposal Decision Workflow

The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.

start Start: Isopropyltriphenylphosphonium Iodide for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) start->ppe assess_form Assess Waste Form ppe->assess_form unused Unused Product in Original Container assess_form->unused Unused spill Spilled Material assess_form->spill Spill seal_unused Ensure Container is Tightly Sealed and Labeled unused->seal_unused collect_spill Carefully Sweep/Shovel into a Labeled, Sealable Container (Avoid Dust Generation) spill->collect_spill storage Store in Designated Hazardous Waste Area seal_unused->storage collect_spill->storage contact_disposal Contact Licensed Professional Waste Disposal Service storage->contact_disposal provide_info Provide SDS and Chemical Information to Disposal Service contact_disposal->provide_info end End: Proper Disposal Complete provide_info->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling Isopropyltriphenylphosphonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Isopropyltriphenylphosphonium iodide. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.

Hazard Summary

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] Adherence to the following safety protocols is critical to minimize exposure and ensure personal safety.

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment required when handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Remarks
Respiratory NIOSH-approved respiratorA dust mask (e.g., N95) is the minimum requirement where dust formation is possible. For activities with a higher potential for aerosol generation or in poorly ventilated areas, a full-face or half-mask air-purifying respirator should be used.[2][3]
Eyes/Face Safety glasses with side shields or GogglesChemical safety goggles are required.[4] A face shield may be necessary for splash protection during bulk handling or reaction quenching.[5]
Hands Chemical-resistant glovesNitrile or neoprene gloves are suitable. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[4][6]
Body Laboratory coat or Chemical-resistant overallsA standard lab coat is the minimum requirement.[3] For larger quantities or tasks with a high risk of spillage, chemical-resistant overalls should be worn.[6]
Feet Closed-toe shoesLeather or chemical-resistant shoes are required in the laboratory.

Operational and Disposal Plan

A systematic approach to handling this compound, from receipt to disposal, is essential for safety and regulatory compliance.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][8]

  • Keep the container tightly sealed and clearly labeled.[7]

2. Handling and Experimental Use:

  • All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][9]

  • Avoid the formation of dust during weighing and transfer.[7][8] Use techniques such as weighing on a tared container within the fume hood.

  • Ensure an eyewash station and safety shower are readily accessible.[4]

  • Avoid contact with skin and eyes.[7] In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet.[1]

3. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wear the appropriate PPE, including respiratory protection.

  • For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a sealed container for disposal.[8]

  • For wet spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[10]

  • Wash the spill area thoroughly with soap and water.[8]

4. Disposal:

  • All waste containing this compound must be treated as hazardous waste.[7]

  • Dispose of the waste in a clearly labeled, sealed container.[8]

  • Arrange for disposal through a licensed professional waste disposal service.[7] The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[7]

  • Contaminated packaging should be disposed of as unused product.[7]

Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

prep Preparation ppe Don Personal Protective Equipment (PPE) prep->ppe handling Chemical Handling ppe->handling weigh Weighing and Transfer (in Fume Hood) handling->weigh reaction Experimental Use weigh->reaction cleanup Cleanup and Decontamination reaction->cleanup decontaminate Decontaminate Glassware and Work Surfaces cleanup->decontaminate disposal Waste Disposal decontaminate->disposal remove_ppe Remove PPE disposal->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isopropyltriphenylphosphonium iodide
Reactant of Route 2
Isopropyltriphenylphosphonium iodide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.